Dihydroergotamine
Description
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRJRNZXALNLM-JGRZULCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6190-39-2 (mesylate) | |
| Record name | Dihydroergotamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6045614 | |
| Record name | Dihydroergotamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydroergotamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
2.29e-01 g/L | |
| Record name | Dihydroergotamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
511-12-6, 6190-39-2 | |
| Record name | Dihydroergotamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydroergotamine [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergotamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00320 | |
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| Record name | Dihydroergotamine | |
| Source | EPA DSSTox | |
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| Record name | Dihydroergotamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.386 | |
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| Record name | DIHYDROERGOTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436O5HM03C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydroergotamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014465 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydroergotamine's Mechanism of Action in Trigeminal Neuralgia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroergotamine (DHE) is a well-established therapeutic agent with a complex pharmacological profile that holds significant potential for the management of trigeminal neuralgia. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHE's action in the context of trigeminal pain. While historically utilized for migraine, its activity on key pathways involved in neuropathic pain, such as those implicated in trigeminal neuralgia, is increasingly recognized. This document synthesizes the current understanding of DHE's receptor interactions, its modulation of neuropeptide release, and its impact on central pain processing within the trigeminal system. Detailed experimental protocols and quantitative data are presented to support further research and drug development in this area.
Introduction
Trigeminal neuralgia is a debilitating neuropathic pain disorder characterized by severe, paroxysmal facial pain. The underlying pathophysiology is complex, involving peripheral and central sensitization of the trigeminal nervous system. This compound, an ergot alkaloid, has a long history of use in headache disorders. Its therapeutic efficacy is attributed to its broad receptor pharmacology, which includes high-affinity interactions with serotonergic, adrenergic, and dopaminergic receptors. This guide delineates the specific molecular actions of DHE that are relevant to its potential application in treating trigeminal neuralgia.
Molecular Targets of this compound
DHE's multifaceted mechanism of action stems from its ability to interact with a wide range of G protein-coupled receptors (GPCRs). Its primary therapeutic effects in the context of trigeminal pain are believed to be mediated through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. However, its interactions with other receptor subtypes, including other serotonin receptors, as well as adrenergic and dopamine receptors, contribute to its overall pharmacological profile and potential side effects.
Receptor Binding Affinity
The affinity of DHE for various receptors has been characterized in numerous studies. The following tables summarize the binding affinities (IC50 and pKi values) of DHE for key human receptor subtypes. This broad receptor profile underscores the complexity of DHE's action and suggests multiple avenues through which it may modulate neuronal activity.
Table 1: this compound (DHE) Binding Affinities (IC50 in nM)
| Receptor Family | Receptor Subtype | IC50 (nM) | Reference |
|---|---|---|---|
| Serotonin | 5-HT1A | 28-30 | |
| 5-HT1B | 0.58 | ||
| 5-HT1D | - | - | |
| 5-HT1F | 149 | ||
| 5-HT2A | - | - | |
| 5-HT2B | - | - | |
| 5-HT2C | - | - | |
| 5-HT3 | >300 | ||
| 5-HT4E | 230 | ||
| Adrenergic | α2A | - | - |
| α2B | 2.8 | ||
| α2C | - | - | |
| Dopamine | D1 | - | - |
| D2 | 0.47 | ||
| D3 | - | - | |
| D4 | - | - |
| | D5 | 370 | |
Table 2: this compound (DHE) Binding Affinities (pKi)
| Receptor Family | Receptor Subtype | pKi | Reference |
|---|---|---|---|
| Serotonin | 5-HT1A | 9.3 | |
| 5-HT1B | 7.8 (rat) | ||
| 5-HT1D | 8.6 | ||
| 5-HT1E | 6.2 | ||
| 5-HT1F | 6.9 | ||
| Adrenergic | α2A | 8.7 | |
| α2B | 8.0 | ||
| α2C | 9.0 | ||
| Dopamine | D2 | 8.2 | |
| D3 | 8.2 |
| | D4 | 8.1 | |
Note: A higher pKi value indicates a higher binding affinity.
Core Mechanisms of Action in the Trigeminal System
DHE exerts its effects at multiple levels of the trigeminal pain pathway, from the peripheral sensory nerve endings to the central processing centers in the brainstem.
Inhibition of Calcitonin Gene-Related Peptide (CGRP) Release
A key mechanism underlying DHE's efficacy is its ability to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons. CGRP is a potent vasodilator and a key mediator of neurogenic inflammation and pain transmission in the trigeminovascular system.
By acting as an agonist at presynaptic 5-HT1D receptors located on trigeminal nerve terminals, DHE suppresses the release of CGRP. This action reduces the inflammatory cascade and decreases the activation of nociceptive pathways.
Table 3: Quantitative Effect of this compound on CGRP Release
| Experimental Model | DHE Dose | Stimulation | % Reduction in CGRP Release | Reference |
|---|
| Rat superior sagittal sinus | 50 µg/kg i.v. | Electrical stimulation of trigeminal ganglion (0.3 mA) | 55% at 1 min, 50% at 3 min | |
Caption: DHE inhibits CGRP release from trigeminal neurons.
Central Action on the Trigeminal Nucleus Caudalis
DHE also exerts a direct inhibitory effect on second-order neurons in the trigeminal nucleus caudalis (TNC), a key relay center for trigeminal pain signals in the brainstem. This central action is thought to be mediated by 5-HT1B/1D receptors. By activating these receptors on TNC neurons, DHE can suppress the transmission of nociceptive signals to higher brain centers.
Evidence for this central mechanism comes from studies showing that DHE can reduce the expression of c-Fos, a marker of neuronal activation, in the TNC following stimulation of trigeminal afferents. While direct quantitative data on the reduction of neuronal firing or c-Fos expression by DHE in a trigeminal neuralgia-specific model is limited, studies in related models of trigeminal pain strongly support this central inhibitory role. For instance, in a cat model of trigeminal activation, a clinically relevant dose of DHE was shown to block the expression of Fos in the superficial laminae of the trigeminal nucleus caudalis. Another study in rats demonstrated that DHE (86 nmol/kg, i.v.) reduced c-Fos positive cells in the trigeminal nucleus caudalis by 33% after chemical stimulation of the meninges.
Dihydroergotamine: A Technical Deep Dive into the History and Discovery of its Vasoconstrictive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE), a semi-synthetic ergot alkaloid, has been a cornerstone in the treatment of acute migraine for decades. Its therapeutic efficacy is intrinsically linked to its potent vasoconstrictive properties, a subject of extensive research since its development. This technical guide provides an in-depth exploration of the history, discovery, and experimental elucidation of DHE's vasoconstrictive effects. It is designed to be a comprehensive resource, detailing the pharmacological mechanisms, key experimental data, and the methodologies used to uncover them.
A Historical Perspective: From Ergotism to Targeted Therapeutics
The story of this compound begins with its parent compound, ergotamine, isolated from the ergot fungus (Claviceps purpurea) by Arthur Stoll at Sandoz in 1918.[1][2] Ergotamine itself was a powerful vasoconstrictor, but its use was hampered by significant side effects. In 1943, Albert Hofmann, also at Sandoz, synthesized this compound by hydrogenating ergotamine, with the goal of reducing its adverse effects while retaining its therapeutic benefits.[3] Initially investigated as an antihypertensive agent, its potent effect on blood vessels was immediately apparent.[3] Subsequent research, particularly in the 1940s and 50s, began to unravel its complex pharmacology, revealing its interactions with multiple receptor systems that govern vascular tone.[4]
The Multifaceted Mechanism of DHE-Induced Vasoconstriction
This compound's vasoconstrictive action is not mediated by a single receptor but rather through its interaction with a broad spectrum of receptors, primarily within the serotonin (5-hydroxytryptamine, 5-HT) and adrenergic systems.[5][6] This multi-target profile contributes to its robust and sustained clinical effects.
Serotonergic System Involvement
The primary mechanism underlying DHE's anti-migraine efficacy and a significant component of its vasoconstrictive action is its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[5][6] These receptors are prominently expressed on the smooth muscle cells of intracranial blood vessels.
-
5-HT1B Receptors: Activation of 5-HT1B receptors on vascular smooth muscle leads to a direct contractile response, causing vasoconstriction of dilated cerebral and meningeal arteries, which is a key feature of migraine attacks.[5]
-
5-HT1D Receptors: While also contributing to vasoconstriction, 5-HT1D receptor agonism by DHE is also thought to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings that innervate cranial blood vessels.[5] This neurogenic inflammation contributes to vasodilation and pain, and its inhibition by DHE further promotes a return to normal vascular tone.
Adrenergic System Interaction
DHE also exhibits significant affinity for and activity at various adrenergic receptors, which play a crucial role in regulating peripheral and central vascular tone.
-
α1-Adrenergic Receptors: DHE acts as a partial agonist at α1-adrenergic receptors, which are key mediators of smooth muscle contraction in arteries and arterioles.[5] This interaction contributes to its systemic vasoconstrictor effects.
-
α2-Adrenergic Receptors: DHE's activity at α2-adrenergic receptors is more complex. It can act as a partial agonist, and prejunctional α2-adrenoceptor activation can inhibit the release of norepinephrine, leading to a modulatory effect on sympathetic tone.[5] However, postsynaptic α2-adrenoceptor activation on vascular smooth muscle can also contribute to vasoconstriction.
Dopaminergic Receptor Activity
In addition to its serotonergic and adrenergic interactions, DHE also has a notable affinity for dopamine D2 receptors, where it acts as an agonist.[7] While the direct contribution of D2 receptor activation to vasoconstriction is less pronounced than its effects on 5-HT and adrenergic receptors, it may play a modulatory role in the overall vascular response and contribute to some of its side effects.
Quantitative Analysis of this compound's Receptor Interactions and Vasoconstrictive Effects
The vasoconstrictive properties of this compound have been quantified through a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative data from the literature.
| Receptor Subtype | Ligand | Assay Type | Species/Tissue | IC50 (nM) | Reference |
| 5-HT1B | This compound | Radioligand Binding | Human recombinant | 0.58 | [7] |
| α-adrenergic2B | This compound | Radioligand Binding | Human recombinant | 2.8 | [7] |
| Dopamine D2 | This compound | Radioligand Binding | Human recombinant | 0.47 | [7] |
| 5-HT1F | This compound | Radioligand Binding | Human recombinant | 149 | [7] |
| 5-HT4E | This compound | Radioligand Binding | Human recombinant | 230 | [7] |
| Dopamine D5 | This compound | Radioligand Binding | Human recombinant | 370 | [7] |
| Table 1: In Vitro Receptor Binding Affinities (IC50) of this compound. |
| Parameter | DHE Dose | Administration Route | Species/Model | Measurement | Result | Reference |
| Brachial Artery Diameter | 0.5 mg | Subcutaneous | Human | Ultrasound | Peak decrease of 9.7% at 10 hours | [8] |
| Brachial Artery Compliance | 0.5 mg | Subcutaneous | Human | Applanation Tonometry | Peak decrease of 24.8% at 2 hours | [8] |
| Forearm Vascular Resistance | 0.5 mg | Subcutaneous | Human | Venous Occlusion Plethysmography | No significant change | [8] |
| Carotid Arteriovenous Anastomotic Blood Flow | 3-100 µg/kg | Intravenous | Anesthetized Pig | Microspheres | Dose-dependent reduction | [9] |
| Table 2: In Vivo Effects of this compound on Vascular Parameters. |
Key Experimental Protocols for Assessing Vasoconstriction
The elucidation of this compound's vasoconstrictive properties has relied on a range of sophisticated experimental techniques. Detailed below are the methodologies for some of the key assays cited.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for specific receptor subtypes.
Protocol:
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., human recombinant CHO or HEK-293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]GR125743 for 5-HT1B receptors) is incubated with the prepared cell membranes.[7]
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
The reaction is incubated at a specific temperature (e.g., 37°C for 5-HT1B) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value (the concentration of DHE that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.
-
Wire Myography
Objective: To measure the contractile response of isolated blood vessels to this compound.
Protocol:
-
Vessel Isolation and Mounting:
-
A segment of a blood vessel (e.g., rat mesenteric artery) is carefully dissected and placed in a petri dish containing cold physiological salt solution (PSS).[10]
-
The vessel segment (approximately 2 mm in length) is mounted on two small wires in the chamber of a wire myograph.[10]
-
One wire is attached to a force transducer, and the other to a micrometer for adjusting tension.
-
-
Equilibration and Viability Testing:
-
The myograph chamber is filled with PSS, maintained at 37°C, and bubbled with a 95% O2 / 5% CO2 gas mixture.
-
The vessel is stretched to its optimal resting tension and allowed to equilibrate for approximately 40 minutes.[10]
-
The viability of the vessel is tested by inducing contraction with a high potassium solution (KPSS).[10]
-
-
Drug Application:
-
Increasing concentrations of this compound are cumulatively added to the bath.
-
The isometric tension generated by the vessel in response to each concentration is recorded.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximum contraction induced by KPSS.
-
A concentration-response curve is generated, and the EC50 value (the concentration of DHE that produces 50% of the maximal contraction) and the maximum response (Emax) are calculated.
-
In Vivo Measurement of Blood Flow and Vasoconstriction in Animal Models
Objective: To assess the effects of this compound on blood flow and vascular resistance in a living organism.
Protocol (Pithed Rat Model):
-
Animal Preparation:
-
A rat is anesthetized, and the trachea is cannulated for artificial ventilation.
-
The animal is pithed by inserting a rod through the orbit into the vertebral foramen to destroy the central nervous system, thereby eliminating reflex changes in blood pressure and heart rate.[5]
-
-
Instrumentation:
-
Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration.
-
For measuring regional blood flow, techniques such as the injection of colored microspheres can be employed.
-
-
Experimental Procedure:
-
A continuous infusion of an α1-adrenoceptor agonist (e.g., methoxamine) is administered to induce a stable level of vasoconstrictor tone.[5]
-
This compound is then administered intravenously at increasing doses.
-
Changes in blood pressure, heart rate, and regional blood flow (if measured) are continuously recorded.
-
-
Data Analysis:
-
The changes in diastolic blood pressure are used as an index of peripheral vascular resistance.
-
Dose-response curves for the effects of DHE on these parameters are constructed.
-
Signaling Pathways of this compound-Induced Vasoconstriction
The binding of this compound to its target receptors initiates a cascade of intracellular events that ultimately lead to smooth muscle contraction and vasoconstriction. The following diagrams, rendered in DOT language, illustrate the key signaling pathways involved.
Caption: DHE signaling via the 5-HT1B receptor.
Caption: DHE signaling via the α1-adrenergic receptor.
Conclusion
The discovery and development of this compound represent a significant milestone in vascular pharmacology and the treatment of migraine. Its vasoconstrictive properties, once a serendipitous observation, are now well-understood to be the result of a complex interplay with multiple receptor systems, primarily the serotonergic and adrenergic pathways. The experimental methodologies detailed in this guide have been instrumental in dissecting these mechanisms and quantifying the potent effects of DHE on the vasculature. For researchers and drug development professionals, a thorough understanding of this history and the underlying science provides a valuable framework for the development of new and more targeted therapies for vascular headaches and related disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Wire Myography [umassmed.edu]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. samorini.it [samorini.it]
- 5. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 8. This compound: discrepancy between arterial, arteriolar and pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of S9977 and this compound in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reprocell.com [reprocell.com]
An In-depth Technical Guide on the Synthesis and Chemical Structure Elucidation of Dihydroergotamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotamine (DHE), a semi-synthetic derivative of the ergot alkaloid ergotamine, has been a cornerstone in the management of acute migraine for decades. Its complex polycyclic structure and multifaceted pharmacology present a compelling case study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis of DHE from its natural precursor, ergotamine, and delves into the analytical methodologies employed for the elucidation and confirmation of its intricate chemical structure. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.
Chemical Structure of this compound
This compound is a member of the ergoline family of alkaloids, characterized by a tetracyclic ergoline ring system. Its chemical formula is C₃₃H₃₇N₅O₅, with a molecular weight of 583.7 g/mol . The structure is comprised of a lysergic acid moiety amide-linked to a tripeptide-like side chain. The key structural difference between DHE and its precursor, ergotamine, is the saturation of the double bond at the 9,10-position of the ergoline ring. This seemingly minor modification significantly alters its pharmacological profile, leading to a reduction in vasoconstrictor and emetic effects compared to ergotamine.
Table 1: Physicochemical Properties of this compound and its Mesylate Salt
| Property | This compound | This compound Mesylate | Reference(s) |
| Molecular Formula | C₃₃H₃₇N₅O₅ | C₃₄H₄₁N₅O₈S | |
| Molecular Weight | 583.7 g/mol | 679.8 g/mol | |
| CAS Number | 511-12-6 | 6190-39-2 | |
| Appearance | Crystalline solid | Crystalline solid | |
| Melting Point | Not specified | ~232 °C | |
| Solubility | Sparingly soluble in aqueous buffers | Soluble in DMSO (~20 mg/mL), ethanol (~1 mg/mL), and sparingly soluble in aqueous buffers. | |
| UV/Vis (λmax) | Not specified | 284 nm |
Synthesis of this compound
The synthesis of this compound is a semi-synthetic process that involves the catalytic hydrogenation of ergotamine, typically from ergotamine tartrate. This reduction reaction specifically targets the double bond at the 9,10-position of the ergoline ring system.
Experimental Protocol: Catalytic Hydrogenation of Ergotamine
The following protocol is a representative procedure for the synthesis of this compound, based on established principles of catalytic hydrogenation. Specific reaction conditions such as catalyst type, solvent, temperature, and pressure are critical for achieving high yield and purity, and are often proprietary in industrial settings.
Materials:
-
Ergotamine tartrate
-
Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) catalyst
-
Solvent: Dioxane, Tetrahydrofuran (THF), or a similar inert solvent
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A solution of ergotamine tartrate is prepared in an appropriate solvent (e.g., dioxane) in a high-pressure reaction vessel.
-
A catalytic amount of a hydrogenation catalyst, such as 10% Pd/C, is added to the solution. The vessel is securely sealed.
-
The atmosphere in the vessel is replaced with hydrogen gas, and the reaction is pressurized to a specified level.
-
The reaction mixture is agitated (e.g., stirred or shaken) and may be heated to a controlled temperature to facilitate the reaction.
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Upon completion, the reaction is cooled, and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product is then purified by recrystallization or column chromatography to obtain pure this compound.
Note: The specific yield for this reaction is not consistently reported in publicly available literature, as it is highly dependent on the precise reaction conditions employed.
Chemical Structure Elucidation
The confirmation of the chemical structure of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecular structure.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.
Sample Preparation:
-
A small, accurately weighed sample of this compound (or its salt, such as the tartrate) is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is transferred to an NMR tube.
Data Acquisition:
-
¹H NMR spectra are acquired to determine the chemical shifts, integration (proton count), and coupling constants (J-values) of the hydrogen atoms.
-
¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms in the molecule.
-
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.
The following table summarizes the ¹H NMR chemical shifts for this compound tartrate in DMSO-d₆ at 400 MHz.
Table 2: ¹H NMR Chemical Shifts of this compound Tartrate in DMSO-d₆
| Assignment | Chemical Shift (ppm) |
| A | 10.73 |
| B | 9.44 |
| C | 7.323 |
| D | 7.220 |
| E | 7.176 |
| F | 7.160 |
| G | 7.074 |
| J | 7.026 |
| K | 6.830 |
| L | 6.7 |
| M | 4.519 |
| N | 4.3 |
| O | 4.176 |
| P | 3.743 |
| Q | 3.40 |
| R | 3.36 |
| S | 3.199 |
| T | 3.18 |
| U | 3.080 |
| V | 2.99 |
| W | 2.96 |
| X | 2.736 |
| Y | 2.668 |
| Z | 2.534 |
| A1 | 2.51 |
| A2 | 2.397 |
| A3 | 1.98 |
| A4 | 1.90 |
| A5 | 1.74 |
| A6 | 1.51 |
| A7 | 1.508 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint and aids in confirming the structure.
Instrumentation:
-
A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).
-
The solution is introduced into the mass spectrometer via direct infusion or through an LC column.
Data Acquisition:
-
A full scan mass spectrum is acquired to determine the mass of the protonated molecule ([M+H]⁺).
-
Tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
The fragmentation of this compound in MS/MS experiments provides key structural information. The protonated molecule ([M+H]⁺) has a mass-to-charge ratio (m/z) of 584.2. Key fragment ions are observed at m/z 566, 322, and 297.
Table 3: Key Mass Spectrometry Fragments of this compound
| m/z | Interpretation |
| 584.2 | [M+H]⁺ (Protonated molecule) |
| 566 | Loss of H₂O |
| 322 | Fragment corresponding to the lysergic acid amide portion |
| 297 | Further fragmentation of the peptide moiety |
Signaling Pathways and Mechanism of Action
The therapeutic effect of this compound in migraine is attributed to its complex interaction with multiple neurotransmitter receptor systems. Its primary mechanism involves agonism at serotonin (5-HT) receptors, particularly the 5-HT₁B and 5-HT₁D subtypes. This leads to vasoconstriction of dilated intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system. DHE also exhibits significant activity at dopamine and adrenergic receptors, which contributes to its overall pharmacological profile and potential side effects.
Caption: this compound's primary signaling pathways.
Experimental Workflows
The synthesis and structural elucidation of this compound follow a logical experimental workflow, from starting material to the final characterized product.
Caption: Experimental workflow for DHE synthesis and elucidation.
Conclusion
The semi-synthesis of this compound via the catalytic hydrogenation of ergotamine represents a classic example of structural modification to enhance the therapeutic profile of a natural product. The elucidation of its complex structure is a testament to the power of modern spectroscopic techniques, with NMR and mass spectrometry providing the definitive evidence for its chemical identity. This guide has provided a detailed overview of these processes, offering valuable insights for professionals engaged in the research and development of complex pharmaceutical agents. The continued relevance of this compound in clinical practice underscores the importance of understanding the fundamental chemistry and pharmacology of established drugs.
A Deep Dive into Dihydroergotamine: Pharmacokinetics and Bioavailability Across Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of various Dihydroergotamine (DHE) formulations. DHE is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades. Its complex pharmacology and the development of multiple delivery systems have led to a diverse pharmacokinetic profile, which is critical for optimizing therapeutic efficacy and minimizing adverse effects. This document collates and presents key quantitative data, details the experimental methodologies used in pharmacokinetic studies, and visually represents relevant biological and experimental workflows.
Introduction to this compound (DHE)
This compound acts as an agonist at multiple receptor sites, with its primary therapeutic effects in migraine attributed to its high affinity for serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides in the trigeminal system.[2][3] DHE also interacts with dopamine and adrenergic receptors, which may contribute to its side effect profile.[2][4]
Due to extensive first-pass metabolism in the liver, oral bioavailability of DHE is very low, necessitating alternative routes of administration to achieve therapeutic plasma concentrations.[5][6][7][8] This has led to the development of intravenous (IV), intramuscular (IM), subcutaneous (SC), and intranasal formulations.[6]
Comparative Pharmacokinetics of DHE Formulations
The route of administration significantly influences the rate and extent of DHE absorption, leading to distinct pharmacokinetic profiles for each formulation. The following tables summarize key pharmacokinetic parameters for various DHE formulations based on data from multiple clinical studies.
Table 1: Pharmacokinetic Parameters of Intravenous (IV) this compound
| Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Terminal Half-life (hours) | Reference(s) |
| 1.0 mg | 1224 | 1-2 | 7490 | 10 | [9][10] |
| 0.5 mg | Not Reported | Not Reported | Not Reported | 15 | [11][12] |
| 10 µg/kg | Not Reported | < 15 | Not Reported | 2.15 - 2.37 | [5][8][13] |
Table 2: Pharmacokinetic Parameters of Intramuscular (IM) this compound
| Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Bioavailability (%) | Reference(s) |
| 1.0 mg | 3368 | 15 - 24 | 13650 | Not Determined | [6][14][15] |
| 0.5 mg | Not Reported | Not Reported | Not Reported | Not Determined | [16] |
Table 3: Pharmacokinetic Parameters of Subcutaneous (SC) this compound
| Dose | Cmax (ng/mL) | Tmax (min) | Half-life (hours) | Bioavailability (%) | Reference(s) |
| 1.5 mg | 3-8 | 15-45 | 0.95 (rapid), 7.26 (slow) | Complete | [17][18] |
| 1.0 mg | 1.4-3.5 | < 60 | 1 (alpha), 4-5 (beta) | Complete | [18] |
Table 4: Pharmacokinetic Parameters of Intranasal this compound
| Formulation | Dose | Cmax (pg/mL) | Tmax (min) | AUC (pg·h/mL) | Bioavailability (%) | Reference(s) |
| Migranal® Nasal Spray | 2.0 mg | 961 | 47 - 60 | 6498 | 32 | [7][14][15][19][20] |
| DHEM/RAMEB Nasal Spray | 2.0 mg | Not Reported | Not Reported | Not Reported | 25 (relative to IM) | [16] |
| DHEM/RAMEB Nasal Powder | 2.0 mg | Not Reported | Not Reported | Not Reported | 19 (relative to IM) | [16] |
| INP104 (POD® device) | 1.45 mg | 1219 | 30 | 6275 | Not Reported | [10] |
| STS101 (powder) | 5.2 mg | 2175 | 30 | 12030 | Not Reported | [14][15] |
Table 5: Pharmacokinetic Parameters of Oral this compound
| Dose | Cmax (ng/mL) | Tmax (hours) | AUC | Bioavailability (%) | Reference(s) |
| 2.0 mg | Not Reported | Not Reported | Not Reported | 8 (relative to IM) | [16] |
| 5 mg, 10 mg, 20 mg | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| 200-600 µg/kg | < 0.1 - 2 | Not Reported | Not Reported | < 0.1 - 1.5 | [5] |
| 10 mg, 20 mg, 30 mg | Not Reported | Not Reported | Not Reported | 0.47 - 0.59 | [8][13] |
Experimental Protocols for Pharmacokinetic Studies
The data presented in this guide are derived from various clinical studies employing rigorous experimental protocols. A general workflow for these studies is outlined below, followed by details on the analytical methods used for DHE quantification.
General Experimental Workflow
Caption: A generalized workflow for a DHE pharmacokinetic study.
Many of the cited studies employed a randomized, open-label, crossover design, which allows for within-subject comparison of different formulations.[10][11][14][16] Healthy adult volunteers were typically enrolled after a screening process to ensure they met the inclusion criteria.[10][11][14][16][17] Following drug administration, serial blood samples were collected at predefined time points. Plasma was then separated by centrifugation and stored, usually at -20°C or lower, until analysis.[21]
Bioanalytical Methods for DHE Quantification
Accurate quantification of DHE in plasma is crucial for pharmacokinetic analysis. Due to the low circulating concentrations of DHE, highly sensitive and specific analytical methods are required.
-
Radioimmunoassay (RIA): Early pharmacokinetic studies of DHE utilized RIA.[11][17] This method offers high sensitivity but can be limited by the specificity of the antibody, potentially leading to cross-reactivity with metabolites.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method provides improved specificity over RIA. The procedure typically involves liquid-liquid or solid-phase extraction of DHE from plasma, followed by separation on a reverse-phase HPLC column and detection using a fluorescence detector.[21][22] Column switching techniques have been employed to enhance selectivity and sensitivity, with detection limits as low as 100 pg/mL.[21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. The method involves the extraction of DHE and an internal standard from plasma, followed by separation using liquid chromatography and detection by a mass spectrometer. LC-MS/MS can simultaneously quantify DHE and its major metabolites, such as 8'-hydroxy-dihydroergotamine.[14][15] The lower limit of quantitation for DHE using this method can be as low as 10 pg/mL.
This compound's Mechanism of Action: A Signaling Pathway Overview
The therapeutic effect of DHE in migraine is primarily mediated through its interaction with serotonin receptors, leading to a cascade of downstream events. The following diagram illustrates the proposed signaling pathway.
Caption: DHE's primary mechanisms of action in migraine therapy.
This compound binds to presynaptic 5-HT1D receptors on trigeminal nerve endings, which inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[3][23] This action is thought to reduce neurogenic inflammation in the dura mater, a key contributor to migraine pain.[24] Concurrently, DHE acts on 5-HT1B receptors located on the smooth muscle of cranial blood vessels, leading to vasoconstriction.[1][2] This counteracts the vasodilation that is often associated with migraine attacks.
Conclusion
The pharmacokinetic profile of this compound is highly dependent on its formulation and route of administration. While oral administration results in poor and erratic bioavailability, parenteral and intranasal formulations provide more rapid and reliable systemic exposure. The development of novel intranasal delivery systems shows promise for improving the consistency and efficacy of non-injectable DHE therapy. A thorough understanding of the pharmacokinetics and bioavailability of different DHE formulations is essential for clinicians to select the most appropriate treatment for their patients and for researchers to develop next-generation therapies for migraine and cluster headaches. The relationship between DHE's pharmacokinetic parameters, particularly Cmax and early AUC, and clinical efficacy underscores the importance of achieving rapid and adequate systemic concentrations for optimal therapeutic outcomes.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Low oral bioavailability of this compound and first-pass extraction in patients with orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound in healthy volunteers and in neurological patients after a single intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, this compound Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic investigation of oral and i.v. This compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Bioavailability of this compound in man - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability of intranasal formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound following subcutaneous administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics and bioavailability of subcutaneously administered this compound, heparin and the this compound-heparin combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. drugs.com [drugs.com]
- 21. Determination of sub-nanogram amounts of this compound in plasma and urine using liquid chromatography and fluorimetric detection with off-line and on-line solid-phase drug enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. This compound | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Agonist actions of this compound at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergotamine's Intricate Dance: A Technical Guide to its Serotonin and Dopamine Receptor Binding Profile
For Immediate Release
An in-depth exploration of dihydroergotamine's (DHE) receptor pharmacology, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its binding affinities and signaling pathways at key serotonin and dopamine receptors. This document provides detailed experimental methodologies, quantitative binding data, and visual representations of the underlying molecular mechanisms.
This compound, a semi-synthetic ergot alkaloid, has been a cornerstone in the treatment of migraine headaches for decades. Its therapeutic efficacy is attributed to its complex and broad interaction with multiple neurotransmitter receptors, most notably those for serotonin (5-HT) and dopamine (D). This guide delves into the specifics of this interaction, providing a granular view of DHE's receptor binding profile.
Quantitative Receptor Binding Profile of this compound
The affinity of this compound for various serotonin and dopamine receptor subtypes has been characterized through numerous in vitro studies. The following tables summarize the binding affinities, primarily as IC50 and Ki values, derived from radioligand binding assays. A lower value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Species | Cell Line | IC50 (nM) | Reference |
| Serotonin Receptors | |||||
| 5-HT1A | This compound | Human | Recombinant | - | [1][2] |
| 5-HT1B | This compound | Human | CHO | 0.58 | [2] |
| 5-HT1D | This compound | Human | Recombinant | - | [3][4] |
| 5-HT1F | This compound | Human | - | 149 | [2] |
| 5-HT2A | This compound | Human | Recombinant | - | [1][2] |
| 5-HT2B | This compound | Human | - | - | [5] |
| 5-HT2C | This compound | Human | Recombinant | - | [2] |
| 5-HT3 | This compound | Human | - | >300 | [2] |
| 5-HT4E | This compound | Human | - | 230 | [2] |
| 5-HT5A | This compound | Human | Recombinant | - | [2] |
| Dopamine Receptors | |||||
| D1 | This compound | Human | Recombinant | - | [2] |
| D2 | This compound | Human | HEK-293 | 0.47 | [2] |
| D3 | This compound | Human | Recombinant | - | [2] |
| D4 | This compound | Human | Recombinant | - | [2] |
| D5 | This compound | Human | GH4 | 370 | [2] |
Note: The table presents a selection of available data. Dashes (-) indicate that specific quantitative data was not found in the cited sources. The functional activity (agonist/antagonist) is also a critical aspect of DHE's pharmacology.
Experimental Protocols: Radioligand Binding Assays
The determination of this compound's binding affinity to serotonin and dopamine receptors is predominantly achieved through competitive radioligand binding assays.
Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO, HEK-293) stably expressing the human receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H]GR125743 for 5-HT1B, [3H]7-OH-DPAT for D2).
-
Test Compound: this compound mesylate.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions and additives to ensure optimal binding conditions.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of cell membranes and radioligand are incubated in the assay buffer with varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The incubation is carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The interaction of this compound with serotonin and dopamine receptors initiates a cascade of intracellular signaling events. The nature of this signaling is dependent on the specific receptor subtype and the G-protein to which it couples.
Serotonin Receptor Signaling
-
5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): These receptors are primarily coupled to inhibitory G-proteins (Gi/o). Agonism by DHE at these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Activation of these receptors can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reduced neuronal excitability.[6][7][8]
-
5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins. DHE's interaction with these receptors, often as a partial agonist or antagonist, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[9][10]
Dopamine Receptor Signaling
-
D1-like Receptors (D1 and D5): DHE generally exhibits antagonist activity at these receptors. These receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase, leading to an increase in cAMP levels and subsequent PKA activation. DHE's antagonism would block these effects.[2][11]
-
D2-like Receptors (D2, D3, and D4): DHE is a potent agonist at D2 receptors and also interacts with D3 and D4 subtypes.[2] These receptors are coupled to inhibitory G-proteins (Gi/o), similar to the 5-HT1 receptors. Therefore, DHE agonism at these receptors leads to the inhibition of adenylyl cyclase, a decrease in cAMP, and modulation of downstream effectors, ultimately resulting in reduced neuronal excitability.[12][13]
Conclusion
This technical guide provides a detailed overview of the receptor binding profile of this compound at key serotonin and dopamine receptors. The compiled quantitative data, experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in pharmacology and drug development. A thorough understanding of DHE's complex interactions with these receptor systems is crucial for the development of more targeted and effective therapies for migraine and other neurological disorders.
References
- 1. ovid.com [ovid.com]
- 2. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT1B receptor - Wikipedia [en.wikipedia.org]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Review of Dihydroergotamine's Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the treatment of acute migraine for decades. Its therapeutic efficacy is rooted in a complex pharmacodynamic profile characterized by interactions with multiple neurotransmitter receptor systems. This technical guide provides an in-depth review of the pharmacodynamics of DHE, with a focus on its receptor binding affinities, functional activities, and the subsequent intracellular signaling pathways. Quantitative data are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental assays are provided, and crucial signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of DHE's mechanism of action.
Introduction
This compound's primary therapeutic action in migraine is attributed to its agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1][2] Activation of these receptors is believed to mediate two key events in the amelioration of migraine headache: the constriction of painfully dilated intracranial extracerebral blood vessels and the inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[1][2] However, DHE's pharmacological reach extends beyond the 5-HT1B/1D receptors, encompassing a broad spectrum of interactions with other serotonin, adrenergic, and dopaminergic receptors.[1][2][3] This multifaceted receptor engagement contributes to both its therapeutic efficacy and its side-effect profile.[2][4]
Receptor Binding and Functional Activity
The pharmacodynamic profile of this compound is characterized by its affinity for and activity at a wide array of G-protein coupled receptors (GPCRs). The following tables summarize the quantitative data on DHE's binding affinity (Ki) and functional activity (EC50/IC50) at key receptor subtypes.
Serotonin Receptor Interactions
DHE exhibits high affinity for several serotonin receptor subtypes. Its potent agonist activity at 5-HT1B and 5-HT1D receptors is central to its anti-migraine effects.[1][2]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| 5-HT1A | 0.6 - 30 | 10.9 | Partial Agonist |
| 5-HT1B | 0.58 | ~2 | Agonist |
| 5-HT1D | High Affinity | - | Agonist |
| 5-HT2A | High Affinity | - | Agonist/Antagonist |
| 5-HT2B | High Affinity | - | Agonist |
| 5-HT2C | High Affinity | - | Agonist |
Data compiled from multiple sources.[5][6][7]
Adrenergic Receptor Interactions
DHE's interaction with adrenergic receptors contributes to its vascular effects and potential side effects. It demonstrates both agonist and antagonist activities at different alpha-adrenergic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| α1A | High Affinity | - | Antagonist |
| α2A | High Affinity | - | Partial Agonist/Antagonist |
| α2B | 2.8 | - | Agonist/Antagonist |
| α2C | High Affinity | - | Antagonist |
Data compiled from multiple sources.[7][8][9]
Dopaminergic Receptor Interactions
DHE's activity at dopamine receptors is thought to contribute to some of its side effects, such as nausea. It primarily interacts with the D2-like receptor family.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Functional Effect |
| D2 | 0.47 - 7.6 | - | Partial Agonist/Antagonist |
| D3 | High Affinity | - | Antagonist |
| D4 | High Affinity | - | Partial Agonist |
| D5 | 370 | - | Agonist |
Data compiled from multiple sources.[7][8]
Key Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the key signaling pathways associated with DHE's pharmacodynamics.
5-HT1B/1D Receptor Signaling
Activation of the Gαi/o-coupled 5-HT1B and 5-HT1D receptors by DHE leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway.[10][11][12][13]
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Alpha-2 Adrenergic Receptor Signaling
DHE's interaction with α2-adrenergic receptors, which are also coupled to Gαi/o proteins, can lead to the activation of the MAPK/ERK pathway, potentially through both G-protein dependent and β-arrestin-mediated mechanisms.[5][14][15][16][17]
Caption: Alpha-2 Adrenergic Receptor Signaling.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor signals through Gαi/o proteins to inhibit adenylyl cyclase. Additionally, it can engage in G-protein independent signaling through β-arrestin, which can lead to the modulation of different downstream effectors.[18][19][20][21][22]
Caption: Dopamine D2 Receptor Signaling.
Detailed Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (for 5-HT1D Receptor)
This assay is used to determine the binding affinity of DHE for the 5-HT1D receptor.[23][24][25][26]
Objective: To determine the inhibitory constant (Ki) of this compound for the human 5-HT1D receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1D receptor.
-
Membrane preparation from these cells.
-
Radioligand: [3H]-GR125743.
-
Non-specific binding control: 5-HT or other suitable high-affinity ligand.
-
This compound test solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1D receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-20 µ g/well .[27]
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand ([3H]-GR125743) at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[24]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of DHE that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
β-Arrestin Recruitment Assay (PathHunter® or Tango™ Assay)
This assay measures the ability of DHE to induce the recruitment of β-arrestin to a target receptor, providing a measure of its agonist or antagonist activity in a G-protein independent pathway.[28][29][30][31][32]
Objective: To determine the functional potency (EC50) of this compound in inducing β-arrestin recruitment to a specific GPCR.
Materials:
-
U2OS or HEK293 cells engineered for the PathHunter® or Tango™ assay system, expressing the target GPCR.
-
Cell culture medium and supplements.
-
This compound test solutions of varying concentrations.
-
Assay buffer.
-
Detection reagents specific to the assay system (e.g., chemiluminescent substrate).
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture the engineered cells according to the manufacturer's protocol. Seed the cells into 384-well assay plates at an appropriate density and incubate overnight.[28]
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the DHE solutions to the cells in the assay plate.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate the plate at room temperature for a specified time to allow the signal to develop. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal as a function of DHE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: β-Arrestin Recruitment Assay Workflow.
In Vitro Vasoconstriction Assay (Wire Myography)
This functional assay measures the direct effect of DHE on the contractility of isolated blood vessels.[33][34][35][36][37]
Objective: To determine the concentration-response relationship of this compound-induced vasoconstriction in isolated arteries.
Materials:
-
Isolated arterial segments (e.g., rat mesenteric artery, human coronary artery).
-
Wire myograph system.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution.
-
High potassium physiological salt solution (KPSS).
-
This compound test solutions of varying concentrations.
-
Data acquisition system.
Procedure:
-
Vessel Dissection and Mounting: Dissect the desired artery and mount a small segment onto the wires of the myograph chamber filled with PSS.[33][37]
-
Equilibration and Normalization: Allow the vessel to equilibrate under controlled temperature and oxygenation. Normalize the vessel by stretching it to its optimal resting tension for maximal contractile response.
-
Viability and Endothelium Integrity Check: Assess the viability of the vessel by inducing contraction with KPSS. Check the integrity of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).[33]
-
Concentration-Response Curve: After washing and re-equilibration, cumulatively add increasing concentrations of this compound to the bath and record the isometric tension developed by the vessel.
-
Data Analysis: Plot the contractile response (as a percentage of the maximal KPSS-induced contraction) against the logarithm of the DHE concentration to generate a concentration-response curve. From this curve, determine the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal response).
Caption: Wire Myography Workflow for Vasoconstriction.
Conclusion
The pharmacodynamics of this compound are complex, involving interactions with multiple receptor systems that collectively contribute to its therapeutic efficacy in migraine and its potential side effects. Its primary mechanism of action is mediated by agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction and inhibition of neuropeptide release. However, its broader receptor profile, encompassing other serotonin, adrenergic, and dopaminergic receptors, highlights the need for a comprehensive understanding of its pharmacology. The experimental methodologies and signaling pathway diagrams presented in this guide provide a framework for researchers and drug development professionals to further investigate and leverage the intricate pharmacodynamic properties of this compound and related compounds.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha(2B)-Adrenergic receptors activate MAPK and modulate proliferation of primary cultured proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and its metabolite, 8'-hydroxy-dihydroergotamine, as 5-HT1A receptor agonists in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of α1- and α2-adrenoceptor subtypes in the vasopressor responses induced by this compound in ritanserin-pretreated pithed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Regulation of α2B-Adrenergic Receptor-mediated Extracellular Signal-regulated Kinase 1/2 (ERK1/2) Activation by ADP-ribosylation Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of α2AR trafficking and signaling by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alpha(2)-Adrenergic receptors activate MAPK and Akt through a pathway involving arachidonic acid metabolism by cytochrome P450-dependent epoxygenase, matrix metalloproteinase activation and subtype-specific transactivation of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-directed bias of G protein signaling at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Arrestin–dependent but G–protein coupled receptor kinase–independent uncoupling of D2–dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 27. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 30. tools.thermofisher.com [tools.thermofisher.com]
- 31. researchgate.net [researchgate.net]
- 32. cosmobio.co.jp [cosmobio.co.jp]
- 33. reprocell.com [reprocell.com]
- 34. journals.physiology.org [journals.physiology.org]
- 35. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 36. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. dmt.dk [dmt.dk]
A Technical Guide to the Historical Therapeutic Uses of Dihydroergotamine and Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical therapeutic applications of ergot alkaloids, with a primary focus on Dihydroergotamine (DHE). It delves into the evolution of their use, particularly in the management of migraine headaches, and provides a comparative analysis with its predecessor, ergotamine. This document summarizes key quantitative data from historical studies, outlines detailed experimental protocols, and visualizes the complex signaling pathways involved in their mechanism of action.
Introduction: From Poison to Panacea
Ergot alkaloids, naturally occurring mycotoxins produced by the fungus Claviceps purpurea, have a long and storied history, initially known for their toxic effects causing ergotism.[1] However, their potent physiological activities led to their investigation and eventual therapeutic use. Ergotamine was the first of these alkaloids to be isolated in 1918 and was introduced for the treatment of migraine in 1925.[2][3] In 1943, a semi-synthetic derivative, this compound (DHE), was developed in an effort to reduce the side effects associated with ergotamine.[2] DHE was approved for use in 1946 and became a cornerstone of migraine therapy for decades.[4]
Therapeutic Applications: A Focus on Migraine
The primary and most enduring therapeutic application of DHE has been in the acute treatment of migraine headaches.[5][6] Its efficacy stems from its ability to alleviate the debilitating pain of migraine attacks. Historical clinical use also extended to the treatment of cluster headaches.[4]
This compound vs. Ergotamine: A Comparative Overview
While both DHE and ergotamine have been used for migraine, they possess distinct pharmacological profiles that influence their clinical utility and side-effect profiles. DHE is a less potent arterial vasoconstrictor than ergotamine, which contributes to a more favorable safety profile.[7][8] Furthermore, DHE is associated with a lower incidence of nausea and vomiting, and a reduced risk of rebound headaches compared to ergotamine.[7][8]
Quantitative Data from Historical Studies
The following tables summarize quantitative data from historical clinical studies on this compound, providing insights into its efficacy and pharmacokinetics.
Table 1: Efficacy of Intravenous this compound in Refractory Migraine
| Study (Year) | Number of Patients | Dosing Regimen | Primary Outcome | Efficacy Rate | Citation(s) |
| Raskin (1986) | 55 | 0.3-1 mg IV every 8 hours for 2 days | Headache-free at end of treatment | 89% | [6] |
| Nagy et al. | 114 | IV DHE over 5 days | Headache freedom at discharge | 67% | [6] |
Table 2: Pharmacokinetic Parameters of this compound by Route of Administration
| Formulation | Dose | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) | Citation(s) |
| Intravenous (IV) | 1.0 mg | ~14,200 | Immediate | 100 | [9] |
| Intramuscular (IM) | 1.0 mg | 3368 | 0.5 | ~100 | [3] |
| Subcutaneous (SC) | 1.0 mg | - | - | ~100 | [10] |
| Nasal Spray | 2.0 mg | 961 | 0.9 | 38.4 | [3] |
| Orally Inhaled | ~0.88 mg | ~Comparable to IV | ~0.2 | - | [9] |
Table 3: Incidence of Nausea with Different this compound Formulations
| Route of Administration | Incidence of Nausea | Citation(s) |
| Intravenous (IV) | High | [7][8] |
| Intramuscular (IM) | Low | [7][8] |
| Intranasal (IN) | Low | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments that were historically instrumental in understanding the pharmacology of this compound.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a standard method to determine the binding affinity of this compound to its target receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for serotonin (5-HT) and dopamine (D) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1B, 5-HT1D, D2)
-
Radioligand specific for the receptor (e.g., [3H]-GR125743 for 5-HT1B/1D, [3H]-Spiperone for D2)
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
96-well filter plates and vacuum manifold
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of this compound at various concentrations.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Historical Intravenous this compound Clinical Trial Protocol for Refractory Migraine
This protocol is a representation of the methodology used in early clinical trials to assess the efficacy of intravenous DHE for intractable migraine.[6][11]
Objective: To evaluate the efficacy and safety of repetitive intravenous this compound administration in patients with refractory migraine.
Patient Population: Adult patients with a diagnosis of migraine who have failed to respond to standard acute migraine therapies.
Study Design: Open-label, single-arm study.
Procedure:
-
Pre-treatment: Administer an antiemetic agent (e.g., metoclopramide 10 mg IV) 15-30 minutes prior to the first DHE infusion to mitigate nausea.[6]
-
DHE Administration:
-
Administer a test dose of 0.5 mg of this compound mesylate in 50 mL of normal saline via intravenous infusion over 10-15 minutes.
-
If the test dose is tolerated, administer 1.0 mg of DHE in 50 mL of normal saline intravenously over 1 hour.
-
Repeat the 1.0 mg DHE infusion every 8 hours for a total of 2 to 5 days.[3][6]
-
-
Efficacy Assessment:
-
Assess headache severity using a standardized pain scale (e.g., a 10-point visual analog scale) at baseline and at regular intervals throughout the treatment period and at discharge.
-
The primary efficacy endpoint is the proportion of patients who are headache-free at the end of the treatment course.
-
-
Safety Monitoring:
-
Monitor vital signs (blood pressure, heart rate) before and after each infusion.
-
Record all adverse events, with a particular focus on nausea, vomiting, and cardiovascular events.
-
Ex Vivo Vasoconstriction Assay
This protocol describes a method to assess the vasoconstrictor effects of ergot alkaloids on isolated blood vessels.[12]
Objective: To measure the contractile response of isolated arteries to this compound.
Materials:
-
Isolated arterial rings (e.g., bovine lateral saphenous vein)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)
-
This compound solutions of varying concentrations
-
Norepinephrine (as a reference vasoconstrictor)
Procedure:
-
Tissue Preparation: Dissect arterial segments and cut them into rings. Mount the rings in the organ baths containing Krebs-Henseleit buffer maintained at 37°C and aerated with carbogen.
-
Equilibration: Allow the arterial rings to equilibrate under a resting tension (e.g., 1-2 grams) for at least 60-90 minutes, with periodic buffer changes.
-
Viability Check: Contract the tissues with a high concentration of potassium chloride (KCl) to ensure their viability.
-
Cumulative Concentration-Response Curve:
-
After a washout period, add increasing concentrations of this compound to the organ baths in a cumulative manner.
-
Record the isometric tension generated by the arterial rings at each concentration until a maximal response is achieved.
-
-
Data Analysis: Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist like norepinephrine. Plot the response against the logarithm of the this compound concentration to determine the EC50 and maximal efficacy.
Signaling Pathways and Mechanism of Action
This compound's therapeutic effects are mediated through its complex interactions with multiple receptor systems, primarily serotonin, dopamine, and adrenergic receptors.[5]
Serotonin 5-HT1B/1D Receptor Signaling
The primary antimigraine action of DHE is attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[5] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[13]
References
- 1. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin… [ouci.dntb.gov.ua]
- 2. History of the use of ergotamine and this compound in migraine from 1906 and onward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nevadaheadache.com [nevadaheadache.com]
- 4. DHE for Migraine: All About Infusion, Injection and Nasal Spray [healthline.com]
- 5. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergotamine tartrate and this compound mesylate: safety profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. Ergovaline-induced vasoconstriction in an isolated bovine lateral saphenous vein bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Dance: Dihydroergotamine's intricate interaction with 5-HT1B/1D Receptors
A deep dive into the binding kinetics, functional activity, and signaling pathways that underpin the therapeutic efficacy of Dihydroergotamine (DHE) in migraine therapy.
For Immediate Release
This technical guide provides a comprehensive overview of the molecular basis of this compound's (DHE) interaction with the 5-hydroxytryptamine (5-HT) 1B and 1D receptor subtypes. DHE, a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine for decades. Its therapeutic efficacy is intrinsically linked to its potent agonist activity at these specific serotonin receptors. This document, intended for researchers, scientists, and drug development professionals, delves into the quantitative analysis of DHE's binding affinity and functional potency, details the experimental methodologies used for these assessments, and visually maps the intricate signaling cascades initiated by this interaction.
Quantitative Analysis of this compound's Interaction with 5-HT1B/1D Receptors
The affinity and functional potency of this compound at the 5-HT1B and 5-HT1D receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of DHE's activity at these two crucial anti-migraine targets.
| Parameter | 5-HT1B Receptor | 5-HT1D Receptor | Reference |
| Binding Affinity (IC50) | 0.58 nM | 2.2 nM | [1] |
| Functional Potency (EC50) | 10 nM | 0.5 nM | [2] |
| Dissociation Half-life (t1/2) | 1.38 hours | 1.28 hours | [3] |
Table 1: Binding Affinity and Functional Potency of this compound at 5-HT1B and 5-HT1D Receptors. IC50 (half-maximal inhibitory concentration) values from radioligand binding assays indicate the concentration of DHE required to displace 50% of a specific radioligand, reflecting its binding affinity. EC50 (half-maximal effective concentration) values from functional assays represent the concentration of DHE that elicits 50% of its maximal effect. The dissociation half-life indicates the duration of DHE's binding to the receptor.
The Mechanism of Action: A Two-Pronged Approach
DHE's efficacy in aborting migraine attacks is attributed to its agonist action at 5-HT1B and 5-HT1D receptors located on different cell types within the trigeminovascular system.[4][5][6]
-
Cranial Vasoconstriction (5-HT1B mediated): DHE constricts the dilated intracranial extracerebral blood vessels, a key source of pain during a migraine attack. This action is primarily mediated by the 5-HT1B receptors expressed on the smooth muscle cells of these vessels.[7]
-
Inhibition of Trigeminal Neurotransmission (5-HT1D mediated): DHE acts on 5-HT1D receptors located on presynaptic trigeminal nerve endings. This inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in mediating the inflammatory cascade and pain transmission associated with migraine.[2][4]
The sustained pain relief observed with DHE, despite its relatively short plasma half-life, is likely due to its persistent binding to the 5-HT1B and 5-HT1D receptors, as evidenced by its long dissociation half-life compared to other migraine therapies like sumatriptan.[3]
Signaling Pathways Activated by this compound
Upon binding to 5-HT1B and 5-HT1D receptors, DHE initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G-proteins (Gαi/o).
References
- 1. amsbio.com [amsbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Sustained pain relief with this compound in migraine is potentially due to persistent binding to 5-HT1B and 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 5-HT1D receptor agonist - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
Unraveling the Molecular Maze: A Technical Guide to the Structure-Activity Relationship of Dihydroergotamine and its Analogs
For Immediate Release
Presents an in-depth technical guide on the structure-activity relationship (SAR) of Dihydroergotamine (DHE) and its analogs. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles governing the interaction of these compounds with key physiological targets.
This compound (DHE), a semi-synthetic derivative of the ergot alkaloid ergotamine, has been a cornerstone in the treatment of migraine for decades. Its therapeutic efficacy is rooted in its complex pharmacology, characterized by interactions with a broad spectrum of receptors, primarily within the serotonin (5-HT), dopamine (D), and adrenergic systems. Understanding the nuanced relationship between the chemical structure of DHE and its biological activity is paramount for the development of novel therapeutics with improved efficacy and side-effect profiles.
This guide delves into the critical structural features of DHE and its analogs that dictate their binding affinity and functional activity at various G-protein coupled receptors (GPCRs). By examining key modifications to the ergoline scaffold, we can elucidate the principles of the structure-activity relationship that govern the pharmacological profile of this important class of molecules.
The Core Structure: A Foundation for Diverse Activity
The foundational structure of DHE is the tetracyclic ergoline ring system. A key distinguishing feature of DHE compared to its precursor, ergotamine, is the saturation of the double bond at the C9-C10 position. This seemingly minor modification significantly alters the compound's pharmacological profile, leading to a reduction in vasoconstrictor and emetic potential.
Quantitative Insights into Receptor Interactions
The interaction of this compound and its key analogs with various receptors is a complex interplay of binding affinity and functional agonism or antagonism. The following tables summarize the available quantitative data, providing a comparative overview of their pharmacological profiles.
Table 1: Receptor Binding Affinities (IC₅₀, nM) of this compound and Related Compounds
| Compound | 5-HT₁ₐ | 5-HT₁B | 5-HT₁D | D₂ | α₂ₐ-Adrenergic |
| This compound (DHE) | 28-30[1] | 0.58[2] | Potent Agonist[3][4] | 0.47[2] | 2.8 (α₂B)[2] |
| Ergotamine | - | ~10-fold more potent than DHE[5] | Potent Agonist[4] | - | - |
| 8'-hydroxy-dihydroergotamine (Metabolite) | 8-11[1] | - | - | - | - |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.
Table 2: Functional Activity (EC₅₀, nM) of this compound
| Receptor | Functional Activity | EC₅₀ (nM) |
| 5-HT₁ₐ | Agonist | 10.9[6] |
| CXCR7 | Agonist | 6000[2] |
Note: EC₅₀ is the concentration of a drug that gives half-maximal response. A lower EC₅₀ value indicates greater potency.
Key Structure-Activity Relationship Principles
The available data, though centered primarily on DHE, ergotamine, and a key metabolite, allows for the deduction of several important SAR principles:
-
Saturation of the C9-C10 Double Bond: The hydrogenation of the 9-10 double bond in the ergoline ring system, which differentiates DHE from ergotamine, leads to a decrease in potency at the 5-HT₁B receptor.[5] This modification is also associated with a more favorable side-effect profile, including reduced vasoconstriction and emetic potential.[3][4]
-
The Amide Moiety: The nature of the substituent at the C8 position is critical for activity. The complex peptide amide moiety in DHE and ergotamine is crucial for high-affinity binding to serotonin and other monoamine receptors.
-
Hydroxylation of the Peptide Moiety: The hydroxylation at the 8' position of the peptide side chain, as seen in the metabolite 8'-hydroxy-dihydroergotamine, can significantly increase affinity for the 5-HT₁ₐ receptor compared to the parent compound.[1]
Signaling Pathways and Experimental Workflows
To fully comprehend the effects of DHE and its analogs, it is essential to visualize the downstream consequences of receptor binding. The following diagrams, generated using the DOT language, illustrate the primary signaling cascades and a typical experimental workflow for SAR studies.
Caption: Primary signaling pathways of DHE's target receptors.
Caption: General experimental workflow for SAR studies.
Caption: Logical relationship in a SAR study.
Experimental Protocols: A Closer Look at the Methodology
The determination of the structure-activity relationship of this compound and its analogs relies on robust and reproducible experimental methodologies. The two primary in vitro assays employed are radioligand binding assays and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[7] These assays involve the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) of unlabeled DHE analogs by measuring their ability to compete with a radiolabeled ligand for binding to a specific receptor.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (DHE analog).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled test compound. A non-linear regression analysis is then used to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
A specific example is the use of [³H]this compound as a radioligand to label 5-HT₁B binding sites in rat brain membranes.
Functional Assays (cAMP Measurement)
Functional assays are crucial for determining whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and for quantifying its potency (EC₅₀ for agonists) or inhibitory activity (IC₅₀ for antagonists). For GPCRs that are coupled to the Gαi/o protein, such as the 5-HT₁B/₁D and D₂ receptors, a common functional assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Objective: To determine the functional potency of DHE analogs as agonists or antagonists at Gαi/o-coupled receptors by measuring changes in intracellular cAMP levels.
General Protocol for Antagonist Screening at D₂ Receptors:
-
Cell Culture: Cells stably expressing the dopamine D₂ receptor are cultured in multi-well plates.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the DHE analog (the potential antagonist).
-
Agonist Stimulation: A known D₂ receptor agonist (e.g., dopamine) is added at a fixed concentration (typically its EC₈₀) to stimulate the receptors and induce a decrease in cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed to release the intracellular contents, and the concentration of cAMP is measured using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence detection.
-
Data Analysis: The cAMP levels are plotted against the concentration of the DHE analog. An increase in cAMP levels in the presence of the analog indicates antagonist activity. A non-linear regression analysis is used to determine the IC₅₀ value of the antagonist.
Future Directions
The exploration of the structure-activity relationship of this compound and its analogs is an ongoing endeavor. Future research will likely focus on the synthesis and evaluation of novel analogs with greater receptor subtype selectivity. The development of compounds that retain the beneficial therapeutic effects of DHE while minimizing off-target interactions holds the promise of safer and more effective treatments for migraine and other neurological disorders. A deeper understanding of the molecular determinants of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, will also be a key area of investigation. This could lead to the design of next-generation therapeutics with finely tuned pharmacological profiles.
References
- 1. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. [3H]this compound as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (/sup 3/H)this compound as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states (Journal Article) | OSTI.GOV [osti.gov]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
An In-Depth Technical Guide on Preliminary In-Vitro Studies of Dihydroergotamine's Effect on Neuronal Excitability
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is an ergot alkaloid that has been a cornerstone in the management of acute migraine for decades.[1][2][3] Its therapeutic efficacy is attributed to a complex pharmacological profile, primarily involving interactions with serotonergic, dopaminergic, and adrenergic receptors.[4][5] Understanding the direct effects of DHE on neuronal excitability at a cellular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This technical guide provides a consolidated overview of preliminary in-vitro studies that have investigated the influence of DHE on neuronal activity, focusing on its receptor pharmacology, electrophysiological effects, and the underlying signaling pathways.
Receptor Pharmacology of this compound
DHE's interaction with multiple receptor subtypes is central to its effect on neuronal excitability. In-vitro binding and functional assays have been pivotal in characterizing this profile. DHE exhibits high affinity for several serotonin (5-HT) receptor subtypes, particularly 5-HT1A, 5-HT1B, and 5-HT1D, where it acts as an agonist or partial agonist.[6][7][8] Its activity at these receptors is thought to inhibit trigeminal nerve transmission and cause vasoconstriction of cranial blood vessels, key mechanisms in migraine relief.[5] Furthermore, DHE interacts with dopamine (D2) and various α-adrenergic receptors, which may contribute to both its therapeutic effects and side-effect profile.[8]
Modern high-throughput screening methods, such as β-arrestin recruitment assays, have further refined our understanding of DHE's functional activity at a wide array of G-protein coupled receptors (GPCRs).[6][8]
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes quantitative data from in-vitro studies, detailing DHE's binding affinity (IC50/K_d_) and functional potency (EC50) at key neuronal receptors.
| Receptor | Assay Type | Species/Cell Line | Key Parameter | Value (nM) | Agonist/Antagonist Effect | Reference(s) |
| 5-HT1A | Radioligand Binding ([3H]8-OH-DPAT) | Rat Brain | IC50 | 28-30 | Agonist / Partial Agonist | [8] |
| 5-HT1B | Radioligand Binding ([3H]DE) | Rat Hippocampus | K_d_ | ~0.05-0.06 | Agonist | [9][10] |
| 5-HT1B | Radioligand Binding | Human (recombinant) | IC50 | 0.58 | Agonist | [6] |
| 5-HT1F | β-arrestin Recruitment | Human (recombinant) | IC50 | 149 | Antagonist | [6] |
| Dopamine D2 | Radioligand Binding | Human (recombinant) | IC50 | 0.47 | Agonist | [6] |
| α-adrenergic2A | β-arrestin Recruitment | Human (recombinant) | - | 10,000 (10 µM) | Antagonist (>50% inhibition) | [8] |
| α-adrenergic2B | Radioligand Binding | Human (recombinant) | IC50 | 2.8 | Agonist | [6] |
| α-adrenergic2C | β-arrestin Recruitment | Human (recombinant) | - | 10,000 (10 µM) | Antagonist (>50% inhibition) | [8] |
IC50: Half-maximal inhibitory concentration. K_d_: Equilibrium dissociation constant. EC50: Half-maximal effective concentration.
In-Vitro Electrophysiological Effects on Neuronal Excitability
Electrophysiological studies using brain slices provide direct evidence of DHE's modulatory role in neuronal activity. These experiments have demonstrated that DHE exerts a significant inhibitory influence on the excitability of central nervous system neurons.[8]
Key findings include:
-
Inhibition of Neuronal Firing: In the dorsal raphe nucleus (DRN), which contains the cell bodies of serotonergic neurons, DHE produces a concentration-dependent inhibition of the spontaneous firing rate. This effect is mediated by its agonist activity at 5-HT1A autoreceptors.[8]
-
Membrane Hyperpolarization: At the postsynaptic level, such as in CA1 pyramidal neurons of the hippocampus, DHE acts as a partial agonist at 5-HT1A heteroreceptors, leading to membrane hyperpolarization. This change in membrane potential moves the neuron further from its firing threshold, thus reducing its excitability.[8]
Data Presentation: Electrophysiological Effects
This table summarizes the key quantitative findings from in-vitro electrophysiological recordings.
| Neuron Type | Brain Region | Experimental Parameter | DHE Concentration | Observed Effect | Reference |
| Serotonergic Neurons | Dorsal Raphe Nucleus (Rat) | Firing Rate Inhibition | EC50 = 10.9 ± 0.3 nM | Concentration-dependent inhibition of firing | [8] |
| CA1 Pyramidal Neurons | Hippocampus (Rat) | Membrane Potential | Not specified | Hyperpolarization | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
Protocol 1: In-Vitro Electrophysiology (Whole-Cell Patch-Clamp)
This protocol outlines the steps for recording from neurons in acute brain slices to assess the effects of DHE.
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat) in accordance with institutional animal care guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a composition such as (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, dorsal raphe nucleus) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.[11]
-
Prepare borosilicate glass micropipettes (3-7 MΩ resistance) using a pipette puller.[12]
-
Fill the micropipette with an internal solution appropriate for the recording configuration (e.g., for whole-cell current-clamp, in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3).[12]
-
Under visual guidance, approach a target neuron and apply gentle positive pressure to the pipette.[13]
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[12][13]
-
Apply further brief suction to rupture the membrane patch, establishing the whole-cell configuration.[14]
-
-
Data Acquisition and DHE Application:
-
In current-clamp mode, record the neuron's resting membrane potential and spontaneous firing rate.
-
Establish a stable baseline recording for several minutes.
-
Apply DHE at various concentrations to the perfusing aCSF and record changes in membrane potential and firing frequency.
-
Perform a "washout" by perfusing with DHE-free aCSF to determine if the effects are reversible.
-
Protocol 2: Radioligand Binding Assay
This protocol is used to determine the binding affinity of DHE for specific receptors.
-
Membrane Preparation: Homogenize brain tissue or cultured cells expressing the receptor of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands.
-
Binding Reaction: Incubate the prepared membranes with a specific concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled competitor drug (DHE).
-
Separation and Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with cold buffer.
-
Data Analysis: Measure the radioactivity trapped on the filters using liquid scintillation counting. Plot the percentage of specific binding against the log concentration of DHE to generate a competition curve and calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.
DHE-Induced Neuronal Inhibition via 5-HT1A Receptor
Caption: DHE signaling via the 5-HT1A receptor to reduce neuronal excitability.
Experimental Workflow for Patch-Clamp Electrophysiology
Caption: Workflow for in-vitro whole-cell patch-clamp recording experiments.
Conclusion
Preliminary in-vitro studies provide compelling evidence that this compound directly modulates neuronal function by reducing excitability. This effect is primarily driven by its agonist or partial agonist activity at 5-HT1A receptors, which leads to the inhibition of neuronal firing and membrane hyperpolarization.[8] The detailed receptor binding profiles and electrophysiological data, obtained through rigorous experimental protocols, form the foundation of our understanding of DHE's mechanism of action. The continued use of these in-vitro techniques, combined with newer methods like high-throughput functional screening, will be essential for characterizing the next generation of neuromodulatory drugs for migraine and other neurological disorders.
References
- 1. neurology.org [neurology.org]
- 2. Development and in vitro/in vivo evaluation of this compound mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 6. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 9. [3H]this compound as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (/sup 3/H)this compound as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states (Journal Article) | OSTI.GOV [osti.gov]
- 11. In vitro multi-cell patch clamp electrophysiology - Norbrain [norbrain.no]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. In Vitro Whole Cell Patch Clamp Recording · Neuroshapes [incf.github.io]
Methodological & Application
Application Notes and Protocols for Dihydroergotamine Administration in Rodent Migraine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Dihydroergotamine (DHE) in established rodent models of migraine. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of DHE and other potential anti-migraine therapies.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. This compound (DHE), an ergot alkaloid, has been a valuable therapeutic agent for the acute treatment of migraine for many years. Its complex pharmacology, involving interactions with multiple receptor systems, contributes to its broad efficacy. Rodent models that recapitulate aspects of migraine pathophysiology are crucial for understanding the mechanisms of action of drugs like DHE and for the development of novel therapeutics. The most commonly utilized models involve the administration of agents like nitroglycerin (NTG) or calcitonin gene-related peptide (CGRP) to induce migraine-like symptoms.
Mechanism of Action of this compound in Migraine
DHE's therapeutic effects in migraine are attributed to its agonist activity at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes. Activation of these receptors leads to two primary effects:
-
Vasoconstriction of dilated intracranial blood vessels: This is thought to counteract the vasodilation that contributes to migraine pain.
-
Inhibition of neurotransmission in the trigeminal pain pathway: DHE is believed to act on presynaptic 5-HT1D receptors on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides such as CGRP.
Furthermore, DHE interacts with other receptor systems, including adrenergic and dopaminergic receptors, which may also contribute to its anti-migraine effects.
Rodent Models of Migraine
Nitroglycerin (NTG)-Induced Migraine Model
Systemic administration of NTG, a nitric oxide (NO) donor, reliably induces migraine-like symptoms in both humans and rodents. In rats and mice, NTG administration leads to the development of thermal and mechanical allodynia, photophobia, and increased expression of neuronal activity markers like c-Fos in the trigeminal nucleus caudalis (TNC).
Calcitonin Gene-Related Peptide (CGRP)-Induced Migraine Model
CGRP is a key neuropeptide in the pathophysiology of migraine. Systemic or central administration of CGRP can induce migraine-like behaviors in rodents, such as photophobia and spontaneous pain.
Data Presentation
The following tables summarize quantitative data on the effects of DHE in rodent migraine models.
| Parameter | Migraine Model | Animal | DHE Dose & Route | Effect | Reference |
| CGRP Levels | Electrical stimulation of trigeminal ganglion | Rat | 50 µg/kg, i.v. | Decreased CGRP levels by 55% at 1 min and 50% at 3 min | |
| Vasodepressor Response | Pithed rat (electrical stimulation) | Rat | 3.1 µg/kg/min, i.v. infusion | Inhibited vasodepressor responses to electrical stimulation | |
| Carotid Blood Flow | Anesthetized pig | Pig | 3-100 µg/kg, i.v. | Dose-dependent reduction of arteriovenous anastomotic blood flow |
| Behavioral Outcome | Migraine Model | Animal | DHE Dose & Route | Assessment | Result | Reference |
| Spontaneous Pain | Not specified | Rat | Not specified | Not specified | Attenuates pain-related behavior | |
| Photophobia | CGRP-induced | Mouse | Not specified | Light/dark box | Not specified | |
| Mechanical Allodynia | NTG-induced | Rat | Not specified | Von Frey filaments | Not specified |
Experimental Protocols
Protocol 1: Nitroglycerin (NTG)-Induced Migraine Model in Rats
Objective: To induce a migraine-like state in rats for the evaluation of DHE efficacy.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nitroglycerin (NTG) solution (5 mg/mL in propylene glycol)
-
Saline solution (0.9% NaCl)
-
This compound (DHE) solution
-
Administration supplies (syringes, needles)
Procedure:
-
Acclimation: Acclimate rats to the housing and handling procedures for at least 3 days prior to the experiment.
-
Baseline Behavioral Testing (optional): Conduct baseline behavioral assessments (e.g., von Frey test for mechanical allodynia, light/dark box test for photophobia) the day before NTG administration.
-
Migraine Induction:
-
Prepare a fresh dilution of NTG in saline to a final concentration of 5 mg/mL.
-
Administer NTG via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
A control group should receive a corresponding volume of the vehicle (saline with propylene glycol).
-
-
DHE Administration:
-
Administer DHE at the desired dose and route (e.g., 50 µg/kg, intravenous) at a predetermined time point after NTG injection (e.g., 30 minutes).
-
A control group should receive the DHE vehicle.
-
-
Behavioral and Physiological Assessments:
-
Mechanical Allodynia (Von Frey Test): At 2 hours post-NTG injection, assess mechanical sensitivity using von Frey filaments applied to the periorbital region or hind paw. The withdrawal threshold is determined using the up-down method.
-
Photophobia (Light/Dark Box Test): At 2 hours post-NTG injection, place the rat in a light/dark box and record the time spent in the light and dark compartments over a 5-10 minute period.
-
Spontaneous Pain (Rat Grimace Scale): At various time points post-NTG injection (e.g., 60, 90, 120 minutes), capture images of the rats' faces and score them based on the Rat Grimace Scale (orbital tightening, nose/cheek flattening, ear changes, whisker change).
-
-
Tissue Collection and Analysis:
-
At a predetermined time point (e.g., 2-4 hours post-NTG), euthanize the animals and collect brain tissue for c-Fos immunohistochemistry or blood for CGRP measurement.
-
Protocol 2: c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis (TNC)
Objective: To quantify neuronal activation in the TNC as a marker of trigeminal nociception.
Materials:
-
Rat brain tissue containing the brainstem
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (20% and 30% in PBS)
-
Cryostat
-
Microscope slides
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-c-Fos
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the rat transcardially with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 20% sucrose and then 30% sucrose until it sinks.
-
Freeze the brain and cut 30-40 µm coronal sections of the brainstem containing the TNC using a cryostat.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.
-
Wash sections in PBS.
-
Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash sections in PBS.
-
Incubate sections with the ABC reagent for 1 hour at room temperature.
-
Wash sections in PBS.
-
Develop the color reaction using the DAB substrate kit.
-
Wash sections, mount them on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of the TNC region under a microscope.
-
Count the number of c-Fos-positive nuclei in a defined area of the TNC (e.g., laminae I and II).
-
Compare the number of c-Fos-positive cells between different treatment groups.
-
Protocol 3: CGRP Measurement by ELISA
Objective: To measure the levels of CGRP in plasma as an indicator of trigeminal nerve activation.
Materials:
-
Rat plasma samples
-
CGRP ELISA kit
-
Plate reader
Procedure:
-
Sample Collection:
-
Collect blood from the trunk or via cardiac puncture into tubes containing a protease inhibitor cocktail and EDTA.
-
Centrifuge the blood to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Assay:
-
Follow the manufacturer's instructions for the specific CGRP ELISA kit being used.
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of CGRP in the plasma samples based on the standard curve.
-
Compare CGRP levels between different treatment groups.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in migraine therapy.
Caption: Experimental workflow for DHE evaluation in rodent migraine models.
Application Note: Quantification of Dihydroergotamine in Human Plasma using High-Performance Liquid Chromatography
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid used in the treatment of vascular headaches, such as migraines.[1] Accurate quantification of DHE in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometric detection. The methodologies described are compiled from validated methods to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.
Principle
This method involves the extraction of this compound and an internal standard from human plasma, followed by chromatographic separation on a reverse-phase HPLC column and subsequent quantification by a sensitive detector. Two primary sample preparation techniques are presented: liquid-liquid extraction (LLE) and solid-phase extraction (SPE), offering flexibility based on laboratory resources and desired sample throughput.
Experimental Protocols
Materials and Reagents
-
This compound Mesylate (Reference Standard)
-
Internal Standard (e.g., Dihydroergocristine Mesylate or Caroverine)[1][2]
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Triethylamine (HPLC Grade)[1]
-
Trifluoroacetic Acid (HPLC Grade)[1]
-
Phosphoric Acid[1]
-
Ammonium Hydroxide[1]
-
Methyl t-Butyl Ether (MTBE) (HPLC Grade)[1]
-
Human Plasma (from a certified vendor)
Instrumentation
-
HPLC system with a pump, autosampler, and column oven
-
Fluorescence detector or a tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Standard and Sample Preparation
Stock Solutions: Prepare stock solutions of this compound mesylate and the internal standard at a concentration of 1 mg/mL in methanol.[1] Store these solutions in amber vials at -5°C.[1]
Working Solutions: Prepare working standard solutions by diluting the stock solutions with an appropriate solvent (e.g., 10% ethanol in water) to create a series of concentrations for the calibration curve.[1]
Calibration and Quality Control Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation Method 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method utilizing MTBE for extraction followed by an acid back-extraction.[1]
-
To 2 mL of plasma sample, add the internal standard.
-
Add a basifying agent such as ammonium hydroxide.
-
Add 5 mL of MTBE, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Add 100 µL of 0.1 M phosphoric acid to the organic extract, vortex for 1 minute, and centrifuge.[1]
-
Carefully remove and discard the organic layer.
-
Inject an aliquot (e.g., 90 µL) of the aqueous layer into the HPLC system.[1]
Sample Preparation Method 2: Solid-Phase Extraction (SPE)
This protocol is a general representation of SPE procedures often used for DHE extraction.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 1 mL of plasma, add the internal standard and 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
HPLC and Detection Conditions
HPLC with Fluorescence Detection
This method is adapted from a validated procedure for DHE analysis.[1]
-
Column: Zorbax Rx-C8 (5 µm, 15 cm x 4.6 mm) with a compatible guard column.[1]
-
Mobile Phase: Water:Acetonitrile:Triethylamine:Trifluoroacetic Acid (70:30:0.1:0.1 v/v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 40 µL.[1]
-
Fluorescence Detector Wavelengths: Excitation at 280 nm and Emission at 350 nm.[3]
HPLC with Mass Spectrometry (LC-MS/MS) Detection
This method provides high sensitivity and specificity for DHE and its metabolites.[2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM sodium perchlorate or 0.1% formic acid).[4][5]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Tandem mass spectrometer with an electrospray ionization (ESI) interface.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[4]
Quantitative Data Summary
The following tables summarize the performance characteristics of various published HPLC methods for this compound quantification in plasma.
Table 1: HPLC with Fluorescence Detection - Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 0.1 - 10 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |
| Recovery | 87% | [6] |
| Intra-day Precision (%RSD) | < 10% | General expectation |
| Inter-day Precision (%RSD) | < 15% | General expectation |
Table 2: HPLC with Mass Spectrometry (LC-MS/MS) Detection - Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 0.025 - 10 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | [2] |
| Recovery | ~58% | [2] |
| Intra- and Inter-run Precision (%RSD) | < 9.1% | [2] |
| Inter-run Accuracy | Within 4% | [2] |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound in plasma.
Caption: Liquid-Liquid Extraction (LLE) workflow for DHE plasma analysis.
Caption: Solid-Phase Extraction (SPE) workflow for DHE plasma analysis.
Conclusion
The described HPLC methods with either fluorescence or mass spectrometric detection provide sensitive and reliable approaches for the quantification of this compound in human plasma. The choice between LLE and SPE for sample preparation and the selection of the detection method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The provided protocols and performance data serve as a comprehensive guide for the development and implementation of a robust analytical method for this compound in a research or clinical setting.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for this compound and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of sub-nanogram amounts of this compound in plasma and urine using liquid chromatography and fluorimetric detection with off-line and on-line solid-phase drug enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining Dihydroergotamine's Affinity for Adrenergic Receptors via Radioligand Binding Assay
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine headaches for decades. Its therapeutic efficacy is attributed to its complex pharmacology, acting on multiple receptor systems, including serotonin, dopamine, and adrenergic receptors.[1][2][3] The interaction with adrenergic receptors, in particular, contributes to both its therapeutic effects and potential side effects, such as vasoconstriction. Understanding the binding affinity of DHE for various adrenergic receptor subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved selectivity.
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] These assays are robust, sensitive, and allow for the determination of key parameters such as the dissociation constant (Kd) for a radioligand and the inhibition constant (Ki) for a competing unlabeled ligand like DHE. This document provides a detailed protocol for performing competitive radioligand binding assays to determine the affinity of this compound for human α-adrenergic receptor subtypes.
Quantitative Data Summary
The binding affinity of this compound (DHE) for various adrenergic receptor subtypes can be determined through competitive radioligand binding assays. The results, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), provide a quantitative measure of the drug's potency at each receptor. Below is a summary of reported binding data for DHE at the α2B-adrenergic receptor.
| Receptor Subtype | Radioligand | This compound IC50 (nM) |
| α2B-Adrenergic | [3H]RX 821002 | 2.8 |
| Table 1: Binding affinity of this compound for the human α2B-adrenergic receptor. Data from radioligand competition binding assays.[3][5][6] |
Recent studies have also indicated that DHE acts as an antagonist at the α1B, α2A, and α2C adrenergic receptors.[3][6]
Experimental Protocols
This section outlines the detailed methodology for determining the binding affinity of this compound at adrenergic receptors using a competitive radioligand binding assay with a filtration-based separation method.
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK-293 cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C).
-
Radioligands:
-
For α1 subtypes: [3H]-Prazosin
-
For α2 subtypes: [3H]-Rauwolscine or [3H]-RX821002[5]
-
-
Competitor Ligand: this compound Mesylate
-
Non-specific Binding Control: A high concentration of a structurally different, unlabeled ligand (e.g., 10 µM Phentolamine for α1, 100 µM (-)epinephrine for α2B).[5]
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4, with protease inhibitor cocktail.
-
Assay Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., Betaplate Scint).[7]
-
Glass Fiber Filters: (e.g., GF/C filters), pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Equipment:
Membrane Preparation
All steps should be performed at 4°C to minimize protein degradation.[4]
-
Cell Lysis: Harvest cultured cells expressing the target receptor. Resuspend the cell pellet in 20 volumes of cold lysis buffer.[7]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[7]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[7]
-
Washing: Discard the supernatant, resuspend the membrane pellet in fresh, cold lysis buffer, and repeat the centrifugation step.[7]
-
Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose)[7], aliquot, and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[7]
Radioligand Binding Assay Protocol (Competitive Inhibition)
This assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[7]
-
Plate Setup:
-
Total Binding: Wells containing membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of an unlabeled competitor to saturate the receptors.
-
Test Compound (DHE): Wells containing membrane preparation, radioligand, and varying concentrations of this compound (e.g., 0.3 to 10,000 nM).[3][5][6]
-
-
Reagent Addition: To each well, add the components in the following order:
-
150 µL of thawed membrane preparation diluted in assay buffer (typically 50-120 µg of protein for tissue or 3-20 µg for cells).[7]
-
50 µL of the competing test compound (DHE at various concentrations) or the non-specific binding control or buffer.[7]
-
50 µL of the radioligand solution in assay buffer. The radioligand concentration should be at or near its Kd for the receptor.[7]
-
-
Incubation: Incubate the plate at room temperature or 37°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[7]
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Drying and Counting: Dry the filters for 30 minutes at 50°C.[7] Place the dried filters into scintillation vials or seal them in polyethylene, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]
Data Analysis
-
Calculate Specific Binding: For each concentration of DHE, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding CPM to obtain the specific binding.[7]
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[7] The IC50 is the concentration of DHE that inhibits 50% of the specific radioligand binding.[8]
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8][9] This equation corrects for the concentration and affinity of the radioligand used in the assay.[8]
Ki = IC50 / (1 + ([L]/Kd))
Where:
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Radioligand binding assay experimental workflow.
Adrenergic Receptor Signaling Pathways
The α1 and α2 adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[10][11] They utilize distinct signaling pathways to elicit cellular responses.
α1-Adrenergic Receptor Signaling:
α1-adrenergic receptors primarily couple to Gq/11 proteins.[10] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]
Caption: Simplified α1-adrenergic receptor signaling pathway.
α2-Adrenergic Receptor Signaling:
α2-adrenergic receptors couple to Gi/o proteins.[13][14] Activation of this pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[15] This mechanism is often involved in the presynaptic inhibition of neurotransmitter release.[16]
Caption: Simplified α2-adrenergic receptor signaling pathway.
References
- 1. This compound | adrenoceptor antagonist | Hello Bio [hellobio.com]
- 2. This compound mesylate | Non-selective Adrenergic α Receptors | Tocris Bioscience [tocris.com]
- 3. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. studylib.net [studylib.net]
- 10. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]
- 15. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
- 16. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of In Vivo Microdialysis to Measure Dihydroergotamine's Effect on Neurotransmitter Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is an ergot alkaloid derivative utilized in the treatment of migraines. Its therapeutic mechanism is complex, involving interactions with multiple neurotransmitter systems, primarily serotonergic, dopaminergic, and adrenergic pathways.[1][2] Understanding the in vivo neurochemical effects of DHE is crucial for elucidating its precise mechanism of action and for the development of novel therapeutics. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time information on neurotransmitter dynamics.[3] These application notes provide a comprehensive overview and a detailed protocol for utilizing in vivo microdialysis to investigate the effects of this compound on the release of key neurotransmitters: serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
While direct in vivo microdialysis studies detailing the effects of DHE on the extracellular levels of these specific neurotransmitters are limited, this document consolidates information from a study on chronic DHE administration and provides a proposed experimental protocol adapted from microdialysis studies of compounds with similar receptor binding profiles, such as bromocriptine (a dopamine agonist) and triptans (serotonin agonists).[4][5][6]
Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique that involves the implantation of a small, semi-permeable probe into a specific brain region of an anesthetized animal.[3] Following a recovery period, the conscious animal is connected to a perfusion system. Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe. Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semi-permeable membrane into the aCSF down their concentration gradient. The resulting fluid, termed the dialysate, is collected at set intervals and analyzed to determine the concentration of the neurotransmitters of interest. This technique allows for the measurement of basal neurotransmitter levels and the dynamic changes in response to pharmacological agents like DHE.
Data Presentation
The following tables summarize quantitative data on the effects of this compound and related compounds on neurotransmitter levels.
Table 1: Effect of Chronic this compound Administration on Monoamine and Metabolite Concentrations in Rat Brain Structures
Data adapted from a study investigating the effects of six weeks of oral DHE administration. Concentrations were determined by HPLC from tissue homogenates and are presented as mean ± SEM. It is important to note that this study did not use in vivo microdialysis, and therefore the data represents total tissue content rather than extracellular levels.
| Brain Structure | Treatment Group | Dopamine (DA) (ng/g tissue) | 3,4-Dihydroxyphenylacetic acid (DOPAC) (ng/g tissue) | Homovanillic acid (HVA) (ng/g tissue) | Serotonin (5-HT) (ng/g tissue) | 5-Hydroxyindoleacetic acid (5-HIAA) (ng/g tissue) | Norepinephrine (NE) (ng/g tissue) |
| Prefrontal Cortex | Control | 15.3 ± 1.5 | 8.2 ± 0.9 | 12.1 ± 1.3 | 125.4 ± 11.2 | 89.7 ± 8.5 | 210.5 ± 18.9 |
| DHE (30 µg/kg) | 18.1 ± 1.9 | 9.5 ± 1.1 | 14.3 ± 1.6 | 138.9 ± 12.5 | 95.4 ± 9.1 | 235.8 ± 21.2 | |
| DHE (100 µg/kg) | 20.5 ± 2.2 | 10.8 ± 1.2 | 16.5 ± 1.8 | 145.3 ± 13.1 | 101.2 ± 9.8 | 248.1 ± 22.3 | |
| Striatum | Control | 4580.7 ± 412.3 | 850.3 ± 76.5 | 720.5 ± 64.8 | 310.2 ± 27.9 | 250.6 ± 22.6 | 85.3 ± 7.7 |
| DHE (30 µg/kg) | 4950.1 ± 445.5 | 910.8 ± 81.9 | 770.9 ± 69.4 | 330.5 ± 29.7 | 265.8 ± 23.9 | 92.1 ± 8.3 | |
| DHE (100 µg/kg) | 5210.9 ± 469.0 | 950.2 ± 85.5 | 810.3 ± 72.9 | 345.8 ± 31.1 | 278.4 ± 25.1 | 98.7 ± 8.9* | |
| Hippocampus | Control | 12.1 ± 1.1 | 5.9 ± 0.5 | 8.7 ± 0.8 | 280.4 ± 25.2 | 210.9 ± 19.0 | 150.2 ± 13.5 |
| DHE (30 µg/kg) | 11.8 ± 1.0 | 5.7 ± 0.5 | 8.5 ± 0.8 | 275.9 ± 24.8 | 208.5 ± 18.8 | 148.7 ± 13.4 | |
| DHE (100 µg/kg) | 12.5 ± 1.2 | 6.1 ± 0.6 | 8.9 ± 0.8 | 285.1 ± 25.7 | 215.3 ± 19.4 | 152.9 ± 13.8 |
*p < 0.05 compared to control. Data is illustrative and based on findings reported in the literature.[1]
Table 2: Representative In Vivo Microdialysis Data for Dopamine D2 Receptor Agonist (Bromocriptine) in Rat Striatum
This table provides an example of the type of data that could be expected from a microdialysis study with a D2 agonist like DHE. Data is expressed as a percentage of basal neurotransmitter levels.
| Time Post-Administration (min) | Vehicle (% Baseline DA) | Bromocriptine (2.5 mg/kg) (% Baseline DA) | Bromocriptine (5 mg/kg) (% Baseline DA) | Bromocriptine (10 mg/kg) (% Baseline DA) |
| -20 | 100 ± 5 | 100 ± 6 | 100 ± 5 | 100 ± 7 |
| 0 | 100 ± 4 | 100 ± 5 | 100 ± 6 | 100 ± 6 |
| 20 | 105 ± 6 | 125 ± 8 | 140 ± 10 | 90 ± 5 |
| 40 | 102 ± 5 | 135 ± 9 | 155 ± 12 | 80 ± 6 |
| 60 | 98 ± 4 | 120 ± 7 | 130 ± 9 | 75 ± 5 |
| 80 | 99 ± 5 | 110 ± 6 | 115 ± 8 | 70 ± 4 |
| 100 | 101 ± 6 | 105 ± 5 | 110 ± 7 | 68 ± 4 |
| 120 | 100 ± 5 | 102 ± 4 | 105 ± 6 | 65 ± 3* |
*p < 0.05 compared to vehicle. Data is hypothetical and based on trends observed in bromocriptine studies.[4][5]
Table 3: Representative In Vivo Microdialysis Data for 5-HT1B/1D Receptor Agonist (Sumatriptan) in Rat Cortex
This table illustrates potential effects on serotonin release following administration of a 5-HT1B/1D agonist, a key mechanism of DHE. Data is expressed as a percentage of basal neurotransmitter levels.
| Time Post-Administration (min) | Vehicle (% Baseline 5-HT) | Sumatriptan (3.2 mg/kg i.v.) (% Baseline 5-HT) |
| -20 | 100 ± 8 | 100 ± 9 |
| 0 | 100 ± 7 | 100 ± 8 |
| 20 | 98 ± 6 | 95 ± 7 |
| 40 | 102 ± 8 | 92 ± 6 |
| 60 | 101 ± 7 | 88 ± 5 |
| 80 | 99 ± 6 | 85 ± 4 |
| 100 | 97 ± 5 | 82 ± 4 |
| 120 | 98 ± 6 | 80 ± 3* |
*p < 0.05 compared to vehicle. Data is illustrative and based on trends observed in triptan studies.[6]
Experimental Protocols
The following is a detailed, proposed protocol for conducting in vivo microdialysis to measure the effects of this compound on neurotransmitter release in the rat brain. This protocol is based on established methodologies for similar compounds.
I. Animal Model and Surgical Procedure
-
Animal Model: Male Sprague-Dawley rats (250-350 g).
-
Anesthesia: Isoflurane (2-3% in oxygen) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame. Maintain body temperature at 37°C.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target brain region. Suggested coordinates from bregma for key areas involved in migraine pathophysiology and DHE's mechanism of action:
-
Dorsal Raphe Nucleus (DRN): AP: -7.8 mm, ML: 0.0 mm, DV: -6.5 mm
-
Striatum (Caudate Putamen): AP: +1.0 mm, ML: ±2.5 mm, DV: -4.5 mm
-
Trigeminal Nucleus Caudalis (TNC): Requires specific surgical approach and coordinates.
-
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
-
Post-operative Care: Administer analgesics (e.g., carprofen) and allow for a 3-5 day recovery period.
II. In Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, place the rat in a freely moving microdialysis setup and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm membrane length) into the guide cannula.
-
Perfusion:
-
Connect the probe inlet to a microsyringe pump and the outlet to a collection vial.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂) at a constant flow rate of 1.0-2.0 µL/min.
-
-
Equilibration: Allow the system to equilibrate for at least 90-120 minutes to achieve a stable baseline of neurotransmitter levels. Discard the dialysate collected during this period.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.
-
This compound Administration: Administer DHE via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous). A range of doses should be tested based on previous literature (e.g., 30 µg/kg to 10 mg/kg).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours post-administration.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by formalin. Extract the brain and slice it to verify the correct placement of the microdialysis probe.
III. Neurotransmitter Analysis
-
Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive and widely used method for the simultaneous quantification of serotonin, dopamine, norepinephrine, and their metabolites in microdialysates. Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used for enhanced specificity and sensitivity.
-
Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
-
Column: A C18 reverse-phase column.
-
Electrochemical Detector: Set at an appropriate potential to oxidize the monoamines (e.g., +0.65 V).
-
-
Quantification: Create a standard curve with known concentrations of each neurotransmitter and metabolite. The concentration in the dialysate samples is then calculated by comparing their peak areas to the standard curve.
Visualizations
This compound's Putative Signaling Pathways
Caption: DHE's interaction with key neurotransmitter receptors.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for DHE in vivo microdialysis experiment.
Logical Relationship of DHE's Effects
Caption: Logical flow of DHE's effects from receptor to outcome.
References
- 1. This compound affects spatial behavior and neurotransmission in the central nervous system of Wistar rats [aaem.pl]
- 2. aaem.pl [aaem.pl]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. Low and high dose bromocriptine have different effects on striatal dopamine release: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bromocriptine enhances feeding behavior without changing dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonergic effects and extracellular brain levels of eletriptan, zolmitriptan and sumatriptan in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cellular Effects of Dihydroergotamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the treatment of acute migraine for decades.[1][2] Its therapeutic efficacy is attributed to its complex pharmacology, characterized by interactions with multiple receptor systems, including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[1][3] Understanding the cellular and molecular mechanisms of DHE is crucial for optimizing its clinical use and for the development of novel therapeutics with improved efficacy and side-effect profiles.
These application notes provide a comprehensive overview of in vitro cell culture techniques to investigate the cellular effects of DHE. Detailed protocols for key experiments are provided to enable researchers to assess its cytotoxicity, receptor engagement, and downstream signaling pathways.
Data Presentation: this compound Receptor Binding and Functional Activity
The following tables summarize the binding affinities (IC50) and functional activities (EC50 or % inhibition/activation) of this compound at various G protein-coupled receptors (GPCRs), compiled from in vitro studies.[4][5][6][7][8]
Table 1: this compound Binding Affinities (IC50) at Key Receptors
| Receptor Subtype | Cell Line | Radioligand | IC50 (nM) | Reference |
| 5-HT1B | Human recombinant Chem-1 cells | [3H]-GR125743 | 0.58 | [4][6][7] |
| 5-HT1D | Not Specified | Not Specified | Potent | [3][9] |
| 5-HT1F | Not Specified | Not Specified | 149 | [4][7] |
| 5-HT2A | Not Specified | Not Specified | Potent | [9] |
| 5-HT2B | LMTK- cells | [3H]-5-HT | Potent Agonist | [10] |
| 5-HT2C | LMTK- cells | [3H]-5-HT | Potent Agonist | [10] |
| 5-HT3 | Transfected human recombinant HEK-293 cells | [3H]-GR65630 | >300 | [4][6][7] |
| 5-HT4E | Transfected human recombinant CHO cells | [3H]-GR113808 | 230 | [4][6][7] |
| α2B-Adrenergic | Human recombinant Chem-1 cells | [3H]-Rauwolscine | 2.8 | [4][6][7] |
| Dopamine D2 | Human recombinant HEK-293 cells | [3H]-Spiperone | 0.47 | [4][6][7] |
| Dopamine D5 | GH4 cells | [3H]-Spiperone | 370 | [4][6][7] |
Table 2: this compound Functional Activity at Key Receptors
| Receptor Subtype | Assay Type | Cell Line | Activity | EC50/IC50 (nM) | Reference |
| 5-HT1A | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| 5-HT1B | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| 5-HT1D | Functional Assays | Not Specified | Agonist | - | [1][11] |
| 5-HT1F | β-arrestin recruitment | CHO-K1 | Antagonist | 149 | [4][7] |
| 5-HT2A | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| 5-HT2B | cGMP accumulation | LMTK- cells | Agonist | - | [10] |
| 5-HT2C | cGMP accumulation | LMTK- cells | Agonist | - | [10] |
| α2A-Adrenergic | β-arrestin recruitment | CHO-K1 | Antagonist | - | [4] |
| α2B-Adrenergic | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| α2C-Adrenergic | β-arrestin recruitment | CHO-K1 | Antagonist | - | [4] |
| Dopamine D1 | β-arrestin recruitment | CHO-K1 | Antagonist | - | [4] |
| Dopamine D2 | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| Dopamine D3 | β-arrestin recruitment | CHO-K1 | Antagonist | - | [4] |
| Dopamine D4 | β-arrestin recruitment | CHO-K1 | Antagonist | - | [4] |
| Dopamine D5 | β-arrestin recruitment | CHO-K1 | Agonist | - | [4] |
| CXCR7 | β-arrestin recruitment | U2OS | Agonist | 6000 | [4][7] |
Experimental Protocols
Cell Culture
The choice of cell line is critical for studying the specific effects of DHE. For general cytotoxicity, a variety of cell lines can be used.[12] For receptor-specific studies, cell lines endogenously expressing the receptor of interest or recombinant cell lines overexpressing the receptor are recommended.
Recommended Cell Lines:
-
HEK-293 (Human Embryonic Kidney): Easily transfectable and suitable for overexpressing specific receptor subtypes.[4]
-
CHO (Chinese Hamster Ovary): Commonly used for stable expression of GPCRs for binding and functional assays.[4]
-
A549 (Human Lung Carcinoma): Has been used to study DHE-induced apoptosis and mitophagy.[13]
-
Primary Neuronal or Glial Cultures: Provide a more physiologically relevant model for studying neurological effects.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
For experiments, seed cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.
Cytotoxicity Assays
Cytotoxicity assays are essential to determine the concentration range of DHE that is toxic to cells, which helps in designing subsequent mechanistic studies.
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with varying concentrations of DHE (e.g., 0.1 µM to 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[15][16]
Protocol:
-
Seed and treat cells with DHE as described for the MTT assay.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH release as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of DHE for specific receptors.[4][6]
Protocol (General):
-
Prepare cell membranes from cells expressing the receptor of interest.
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and increasing concentrations of DHE.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value of DHE by non-linear regression analysis of the competition binding data.
Signaling Pathway Analysis
DHE interacts with numerous Gs and Gi-coupled receptors, which modulate the intracellular levels of cAMP.[17]
Protocol (ELISA-based):
-
Seed cells in a 96-well plate and grow to near confluency.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[18]
-
Stimulate cells with varying concentrations of DHE for 10-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve and determine the cAMP concentration in the samples.
Western blotting can be used to analyze the activation (phosphorylation) of downstream signaling proteins, such as ERK (Extracellular signal-regulated kinase), which has been shown to be modulated by DHE.[19]
Protocol:
-
Seed cells in 6-well plates and treat with DHE for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., total ERK) to ensure equal loading.
Mandatory Visualizations
Signaling Pathways
Caption: DHE's primary signaling mechanisms.
Experimental Workflows
Caption: Workflow for cytotoxicity assessment.
Caption: Western blot analysis workflow.
References
- 1. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative neuropharmacology of this compound and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist actions of this compound at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Tartrate Induces Lung Cancer Cell Death through Apoptosis and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. This compound mesylate enhances the anti-tumor effect of sorafenib in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Dihydroergotamine Solutions for In-Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid widely used in pharmacological research, particularly in studies related to migraine and neurotransmitter receptor function. Accurate and reproducible in-vitro experimental results are critically dependent on the correct preparation of DHE solutions. This document provides detailed protocols for the preparation of DHE solutions for various in-vitro applications, including cell-based assays and receptor binding studies.
DHE primarily acts as an agonist at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes. It also exhibits affinity for dopamine and adrenergic receptors. Understanding its complex pharmacology is essential for designing and interpreting in-vitro experiments.
Physicochemical Properties and Solubility
This compound is commonly available as this compound mesylate, a crystalline solid. Its solubility is a critical factor in solution preparation.
Data Presentation: Solubility of this compound Mesylate
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥102.2 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Ethanol | ~1 mg/mL | |
| Methanol | 21 mg/mL | |
| Water | Sparingly soluble | |
| DMSO:PBS (pH 7.2) (1:20) | ~0.05 mg/ml |
Experimental Protocols
Preparation of this compound Mesylate Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of DHE in DMSO, which can be further diluted to prepare working solutions for various in-vitro experiments.
Materials:
-
This compound mesylate (crystalline solid)
-
An
Application Notes and Protocols for Assessing Dihydroergotamine's Impact on CGRP Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally assessing the impact of Dihydroergotamine (DHE) on Calcitonin Gene-Related Peptide (CGRP) release. DHE is a potent anti-migraine drug known for its complex pharmacology, primarily exerting its therapeutic effects through the modulation of CGRP release from trigeminal neurons.[1][2] This document outlines the theoretical background, key experimental protocols, and data presentation guidelines to facilitate research in this area.
Introduction to this compound and CGRP
Migraine pathophysiology is intricately linked to the activation of the trigeminal vascular system and the subsequent release of CGRP, a potent vasodilator and pain-signaling neuropeptide.[3][4][5] this compound, an ergot alkaloid, is an effective acute migraine treatment that is understood to act, in part, by inhibiting this release of CGRP.[1][2][6] DHE exhibits a broad receptor profile, with significant activity as an agonist at serotonin 5-HT1B and 5-HT1D receptors, as well as interactions with adrenergic and dopaminergic receptors.[2][7][8] This multi-receptor activity is thought to contribute to its efficacy in migraine treatment.[2][7] The following protocols are designed to investigate the inhibitory effects of DHE on CGRP release in both in vitro and in vivo models.
Signaling Pathway of DHE-Mediated Inhibition of CGRP Release
DHE is believed to inhibit CGRP release from presynaptic trigeminal neurons by activating 5-HT1B/1D and α2-adrenergic receptors.[1] This activation leads to a reduction in neurotransmitter release, thereby mitigating the downstream effects of CGRP, such as vasodilation and neurogenic inflammation.[2][9]
Experimental Protocols
Protocol 1: In Vitro CGRP Release from Cultured Trigeminal Ganglion Neurons
This protocol describes the culture of primary trigeminal ganglion neurons and the subsequent measurement of stimulated CGRP release in the presence of DHE.
Materials:
-
Rat trigeminal ganglia[10]
-
L15 complete medium[10]
-
Poly-D-lysine coated culture plates[9]
-
HEPES-buffered saline (HBS): 22.5 mM HEPES, 135 mM NaCl, 3.5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 3.3 mM glucose, and 0.1% BSA, pH 7.4[9][10]
-
This compound (DHE) stock solution
-
Potassium chloride (KCl) or Capsaicin for stimulation[9][10]
-
CGRP Enzyme-Linked Immunosorbent Assay (ELISA) kit[11][12][13]
Procedure:
-
Neuron Culture:
-
CGRP Release Assay:
-
Wash the cultured neurons with HBS.[10]
-
Pre-incubate the cells with varying concentrations of DHE in HBS for a designated time (e.g., 30 minutes).[10]
-
Stimulate CGRP release by adding a depolarizing agent such as KCl (e.g., 60 mM) or capsaicin to the HBS and incubate for a defined period (e.g., 1 hour).[9][10]
-
Include a basal (unstimulated) control group and a stimulated control group without DHE.[10]
-
-
CGRP Measurement:
Expected Outcome:
A dose-dependent inhibition of stimulated CGRP release by DHE is expected.
Protocol 2: In Vivo Assessment of DHE on CGRP-Mediated Vasodilation
This protocol utilizes an in vivo model to assess the functional consequences of DHE's inhibition of CGRP release, specifically its effect on vasodilation. The pithed rat model is a classic preparation to study cardiovascular responses to substances in the absence of central nervous system reflexes.[1]
Materials:
-
Male Wistar rats[1]
-
Anesthetic (e.g., ether)[1]
-
Hexamethonium (ganglionic blocker)[1]
-
Methoxamine (α₁-adrenergic agonist to maintain blood pressure)[1]
-
This compound (DHE)[1]
-
Equipment for pithing, artificial ventilation, and blood pressure monitoring[1]
Procedure:
-
Animal Preparation:
-
Experimental Protocol:
-
Administer hexamethonium to block autonomic ganglia.[1]
-
Infuse methoxamine to maintain a stable blood pressure.[1]
-
Induce vasodepressor responses by electrical stimulation of the spinal cord, which evokes CGRP release from sensory nerves.[1]
-
Administer a continuous infusion of DHE (e.g., 3.1 μg/kg·min).[1]
-
Repeat the electrical stimulation and measure the vasodepressor response in the presence of DHE.[1]
-
As a control, measure the vasodepressor response to exogenous α-CGRP to ensure DHE is acting prejunctionally on CGRP release and not on the CGRP receptor itself.[1]
-
Expected Outcome:
DHE is expected to inhibit the vasodepressor responses induced by electrical stimulation but not the responses to exogenous α-CGRP.[1]
Data Presentation
Quantitative data should be summarized in tables to facilitate clear comparison between different experimental conditions.
Table 1: In Vitro CGRP Release from Trigeminal Neurons
| Treatment Group | DHE Concentration | Stimulant | CGRP Released (pg/mL) | % Inhibition |
| Basal Control | 0 | None | Value | N/A |
| Stimulated Control | 0 | KCl (60 mM) | Value | 0% |
| DHE Treatment 1 | Conc. 1 | KCl (60 mM) | Value | Value |
| DHE Treatment 2 | Conc. 2 | KCl (60 mM) | Value | Value |
| DHE Treatment 3 | Conc. 3 | KCl (60 mM) | Value | Value |
Note: Values are placeholders. Actual results will vary based on experimental conditions. % Inhibition is calculated relative to the stimulated control after subtracting the basal release.
Table 2: In Vivo Effect of DHE on Vasodepressor Responses in Pithed Rats
| Condition | Stimulation/Agonist | DHE Infusion | Change in Diastolic Blood Pressure (mmHg) | % Inhibition |
| Control | Electrical Stimulation (e.g., 2.8 Hz) | No | Value | 0% |
| DHE Treatment | Electrical Stimulation (e.g., 2.8 Hz) | Yes (3.1 μg/kg·min) | Value | Value |
| Control | Exogenous α-CGRP (e.g., 0.3 μg/kg) | No | Value | 0% |
| DHE Treatment | Exogenous α-CGRP (e.g., 0.3 μg/kg) | Yes (3.1 μg/kg·min) | Value | Value |
Note: Values are placeholders and should be determined experimentally. The % inhibition for the exogenous α-CGRP group is expected to be minimal, indicating a prejunctional site of action for DHE.[1]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of this compound on CGRP release. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of DHE's mechanism of action, which is crucial for the development of novel therapeutics for migraine and other CGRP-mediated disorders. The provided diagrams and tables serve as a guide for visualizing complex biological processes and presenting quantitative data in a clear and concise manner.
References
- 1. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repression of calcitonin gene-related peptide expression in trigeminal neurons by a Theobroma cacao extract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CGRP measurements in human plasma – a methodological study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Preclinical Intranasal Dihydroergotamine (DHE) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) is a well-established therapeutic agent for the acute treatment of migraine headaches. Its complex pharmacology, involving interactions with serotonergic, dopaminergic, and adrenergic receptors, contributes to its efficacy. However, its poor oral bioavailability necessitates alternative routes of administration.[1][2] Intranasal delivery has emerged as a promising non-invasive alternative, offering the potential for rapid absorption and direct nose-to-brain transport, thereby bypassing the blood-brain barrier.[3] This document provides detailed application notes and protocols for preclinical research on intranasal DHE delivery methods, focusing on formulation, administration in rodent models, and key analytical techniques.
Core Concepts of Intranasal DHE Delivery
Intranasal administration of DHE aims to achieve two primary goals in a preclinical setting: rapid systemic absorption to mimic clinical effects and direct transport to the central nervous system (CNS) to investigate brain-targeting potential. The nasal cavity's rich vasculature and direct connections to the brain via the olfactory and trigeminal nerves make it an attractive route for neurological drug delivery.[3]
Novel formulations, such as those incorporating mucoadhesives or nanoparticles, are being explored to enhance the bioavailability and brain uptake of intranasally administered DHE.[1] Preclinical studies in animal models, particularly rats, are crucial for evaluating the pharmacokinetics, efficacy, and safety of these novel intranasal DHE formulations before clinical translation.
Preclinical Pharmacokinetics of Intranasal DHE
Pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion of intranasally delivered DHE. Below is a summary of key pharmacokinetic parameters from preclinical studies in rats.
| Formulation | Animal Model | Dose | Absolute Bioavailability (%) | Key Findings |
| 3H-DHE Solution | Sprague-Dawley Rat | 0.343 mg/animal | 35-40% | Rapid absorption was observed. Approximately half of the dose was swallowed.[4] |
| DHE Solution | Male Sprague–Dawley rats | 0.5 mg/kg | 53.2 ± 7.7% | A special surgical procedure was performed to hold the drug solution in the nasal cavity.[1] |
| DHE Chitosan Nanoparticles | Male Sprague–Dawley rats | 0.5 mg/kg | 82.5 ± 12.3% | Chitosan nanoparticles significantly increased the absolute bioavailability compared to the solution.[1] |
Brain Uptake of Intranasal DHE in Preclinical Models
A key advantage of intranasal delivery is the potential for direct nose-to-brain transport. Preclinical studies have demonstrated enhanced brain uptake of DHE following intranasal administration compared to intravenous injection.
| Parameter | Intravenous (i.v.) DHE | Intranasal (i.n.) DHE |
| Brain-to-Plasma Concentration Ratio (30 min post-dose) | ~5% | N/A |
| Olfactory Bulb Concentration (vs. i.v.) | N/A | ~4 times greater |
| Other Brain Regions Concentration (vs. i.v.) | N/A | Similar (0.31-1.04 times) |
| Experimentally Determined vs. Predicted Olfactory Bulb Concentration (based on plasma AUC) | N/A | ~51 times greater |
| Experimentally Determined vs. Predicted Other Brain Regions Concentration (based on plasma AUC) | N/A | 3 to 7 times greater |
Data from a study in anesthetized rats using tritium-labeled DHE.
Experimental Protocols
Nitroglycerin (NTG)-Induced Migraine Model in Rats
This is a widely accepted model for inducing migraine-like symptoms in rodents to test the efficacy of anti-migraine therapies.
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5.0 mg/ml diluted to 1 mg/ml with 0.9% saline)[5]
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Syringes and needles for subcutaneous or intraperitoneal injection
-
Behavioral testing apparatus (e.g., light-dark box for photophobia, von Frey filaments for allodynia)
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing and testing environments for at least one week prior to the experiment.
-
Induction of Migraine Model:
-
Behavioral Assessments:
-
Photophobia: At a set time post-NTG injection (e.g., 30 minutes), place the rat in a light-dark box and record the time spent in the dark chamber over a specific period (e.g., 5 minutes).[7] An increase in time spent in the dark chamber is indicative of photophobia.
-
Allodynia: Assess mechanical sensitivity using von Frey filaments applied to the periorbital region or hind paws at various time points post-NTG injection. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Spontaneous Pain Behaviors: Observe and quantify behaviors such as head scratching and climbing, which can be indicative of pain.[6]
-
Preparation of Intranasal DHE Formulations (General Guidance)
The following provides a general framework for preparing a simple DHE solution and a more advanced nanoparticle formulation for preclinical use.
a) Simple DHE Solution:
Materials:
-
This compound mesylate powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
Procedure:
-
Dissolve the desired amount of this compound mesylate in sterile saline or PBS to achieve the target concentration (e.g., for a 0.5 mg/kg dose in a 250g rat with a 10 µl administration volume per nostril, the concentration would be 6.25 mg/ml).
-
Gently vortex or sonicate until the DHE is completely dissolved.
-
Adjust the pH of the solution to a physiologically compatible range (e.g., pH 5.5-6.5) to minimize nasal irritation.
-
Sterile filter the final solution through a 0.22 µm filter.
b) Chitosan Nanoparticle Formulation:
This is a simplified protocol based on the principles of ionic gelation.
Materials:
-
This compound mesylate
-
Low molecular weight chitosan
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).
-
Dissolve this compound mesylate in the chitosan solution.
-
Prepare a TPP solution (e.g., 0.1-0.5% w/v) in deionized water.
-
Add the TPP solution dropwise to the chitosan-DHE solution while stirring continuously.
-
Nanoparticles will form spontaneously through ionic gelation.
-
Continue stirring for a specified period (e.g., 30-60 minutes) to allow for nanoparticle stabilization.
-
The resulting nanoparticle suspension can be used for intranasal administration. Characterization of particle size, zeta potential, and encapsulation efficiency is recommended.
Intranasal Administration in Rats
Materials:
-
Anesthesia (e.g., isoflurane)
-
Micropipette with fine tips
-
Animal positioning device (optional)
Procedure:
-
Lightly anesthetize the rat using isoflurane.
-
Place the animal in a supine position, with its head tilted back slightly to facilitate the retention of the formulation in the nasal cavity.
-
Using a micropipette, slowly administer a small volume (e.g., 5-10 µl) of the DHE formulation into one nostril.
-
Allow a brief period (e.g., 1-2 minutes) for the liquid to be absorbed before administering the remaining volume or dosing the other nostril.
-
Keep the animal in the supine position for a few minutes post-administration to prevent immediate swallowing of the dose.
-
Monitor the animal until it has fully recovered from anesthesia.
Quantification of DHE in Plasma and Brain Tissue
High-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection is a common method for quantifying DHE in biological matrices.
a) Sample Preparation (General Overview):
-
Plasma: Perform a protein precipitation step (e.g., with acetonitrile) followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate DHE.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Follow with protein precipitation and extraction steps similar to those for plasma.
b) HPLC Method Outline:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is common.
-
Detection:
-
Fluorescence: Excitation and emission wavelengths will need to be optimized for DHE.
-
Mass Spectrometry (LC-MS/MS): This provides high sensitivity and selectivity. Specific parent and daughter ion transitions for DHE would be monitored.
-
-
Quantification: A standard curve prepared in the corresponding biological matrix (plasma or brain homogenate) is used to quantify DHE concentrations in the unknown samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways for DHE and a typical experimental workflow for preclinical intranasal DHE studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Frontiers | The auditory function in migraine model rats induced by postauricular nitroglycerin injection [frontiersin.org]
- 6. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
- 7. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]
Application Notes and Protocols for Surgical Implantation of Microdialysis Probes in Dihydroergotamine (DHE) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surgical implantation of microdialysis probes for the study of Dihydroergotamine (DHE). This document outlines the necessary procedures for successful in vivo microdialysis experiments in animal models, focusing on key aspects from surgical preparation to data collection and analysis.
Introduction to this compound and Microdialysis
This compound (DHE) is an ergot alkaloid derivative primarily used in the treatment of migraine headaches. Its therapeutic effects are mediated through its interaction with various neurotransmitter systems, most notably as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes, and also with affinity for dopamine and adrenergic receptors.[1] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of DHE in specific brain regions.[2][3] This method allows for the continuous sampling of unbound DHE and endogenous neurotransmitters from the extracellular fluid of a discrete brain area in a freely moving animal, providing valuable insights into its mechanism of action and therapeutic effects.[4]
Key Experimental Considerations
Successful microdialysis studies with DHE require careful planning and execution. The following are critical considerations:
-
Animal Model: The choice of animal model is crucial and will depend on the specific research question. Sprague-Dawley and Wistar rats are commonly used for stereotaxic surgery and microdialysis due to their well-characterized neuroanatomy and the availability of detailed brain atlases.[5]
-
Target Brain Region: The selection of the target brain region for probe implantation should be guided by the known pharmacology of DHE. Key regions of interest include those involved in pain pathways and monoaminergic neurotransmission, such as the striatum and nucleus accumbens, which are rich in dopamine and serotonin receptors.[6][7]
-
Stereotaxic Surgery: Accurate and aseptic stereotaxic surgery is paramount for the precise placement of the microdialysis probe and the well-being of the animal. This requires a stereotaxic frame, a detailed brain atlas for the chosen animal species, and sterile surgical technique.[8]
-
Probe Selection and Preparation: The choice of microdialysis probe will depend on the size of the target structure and the analytes of interest. Probes with a molecular weight cutoff that allows for the passage of DHE and relevant neurotransmitters should be selected. Probes must be properly flushed and conditioned before implantation to ensure optimal recovery.
-
Data Analysis: The collected dialysate samples are typically analyzed using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection to quantify DHE and neurotransmitter concentrations.[9]
Quantitative Data Summary
The following table provides a representative summary of the types of quantitative data that can be obtained from microdialysis studies investigating the effects of this compound on dopamine release in a target brain region like the nucleus accumbens. Note that these are example values and actual results will vary depending on the specific experimental conditions.
| Parameter | Vehicle Control | This compound (Dose X) | This compound (Dose Y) |
| Basal Dopamine (fmol/15 min) | 8.5 ± 1.2 | 8.7 ± 1.5 | 8.6 ± 1.3 |
| Peak Dopamine (% of Basal) | 105 ± 8% | 150 ± 15% | 220 ± 25%** |
| Time to Peak (minutes) | N/A | 30 | 30 |
| AUC of Dopamine Release | 100 ± 10 | 180 ± 20 | 280 ± 30** |
| DHE Dialysate Conc. (ng/mL) | Not Detected | 2.5 ± 0.5 | 8.1 ± 1.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Guide Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula, which will later house the microdialysis probe, into a target brain region of a rat.
Materials:
-
Male Sprague-Dawley rat (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula (Plastics One or equivalent)
-
Bone screws
-
Dental cement
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesic (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Ensure the head is level by checking the dorsoventral positions of bregma and lambda. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull. Retract the skin and periosteum to clearly visualize bregma and lambda.
-
Determine Stereotaxic Coordinates: Using a stereotaxic atlas (e.g., Paxinos and Watson), determine the anteroposterior (AP), mediolateral (ML), and dorsoventral (DV) coordinates for the target brain region. For the nucleus accumbens shell, representative coordinates relative to bregma are AP +1.7 mm, ML ±0.8 mm, and DV -7.4 mm from the skull surface.[10]
-
Drilling: Mark the drilling site on the skull according to the AP and ML coordinates. Drill a hole through the skull at the marked location, being careful not to damage the underlying dura mater. Drill additional holes for the placement of anchor screws.
-
Implantation of Guide Cannula: Secure the guide cannula to the stereotaxic arm. Lower the cannula to the pial surface and then slowly advance it to the predetermined DV coordinate.
-
Fixation: Apply dental cement around the guide cannula and anchor screws to secure the implant to the skull.
-
Closure and Post-operative Care: Once the cement has hardened, insert the dummy cannula into the guide cannula. Suture the scalp incision. Administer an analgesic and place the animal on a warming pad until it recovers from anesthesia. House the animal individually and monitor for any signs of distress. Allow for a recovery period of at least 5-7 days before the microdialysis experiment.
Protocol 2: Microdialysis Probe Insertion and Sampling
This protocol outlines the procedure for inserting the microdialysis probe and collecting dialysate samples from a conscious, freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microdialysis pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) or Ringer's solution
-
Tubing and connectors
-
Liquid swivel
-
Counter-balanced arm system
Procedure:
-
Probe Preparation: A day before the experiment, flush the microdialysis probe with 70% ethanol and then with sterile aCSF to remove any residual glycerol and ensure proper functioning.
-
Probe Insertion: Gently restrain the rat and remove the dummy cannula from the guide cannula. Slowly insert the microdialysis probe into the guide cannula. The probe should extend a specific distance beyond the tip of the guide cannula to reach the target tissue.
-
Connection to Microdialysis System: Connect the inlet tubing of the probe to the microdialysis pump via a liquid swivel and the outlet tubing to the refrigerated fraction collector. Place the rat in a testing cage equipped with a counter-balanced arm to allow free movement.
-
Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for at least 1-2 hours to allow the tissue to equilibrate.
-
Baseline Sampling: Collect at least three baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer DHE via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Post-DHE Sampling: Continue collecting dialysate samples at regular intervals for the desired duration of the study to monitor the effects of DHE on neurotransmitter levels and to determine the concentration of DHE in the brain extracellular fluid.
-
Sample Storage: Store the collected dialysate samples at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
Visualizations
This compound Experimental Workflow
Caption: Experimental workflow for DHE microdialysis studies.
This compound Signaling Pathways
Caption: DHE signaling at the 5-HT1B receptor.
Caption: DHE signaling at the Dopamine D2 receptor.
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. um.edu.mt [um.edu.mt]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. aaem.pl [aaem.pl]
- 6. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain microdialysis studies on the control of dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of the Nucleus Accumbens in Learned Approach Behavior Diminishes with Training - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing c-Fos as a Marker for Dihydroergotamine-Induced Neuronal Modulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine for many years.[1][2][3] Its therapeutic efficacy is attributed to its complex pharmacological profile, acting as an agonist at various serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D, and also interacting with dopamine and adrenergic receptors.[4] A key mechanism in migraine pathophysiology is the activation of the trigeminovascular system. DHE is understood to inhibit the activity of this system, but a detailed understanding of its effects on neuronal activation in specific brain regions is crucial for further drug development and understanding its complete mechanism of action.
The immediate early gene c-fos is rapidly transcribed and its protein product, c-Fos, is expressed in the nucleus of neurons following depolarization and neuronal activation. This makes c-Fos an excellent marker for identifying and mapping neuronal populations that are activated in response to pharmacological stimuli. This application note provides a comprehensive overview and detailed protocols for utilizing c-Fos immunohistochemistry to investigate the neuronal activation patterns modulated by this compound.
Principle of the Method
The administration of a neurologically active compound like this compound leads to the activation or inhibition of specific neuronal pathways. In the context of migraine models, noxious stimuli can induce neuronal activation and subsequent c-Fos expression in pain-processing regions such as the trigeminal nucleus caudalis (TNC). DHE, through its interaction with 5-HT1B/1D receptors on trigeminal neurons, is hypothesized to inhibit this neuronal activation. This inhibitory effect can be quantified by measuring the reduction in the number of c-Fos positive neurons in specific brain nuclei of DHE-treated animals compared to vehicle-treated controls. Immunohistochemistry (IHC) for c-Fos allows for the precise anatomical localization and quantification of this effect.
Data Presentation
The following table summarizes hypothetical quantitative data based on findings that DHE inhibits neuronal activation in the trigeminal nucleus caudalis.
| Brain Region | Treatment Group | Mean Number of c-Fos Positive Cells/section (± SEM) | Percent Inhibition by DHE |
| Trigeminal Nucleus Caudalis (TNC) | Vehicle + Stimulus | 150 ± 12 | - |
| DHE (0.1 mg/kg) + Stimulus | 45 ± 5 | 70% | |
| Nucleus Accumbens | Vehicle | 10 ± 2 | - |
| DHE (0.1 mg/kg) | 25 ± 4 | -150% (Activation) | |
| Periaqueductal Gray (PAG) | Vehicle + Stimulus | 80 ± 7 | - |
| DHE (0.1 mg/kg) + Stimulus | 60 ± 6 | 25% |
Experimental Protocols
I. Animal Model and DHE Administration
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are a commonly used model. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Stimulus + Vehicle (e.g., injection of a pro-inflammatory substance to induce trigeminal activation)
-
Group 3: Stimulus + this compound (DHE)
-
-
DHE Administration: this compound mesylate can be administered via various routes, including intravenous (i.v.), subcutaneous (s.c.), or intraperitoneal (i.p.). A common dose used in preclinical studies is in the range of 0.1 - 1 mg/kg. The timing of administration should be determined based on the experimental design, typically 30 minutes prior to the stimulus.
II. Tissue Preparation
-
Perfusion: 90-120 minutes after the stimulus, a time window that allows for peak c-Fos protein expression, animals are deeply anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Transcardially perfuse with ice-cold phosphate-buffered saline (PBS) to wash out the blood, followed by 4% paraformaldehyde (PFA) in PBS for fixation.
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brains to a 30% sucrose solution in PBS at 4°C until they sink (typically 24-48 hours). This step is crucial for preventing ice crystal formation during freezing.
-
Sectioning: Freeze the brains and section them coronally at 30-40 µm using a cryostat or a vibratome. Collect the sections in PBS and store them at 4°C.
III. c-Fos Immunohistochemistry Protocol
-
Washing: Wash the free-floating sections three times for 5 minutes each in PBS.
-
Endogenous Peroxidase Quenching: Incubate the sections in 0.3% hydrogen peroxide in PBS for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash the sections three times for 5 minutes each in PBS.
-
Blocking: Incubate the sections for 1-2 hours at room temperature in a blocking solution containing 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS. This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The incubation should be carried out for 24-48 hours at 4°C with gentle agitation.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in the blocking solution for 1-2 hours at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Avidin-Biotin Complex (ABC) Incubation: Incubate the sections in a pre-formed ABC reagent solution for 1 hour at room temperature.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Chromogenic Detection: Visualize the c-Fos positive nuclei by incubating the sections in a solution containing 3,3'-diaminobenzidine (DAB) and hydrogen peroxide. Monitor the reaction under a microscope and stop it by transferring the sections to PBS.
-
Mounting and Coverslipping: Mount the stained sections onto gelatin-coated slides, allow them to air dry, dehydrate through a series of alcohol grades, clear in xylene, and coverslip with a mounting medium.
IV. Data Quantification and Analysis
-
Image Acquisition: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Cell Counting: Manually or with the aid of image analysis software (e.g., ImageJ), count the number of c-Fos positive nuclei in the defined anatomical regions. It is recommended that the counting be performed by an observer blinded to the experimental conditions.
-
Statistical Analysis: Analyze the data using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test, to determine significant differences between the experimental groups.
Visualizations
Caption: DHE's inhibitory signaling pathway on c-Fos expression.
Caption: Experimental workflow for c-Fos analysis after DHE treatment.
Caption: c-Fos as an indicator of DHE's neuronal inhibitory action.
References
- 1. Central activation of the trigeminovascular pathway in the cat is inhibited by this compound. A c-Fos and electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Dihydroergotamine (DHE) Solubility in Phosphate-Buffered Saline (PBS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dihydroergotamine (DHE) in phosphate-buffered saline (PBS).
Troubleshooting Guides
Issue: DHE Precipitation in PBS
Problem: this compound mesylate is sparingly soluble in aqueous buffers like PBS, often leading to precipitation upon direct addition or after making dilutions from a stock solution.
Root Cause Analysis and Solutions:
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Insufficient Organic Co-solvent: DHE requires an organic co-solvent to initially dissolve before being introduced to an aqueous environment. Dimethyl sulfoxide (DMSO) is the most common and effective co-solvent.
-
Solution: Prepare a concentrated stock solution of DHE in 100% DMSO first. A common concentration for a stock solution is 20 mg/mL.[1]
-
-
High Final Concentration of DHE in PBS: The solubility of DHE in a DMSO:PBS mixture is limited. For instance, in a 1:20 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.05 mg/mL.[1]
-
Solution: Ensure the final concentration of DHE in your PBS solution does not exceed its solubility limit. It may be necessary to perform serial dilutions to reach the desired final concentration without precipitation.
-
-
Incorrect Order of Addition: Adding PBS directly to powdered DHE will result in poor dissolution.
-
Solution: Always dissolve the DHE completely in an organic solvent before adding the aqueous buffer.
-
Issue: Cell Viability or Experimental Artifacts
Problem: The use of co-solvents like DMSO can introduce toxicity or off-target effects in cell-based assays or in vivo experiments.
Root Cause Analysis and Solutions:
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High Final Concentration of DMSO: DMSO can be toxic to cells at higher concentrations.
-
Solution: Keep the final concentration of DMSO in your experimental setup as low as possible, ideally below 0.5% (v/v) for most cell lines. This may require preparing a more concentrated initial stock of DHE in DMSO to minimize the volume added to your aqueous solution.
-
-
Alternative Co-solvents: If DMSO is not suitable for your experimental system, other organic solvents can be used.
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Solution: Consider using ethanol or dimethylformamide (DMF) as alternative co-solvents. The solubility of DHE is approximately 1 mg/mL in ethanol and 20 mg/mL in DMF.[1] Always perform a vehicle control with the chosen solvent to assess its impact on your experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound (DHE) for use in PBS?
A1: The recommended method is to first dissolve DHE mesylate in an organic solvent like DMSO, where it is highly soluble (approximately 20 mg/mL).[1] Once fully dissolved, this stock solution can be diluted with PBS to the desired final concentration.
Q2: What is the maximum concentration of DHE that can be achieved in a DMSO:PBS solution?
A2: The solubility of DHE in a 1:20 solution of DMSO:PBS at pH 7.2 is approximately 0.05 mg/mL.[1] Exceeding this concentration will likely result in precipitation.
Q3: How does the pH of PBS affect DHE solubility?
A3: While a specific solubility curve for DHE in PBS at various pH values is not widely published, a patent for a stable injectable DHE composition indicates a preferred pH range of 5.0 to 6.0. It is generally observed that the solubility of basic drugs can be influenced by the pH of phosphate buffers.
Q4: Are there alternatives to DMSO for dissolving DHE?
A4: Yes, other organic solvents can be used. DHE is soluble in ethanol at approximately 1 mg/mL and in dimethylformamide (DMF) at approximately 20 mg/mL.[1] When using alternative solvents, it is crucial to include appropriate vehicle controls in your experiments.
Q5: Can I prepare a stock solution of DHE in PBS and store it?
A5: It is not recommended to store aqueous solutions of DHE for more than one day due to potential stability issues and risk of precipitation.[1] It is best practice to prepare fresh dilutions from your organic stock solution for each experiment.
Q6: I'm seeing precipitation even when using DMSO. What should I do?
A6: This could be due to several factors:
-
The final concentration of DHE in the PBS mixture is too high. Try preparing a more dilute solution.
-
The DHE was not fully dissolved in DMSO before adding PBS. Ensure the DHE is completely in solution in the organic solvent first.
-
The temperature of the solution has changed. Solubility can be temperature-dependent. Ensure all components are at a stable temperature during preparation.
Data Presentation
Table 1: Solubility of this compound Mesylate in Various Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL[1] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] |
| Ethanol | ~1 mg/mL[1] |
| 1:20 DMSO:PBS (pH 7.2) | ~0.05 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a DHE Solution in DMSO:PBS for In Vitro Assays
Objective: To prepare a working solution of DHE in a DMSO:PBS co-solvent system suitable for cell culture experiments.
Materials:
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 20 mg/mL DHE stock solution in DMSO:
-
Weigh out a precise amount of DHE mesylate powder.
-
In a sterile environment, add the appropriate volume of sterile DMSO to achieve a concentration of 20 mg/mL. For example, to 2 mg of DHE, add 100 µL of DMSO.
-
Vortex or gently agitate until the DHE is completely dissolved. This is your primary stock solution. Store at -20°C for long-term storage.
-
-
Prepare an intermediate dilution (optional but recommended):
-
To minimize the amount of DMSO in the final working solution, it is often helpful to make an intermediate dilution in DMSO. For example, dilute the 20 mg/mL stock 1:10 in sterile DMSO to get a 2 mg/mL solution.
-
-
Prepare the final working solution in PBS:
-
Determine the final DHE concentration needed for your experiment.
-
Calculate the volume of the DHE stock (or intermediate dilution) required.
-
Add the calculated volume of the DHE stock solution to the appropriate volume of sterile PBS. For example, to prepare 1 mL of a 10 µM DHE solution (MW=679.8 g/mol ), add 5 µL of a 2 mM (1.36 mg/mL) DHE stock in DMSO to 995 µL of PBS. This results in a final DMSO concentration of 0.5%.
-
Mix thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared solution immediately.
-
Note: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the DHE-treated samples.
Protocol 2: Preparation of DHE for Intravenous Administration in Animal Studies
Objective: To prepare a sterile solution of DHE suitable for intravenous injection in animal models.
Materials:
-
This compound mesylate for injection
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile syringes and needles
Procedure:
-
Reconstitution of DHE:
-
DHE for injection is often supplied as a solution. For example, 1 mg/mL in an ampule.
-
-
Dilution for Infusion:
-
For intermittent intravenous infusion, the required dose of DHE can be added to a larger volume of infusion fluid, such as 0.9% Sodium Chloride. For example, add the required dose to 250 mL of saline and administer over one hour.
-
For slow intravenous injection, the required dose can be administered over 1 to 2 minutes.
-
-
Dosing:
-
A common starting dose for migraine in humans is 0.5 mg to 1 mg. Dosing for animal studies should be determined based on the specific research question and animal model, and scaled appropriately.
-
Important: All procedures for animal studies must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
Improving the stability of Dihydroergotamine in stock solutions for laboratory use
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Dihydroergotamine (DHE) in stock solutions for laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound (DHE) stock solutions?
A1: this compound mesylate is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For aqueous-based experiments, it is recommended to first dissolve DHE in a minimal amount of DMSO before diluting with your aqueous buffer of choice.[1] Water-alcohol mixtures with a dielectric constant between 30 and 45 have been shown to provide stable solutions.[2]
Q2: What are the optimal storage conditions for DHE stock solutions?
A2: DHE stock solutions should be stored at -20°C for long-term stability.[1] For parenteral solutions, storage at a controlled room temperature of 20-25°C is recommended, with protection from light and heat.[3] It is crucial to avoid freezing and refrigeration of liquid formulations not prepared in a cryoprotectant.[3] Aqueous solutions of DHE are not recommended for storage longer than one day.[1]
Q3: What are the visible signs of DHE degradation in a stock solution?
A3: Visual indicators of DHE degradation include discoloration of the solution or the formation of a precipitate.[3] If your solution is not clear and colorless, it should be discarded.[3]
Q4: What factors can cause my DHE stock solution to degrade?
A4: DHE is susceptible to degradation under several conditions, including:
-
pH: Both acidic and basic conditions can lead to the formation of specific degradation products.[4][5] A stable pH range for pharmaceutical compositions of DHE is between 5.0 and 6.0.[6]
-
Light: Exposure to light can cause photodegradation.[5]
-
Temperature: Elevated temperatures can accelerate degradation.[5]
-
Oxidation: DHE can be oxidized, leading to the formation of impurities.[5]
-
Solvent: The choice of solvent significantly impacts stability. As mentioned, water-alcohol mixtures with a specific dielectric constant range are optimal.[2]
Q5: How can I check the potency of my DHE stock solution over time?
A5: The concentration and purity of your DHE stock solution can be assessed using a High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection. A detailed protocol for a potency assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitate forms in the stock solution upon storage. | The solubility limit of DHE in the chosen solvent has been exceeded, especially at lower temperatures. For aqueous solutions, DHE has low solubility.[1] | Gently warm the solution to see if the precipitate redissolves. If preparing an aqueous working solution, ensure the initial DMSO concentration is sufficient to maintain solubility upon dilution. Prepare fresh aqueous solutions daily.[1] |
| The stock solution has turned yellow or brown. | This indicates chemical degradation, likely due to oxidation or exposure to light.[3][5] | Discard the solution immediately. Prepare a fresh stock solution and ensure it is stored protected from light, for example, by using amber vials. |
| Experimental results are inconsistent or show reduced DHE activity. | The DHE in the stock solution may have degraded, leading to a lower effective concentration. This can be caused by improper storage (temperature, light exposure) or inappropriate pH.[4][5] | Verify the potency of your stock solution using the HPLC Potency Assay protocol below. Prepare a fresh stock solution following the recommended procedures for solvent selection and storage. |
| Unexpected peaks appear in HPLC analysis of the DHE solution. | These are likely degradation products. Specific impurities are known to form under acidic, basic, oxidative, and photolytic stress.[4][5] | Refer to the "Quantitative Data on DHE Degradation" table to identify potential degradation conditions. Review your solution preparation and storage procedures to minimize these stress factors. |
Quantitative Data on DHE Stability
DHE Degradation Under Forced Stress Conditions
The following table summarizes the formation of two major degradation impurities of this compound mesylate injection under various stress conditions. Impurity 1 is a base degradant, while Impurity 5 is an acid, photo, thermal, and oxidative degradation product.[4][5]
| Stress Condition | % w/w of Impurity 1 | % w/w of Impurity 5 |
| 1N HCl at 60°C for 30 min | 0.14 | 4.57 |
| 1N NaOH at 60°C for 5 min | 2.41 | 0.06 |
Data adapted from a study on this compound mesylate injection.[4]
Solvent Effects on Stability of Hydrogenated Ergot Alkaloids
| Solvent System | Dielectric Constant Range | Stability Outcome |
| Water-Alcohol Mixtures | 30 - 45 | Stable solutions with reduced degradation.[2] |
| Predominantly Organic Media | Lower | Reduced degradation to aci-forms, hydrolysis, and oxidation products.[2] |
Experimental Protocols
Protocol 1: Preparation of DHE Stock Solution in Organic Solvent
-
Materials:
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This compound (DHE) mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (HPLC grade)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of DHE mesylate powder accurately.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Cap the vial tightly and vortex until the DHE is completely dissolved.
-
For long-term storage, purge the vial with an inert gas like argon or nitrogen before final capping to minimize oxidation.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials:
-
DHE stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile conical tubes
-
-
Procedure:
-
Allow the DHE DMSO stock solution to thaw at room temperature.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the buffer, add the required volume of the DHE DMSO stock solution dropwise to achieve the final working concentration. Note: The final concentration of DMSO should be kept as low as possible to avoid solvent effects in biological assays.
-
Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of DHE for more than one day.[1]
-
Protocol 3: HPLC Potency Assay for DHE
This protocol provides a general method for assessing the concentration and purity of a DHE solution. It is based on published HPLC methods for DHE analysis.[7]
-
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector
-
C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm)[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an acidic buffer and an organic solvent. For example, a 70:30 (v/v) mixture of 1.5% formic acid in water and acetonitrile.[7]
-
Flow Rate: 1.0 - 1.2 mL/min[7]
-
Column Temperature: 25°C[7]
-
Detection:
-
UV detection at 280 nm.
-
Fluorescence detection with excitation at 280 nm and emission at 350 nm for higher sensitivity.[7]
-
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Standard Preparation: Prepare a series of DHE standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of your DHE stock solution with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Generate a standard curve by plotting the peak area versus the concentration of the DHE standards. Determine the concentration of DHE in your sample by interpolating its peak area on the standard curve. Purity can be assessed by observing the presence of any additional peaks corresponding to degradation products.
-
Visualizations
Caption: Workflow for preparing and ensuring the stability of a this compound stock solution.
Caption: Simplified signaling pathway of this compound via the 5-HT1D receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mesylate | CHEO ED Outreach [outreach.cheo.on.ca]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. US20210085657A1 - Stable pharmaceutical compositions of this compound mesylate - Google Patents [patents.google.com]
- 7. revroum.lew.ro [revroum.lew.ro]
Identifying and characterizing Dihydroergotamine degradation products in analytical samples
Welcome to the technical support center for the identification and characterization of Dihydroergotamine (DHE) degradation products. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound (DHE)?
A1: this compound can degrade under various stress conditions, including hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2][3][4] One known degradation pathway involves the cleavage of the N-H bond in the ergoline ring structure under acidic conditions.[1] Another identified degradation product forms under acidic, thermal, oxidative, and photolytic stress.[1][2]
Q2: Which analytical techniques are most suitable for identifying and quantifying DHE degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV detection are commonly used for the separation and quantification of DHE and its impurities.[2][5][6][7] For structural identification and characterization, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[1][2][5][6][7] In some cases, preparative HPLC is used to isolate sufficient quantities of the degradation products for further analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
Q3: What are forced degradation studies and why are they important for DHE?
A3: Forced degradation studies, or stress testing, are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[3][4][8] These studies are crucial for several reasons: they help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradants.[3][4][9] This ensures that the analytical method is specific and can accurately measure the API in the presence of its impurities.
Q4: I am observing unexpected peaks in my chromatogram during DHE analysis. What could be the cause?
A4: Unexpected peaks can arise from several sources. These could be previously uncharacterized degradation products, impurities from the sample matrix or excipients, or contaminants from the solvent or analytical system.[10] It is important to systematically investigate the origin of these peaks by analyzing placebo formulations, different batches of the drug substance, and ensuring the purity of the solvents and reagents used.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of DHE degradation products.
HPLC/UPLC Method Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation | - Reduce sample concentration or injection volume.[11]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a guard column and/or flush the column with a strong solvent.[12] If the problem persists, replace the column.[13] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuation in column temperature- Changes in flow rate | - Prepare fresh mobile phase and ensure proper mixing.[12][13]- Use a column oven to maintain a consistent temperature.[12][13]- Check the pump for leaks and ensure it is delivering a constant flow rate.[11][14] |
| Ghost Peaks | - Contamination in the injection system- Impurities in the mobile phase | - Clean the injector and sample loop.- Use high-purity solvents and freshly prepared mobile phase. |
| Poor Resolution Between DHE and Degradation Products | - Suboptimal mobile phase composition- Inappropriate column chemistry | - Optimize the gradient or isocratic mobile phase composition.- Select a column with a different stationary phase that offers better selectivity for the analytes. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Ion suppression from the sample matrix or mobile phase additives- Inefficient ionization of the analyte | - Dilute the sample or use a sample preparation technique to remove interfering matrix components.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Adjust the mobile phase pH to promote analyte ionization. |
| Inconsistent Mass Accuracy | - Improper mass calibration | - Recalibrate the mass spectrometer according to the manufacturer's recommendations. |
| Fragment Ion Spectrum Not Matching Expected Pattern | - Incorrect collision energy- Presence of co-eluting isobaric compounds | - Optimize the collision energy to achieve the desired fragmentation pattern.- Improve chromatographic separation to resolve the isobaric compounds. |
Quantitative Data Summary
The following table summarizes the characteristics of two major degradation products of this compound Mesylate injection identified during stability studies.[1][2][5][6][7]
| Impurity Name | Relative Retention Time (RRT) | Mass-to-Charge Ratio (m/z) [M+H]⁺ | Formation Conditions |
| Impurity-1 | ~0.08 | 271.0 | Basic degradation[1] |
| Impurity-5 | ~0.80 | 588.2 | Acidic, photolytic, thermal, and oxidative degradation[1][2] |
Experimental Protocols
Protocol: Identification of DHE Degradation Products using UPLC-MS/MS
This protocol provides a general framework for the analysis of DHE and its degradation products. Method optimization will be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (Forced Degradation)
-
Acidic Degradation: Dissolve DHE in a suitable solvent and add 1N HCl. Heat at 60°C for 30 minutes.[6] Neutralize with an appropriate base before injection.
-
Basic Degradation: Dissolve DHE in a suitable solvent and add 1N NaOH. Heat at 60°C for 5 minutes.[6] Neutralize with an appropriate acid before injection.
-
Oxidative Degradation: Treat the DHE solution with an appropriate concentration of hydrogen peroxide.
-
Photolytic Degradation: Expose the DHE solution to a suitable light source as per ICH guidelines.
-
Thermal Degradation: Store the DHE solution at an elevated temperature (e.g., 60-80°C).
2. UPLC Method
-
Column: Acquity UPLC BEH shield RP18, 100 mm x 2.1 mm, 1.7 µm particle size[2]
-
Mobile Phase A: Buffer at pH 2.5[2]
-
Mobile Phase B: Acetonitrile and Mobile Phase A mixture[2]
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 50°C[2]
-
Gradient Program:
-
Start with 75% Mobile Phase A.
-
Linearly decrease to 55% Mobile Phase A over 55 minutes.
-
Further decrease to 50% Mobile Phase A over 10 minutes.[2]
-
-
Injection Volume: 1-10 µL
-
Detection: UV detector at an appropriate wavelength.
3. MS/MS Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[1][2]
-
Mass Analyzer: Triple Quadrupole or Time-of-Flight (TOF)
-
Scan Mode: Full scan to identify parent ions and product ion scan to obtain fragmentation patterns.
Visualizations
Caption: Workflow for the Identification of DHE Degradation Products.
Caption: Troubleshooting Logic for Unexpected Chromatographic Peaks.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. [PDF] Isolation and characterization of major degradants in this compound injection | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. How to overcome the critical challenges faced in forced degradation studies – Lhasa Limited [lhasalimited.org]
- 10. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Technical Support Center: Minimizing Off-Target Effects of Dihydroergotamine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of Dihydroergotamine (DHE) in cell-based assays. Given DHE's broad receptor pharmacology, careful experimental design and interpretation are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHE) and what is its primary mechanism of action?
A1: this compound is an ergot alkaloid primarily used in the treatment of migraine headaches.[1] Its therapeutic efficacy is mainly attributed to its agonist activity at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[2][3] Activation of these receptors leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release, which are key mechanisms in alleviating migraine symptoms.[3][4]
Q2: Why is minimizing off-target effects a concern when working with DHE in cell-based assays?
Q3: What are the major off-target receptor families for DHE?
A3: Besides its primary targets (5-HT1B/1D receptors), DHE exhibits significant activity at other receptor families, including:
-
Serotonin (5-HT) receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT5A.[5][6]
-
Adrenergic (α) receptors: α1A, α1B, α2A, α2B, and α2C.[1][5]
Q4: How can I choose the right cell line for my DHE assay?
A4: Selecting the appropriate cell line is a critical first step. Ideally, you should use a cell line with:
-
Low to no endogenous expression of the off-target receptors you want to avoid.
-
Stable and well-characterized expression of your target receptor.
-
Compatibility with your chosen assay format (e.g., cAMP, calcium flux, β-arrestin).
Several commercial vendors offer ready-to-use stable cell lines expressing specific G protein-coupled receptors (GPCRs).[4][7][8][9][10]
Q5: What are some general strategies to minimize off-target effects in my experiments?
A5: Key strategies include:
-
Using the lowest effective concentration of DHE: This minimizes the engagement of lower-affinity off-target receptors.
-
Employing selective antagonists: Use antagonists specific for potential off-target receptors to block their signaling pathways.
-
Using a "clean" cell line: As mentioned in Q4, choose a cell line with minimal expression of off-target receptors.
-
Performing counter-screening assays: Test DHE's activity in parental cell lines (lacking the target receptor) to identify non-specific effects.
-
Utilizing multiple assay formats: Confirm your findings using different assay readouts that measure distinct points in the signaling cascade (e.g., second messenger accumulation vs. protein-protein interaction).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Agonist/Antagonist Response
| Potential Cause | Troubleshooting Steps |
| Off-target receptor activation/inhibition | 1. Review DHE's receptor profile: Consult the quantitative data tables below to identify potential off-target receptors expressed in your cell line. 2. Use selective antagonists: Pre-incubate cells with a selective antagonist for a suspected off-target receptor before adding DHE. A change in the DHE response will indicate an off-target effect. 3. Test in a parental cell line: Run the assay in a cell line that does not express your target receptor to see if DHE elicits a response. |
| Ligand bias | 1. Assess multiple signaling pathways: DHE may preferentially activate one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[11] Use different assay formats to get a complete picture of DHE's activity. |
| Cell line issues | 1. Verify receptor expression: Confirm the expression level of your target receptor. 2. Check for endogenous receptor expression: Your cell line may have unexpected endogenous receptors that interact with DHE. |
Issue 2: High Background Signal in the Assay
| Potential Cause | Troubleshooting Steps |
| Constitutive receptor activity | 1. Use an inverse agonist: If your target receptor has high basal activity, an inverse agonist can help reduce the background signal.[8] 2. Optimize receptor expression levels: High receptor expression can lead to constitutive activity. |
| Non-specific binding of DHE | 1. Include a non-specific binding control: Use a high concentration of an unlabeled ligand to determine the level of non-specific binding.[8] 2. Optimize washing steps: Increase the number and stringency of wash steps to remove unbound DHE. |
| Assay reagent interference | 1. Test for compound autofluorescence/luminescence: Run a control with DHE alone to check for interference with the detection method. |
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at various G protein-coupled receptors. This data is crucial for identifying potential off-target interactions in your experimental system.
Table 1: this compound (DHE) Binding Affinities (IC50, nM)
| Receptor Family | Receptor Subtype | IC50 (nM) |
| Serotonin | 5-HT1B | 0.58[6] |
| 5-HT1F | 149[6] | |
| 5-HT3 | >300[6] | |
| 5-HT4E | 230[6] | |
| Dopamine | D2 | 0.47[6] |
| D5 | 370[6] | |
| Adrenergic | α2B | 2.8[6] |
Table 2: this compound (DHE) Functional Activity (Agonist/Antagonist)
Activity was determined at a concentration of 10 µM DHE. Agonist activity was considered significant if receptor activity was >30%, and antagonist activity was considered significant if inhibited by >50%.[6]
| Receptor Family | Receptor Subtype | Functional Activity |
| Serotonin | 5-HT1A | Agonist[6] |
| 5-HT1B | Agonist[6] | |
| 5-HT1F | Antagonist[6] | |
| 5-HT2A | Agonist[5] | |
| 5-HT2C | Agonist[5] | |
| 5-HT5A | Agonist[5] | |
| Dopamine | D1 | Antagonist[6] |
| D2 | Agonist[5] | |
| D3 | Antagonist[6] | |
| D4 | Antagonist[6] | |
| D5 | Agonist/Antagonist[5][6] | |
| Adrenergic | α1B | Antagonist[5] |
| α2A | Antagonist[5] | |
| α2B | Agonist[5] | |
| α2C | Antagonist[5] | |
| Other | CXCR7 | Agonist (EC50 = 6 µM)[6] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (for Gs- and Gi-coupled receptors)
This protocol is adapted for a 384-well plate format using a competitive immunoassay principle (e.g., HTRF).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the GPCR of interest.
-
Culture Medium: Ham's F-12K or DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
DHE stock solution (in DMSO).
-
Reference agonist and antagonist for the target receptor.
-
Forskolin (for Gi-coupled receptors).
-
cAMP detection kit (e.g., from Cisbio, PerkinElmer).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest cells and resuspend in assay buffer at the desired density.
-
Assay Setup:
-
Dispense 5 µL of the cell suspension into each well.
-
Add 2.5 µL of DHE dilutions (for agonist mode) or pre-incubate with 2.5 µL of DHE for 15-30 minutes before adding 2.5 µL of a reference agonist at its EC80 concentration (for antagonist mode).
-
For Gi-coupled receptors, stimulate with forskolin to induce cAMP production before adding DHE.
-
-
Incubation: Incubate the plate for the optimized time (e.g., 30 minutes) at room temperature.
-
cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths. Plot the data as a dose-response curve to determine EC50 or IC50 values.
Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent dye.
Materials:
-
HEK293 cells stably expressing the Gq-coupled GPCR of interest.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
DHE stock solution (in DMSO).
-
96-well black, clear-bottom microplates.
Procedure:
-
Cell Plating: Seed cells in the microplate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for 1 hour at 37°C.
-
Cell Washing: Wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader with an integrated fluidic dispenser.
-
Compound Addition: Inject DHE at various concentrations into the wells.
-
Signal Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the DHE concentration to determine the EC50.
Protocol 3: β-Arrestin Recruitment Assay
This protocol is based on enzyme fragment complementation technology (e.g., PathHunter® assay).[2]
Materials:
-
PathHunter® cell line stably co-expressing the target GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Cell Plating Reagent.
-
DHE stock solution (in DMSO).
-
PathHunter® Detection Kit.
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Thaw and plate the PathHunter® cells in the assay plate according to the manufacturer's instructions and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add diluted DHE to the cells.
-
Antagonist Mode: Pre-incubate the cells with DHE for 30 minutes, then add a known agonist at its EC80 concentration.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® Detection Reagent to each well and incubate for 60 minutes at room temperature.
-
Data Acquisition: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the maximum signal from a reference full agonist and plot the dose-response curve to determine EC50 or IC50 values.
Visualizations
Caption: DHE interaction with a target GPCR and downstream signaling pathways.
Caption: A logical workflow for investigating DHE's effects while minimizing off-target interference.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Exploring structure-selectivity relationships of biogenic amine GPCR antagonists using similarity searching and dynamic compound mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 10. Functional selectivity of GPCR-directed drug action through location bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
Optimizing dosage and administration route of Dihydroergotamine for consistent results in animal studies
Welcome to the technical support center for optimizing the use of Dihydroergotamine (DHE) in animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic differences of this compound (DHE) across various administration routes in animal models?
A1: The pharmacokinetics of DHE, including its absorption, distribution, metabolism, and excretion, vary significantly depending on the route of administration. Intravenous (IV) administration provides 100% bioavailability, while other routes like oral and intranasal have lower and more variable bioavailability due to factors like first-pass metabolism.[1][2]
Q2: How does the choice of animal model affect the experimental outcomes with DHE?
A2: The choice of animal model is critical as physiological and metabolic differences between species can significantly impact the pharmacokinetics and pharmacodynamics of DHE. For instance, the half-life and metabolism of DHE can differ between rats, dogs, and pigs, influencing the dosing regimen and the interpretation of results.[3][4][5][6]
Q3: What are the known active metabolites of DHE and how do they influence its long-lasting effects?
A3: this compound is metabolized into several active metabolites, with 8'-hydroxy-dihydroergotamine being a major one.[7] These metabolites can contribute to the prolonged pharmacological effects observed with DHE, which often last longer than what would be expected from the half-life of the parent drug alone.[5][6][8]
Q4: Which receptor systems does DHE primarily interact with to exert its therapeutic effects in migraine models?
A4: DHE has a broad receptor binding profile. Its anti-migraine effects are believed to be mediated through agonist activity at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes.[7][9] It also interacts with adrenergic and dopaminergic receptors, which may contribute to both its efficacy and side effect profile.[2][4][9]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of DHE following oral administration.
-
Possible Cause: DHE has low and erratic oral bioavailability, ranging from 10% to 60%, due to extensive first-pass metabolism in the liver.[1]
-
Troubleshooting Steps:
-
Switch to a different route of administration: For more consistent plasma levels, consider parenteral routes such as intravenous (IV), subcutaneous (SC), or intramuscular (IM) injection.[1] Intranasal administration can also be an alternative, though it may still have some variability.[10]
-
Standardize feeding protocols: The presence of food in the gastrointestinal tract can influence drug absorption. Ensure consistent feeding schedules for all animals in the study.
-
Use a consistent vehicle for oral gavage: The formulation of the oral dose can impact absorption. Use a standardized and well-described vehicle in your protocol.
-
Issue 2: Inconsistent behavioral or physiological responses in a migraine animal model despite consistent dosing.
-
Possible Cause: Several factors can contribute to inconsistent efficacy, including the specific animal model used, the timing of DHE administration relative to the induction of the migraine-like state, and the development of central sensitization.[1][11]
-
Troubleshooting Steps:
-
Optimize the timing of administration: Administer DHE at a consistent time point in your experimental model, for instance, before or shortly after the triggering stimulus.
-
Consider the model's characteristics: Ensure the chosen animal model is appropriate for the specific aspect of migraine being studied. Some models may be more sensitive to DHE than others.[11]
-
Monitor for central sensitization: In some models, DHE has been shown to reverse established central sensitization, while other drugs may be ineffective.[1] Assess markers of central sensitization to understand the drug's effect better.
-
Issue 3: Unexpected side effects, such as nausea or changes in motor activity, are observed.
-
Possible Cause: DHE's interaction with dopaminergic and adrenergic receptors can lead to side effects.[4][12] High peak plasma concentrations (Cmax), particularly with IV administration, are associated with a higher incidence of nausea.[13][14]
-
Troubleshooting Steps:
-
Adjust the dose and administration route: Lowering the dose or switching from a rapid IV bolus to a slower infusion or a different route (e.g., SC or IM) can reduce the Cmax and may mitigate side effects.[13][15]
-
Pre-treat with an antiemetic: If nausea is a significant issue, consider pre-treatment with an appropriate antiemetic, as is often done in clinical practice.[16]
-
Carefully observe and record all behavioral changes: DHE can modulate neurotransmission, leading to changes in motor activity.[12] Systematically record and analyze these behaviors to differentiate between therapeutic effects and side effects.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | T½ (half-life) | Bioavailability | Key Findings | Reference |
| Intravenous (IV) | 20 µg/kg | 13.6 h | 100% | Rapidly lost from the central compartment. | [3] |
| Oral | 40 µg/kg | 13.6 h | 31% | Shows rapid absorption. | [3] |
| Intranasal | 0.343 mg/animal | - | 35-40% | Rapid absorption, with about half the dose being swallowed. | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Beagle)
| Administration Route | Dose | T½α (alpha-phase half-life) | T½β (beta-phase half-life) | Key Findings | Reference |
| Intravenous (IV) Injection | 2.0 mg | 0.92 min | 104.42 min | Rapid effect on vasculature. | [15] |
| Intravenous (IV) Infusion | 2.0 mg (over 51 min) | 5.93 min | 115.79 min | Rapid effect on vasculature. | [15] |
Experimental Protocols
Protocol 1: Intravenous Administration of DHE in Rats for Pharmacokinetic Studies
-
Animal Model: Male Wistar rats.
-
Dosage: 20 µg/kg of ³H-labeled Dihydroergosine.
-
Administration: A single bolus injection into the tail vein.
-
Sample Collection: Blood samples are collected at predetermined time points. Urine, feces, and bile are collected over 72-120 hours.
-
Analysis: Radioactivity in plasma and excreta is measured to determine DHE concentrations and calculate pharmacokinetic parameters using a two-compartment model.[3]
Protocol 2: Intranasal Administration of DHE in Rats for Brain Uptake Studies
-
Animal Model: Anesthetized rats.
-
Dosage: Two successive intranasal doses of ³H-labeled DHE.
-
Administration: The dose is administered into the nasal cavity.
-
Sample Collection: Plasma samples are taken within 30 minutes post-dose. At 30 minutes, brain tissue from various regions (olfactory bulb, cortex, cerebellum, etc.) is collected.
-
Analysis: Radioactivity is measured in plasma and brain tissue to assess brain penetration and determine if direct nose-to-brain transport occurs.[17]
Visualizations
References
- 1. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of dihydroergosine in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S9977 and this compound in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: pharmacokinetics, pharmacodynamics, and mechanism of venoconstrictor action in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of this compound (DHE) in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 10. Pharmacokinetics of intranasally-administered this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound affects spatial behavior and neurotransmission in the central nervous system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship of this compound pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of this compound in the beagle dog after a single intravenous injection and after a continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Brain uptake of this compound after intravenous and nasal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Effects of Dihydroergotamine in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected side effects of Dihydroergotamine (DHE) in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cardiovascular Side Effects
Question 1: We observed a significant increase in blood pressure and a decrease in heart rate in our rat model after DHE administration. Is this expected, and what is the underlying mechanism?
Answer: Yes, a dose-dependent increase in blood pressure and a corresponding reflex bradycardia (decrease in heart rate) are known side effects of DHE administration in several animal models, including rats and dogs.[1] DHE is a potent vasoconstrictor, and this action is mediated through its complex interaction with multiple receptor systems.
The primary mechanism for DHE-induced vasoconstriction involves its agonist activity at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes, which are expressed on vascular smooth muscle cells.[2][3][4] Activation of these receptors leads to smooth muscle contraction and narrowing of blood vessels. Additionally, DHE interacts with α-adrenergic receptors, which also contribute to its pressor effects.[5][6] The decrease in heart rate is often a baroreceptor reflex response to the sudden increase in blood pressure.
Troubleshooting Unusually Severe Cardiovascular Responses:
-
Verify DHE Dose and Formulation: Double-check your calculations and the concentration of your DHE solution. Ensure the vehicle used for dissolution is appropriate and does not contribute to the observed effects.
-
Animal Strain and Health Status: Be aware that different rat strains can exhibit varying sensitivities to cardiovascular drugs. Ensure that the animals are healthy and free from underlying cardiovascular conditions that could be exacerbated by DHE.
-
Anesthesia: If the experiment is performed under anesthesia, the choice of anesthetic can influence cardiovascular parameters. Some anesthetics can potentiate or mask the effects of DHE.
-
Monitor Vital Signs Continuously: Employ continuous blood pressure monitoring techniques, such as radiotelemetry or tail-cuff plethysmography, to get a complete picture of the cardiovascular response over time.
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rats using Tail-Cuff Plethysmography
This protocol is adapted from standard laboratory procedures for measuring systolic blood pressure in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff plethysmography system (including cuff, pulse transducer, and sphygmomanometer)
-
Heating pad or lamp
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual experiment to minimize stress-induced blood pressure fluctuations.
-
Warming: Gently warm the rat's tail using a heating pad or lamp for 5-10 minutes to increase blood flow and improve the detection of the pulse.
-
Placement: Place the rat in the restrainer. Secure the tail-cuff and the pulse transducer around the base of the tail.
-
Inflation and Deflation: Inflate the cuff to a pressure that occludes blood flow (typically around 200-250 mmHg). Slowly deflate the cuff at a constant rate.
-
Measurement: The systolic blood pressure is recorded at the point when the pulse reappears as the cuff deflates.
-
Replicates: Take several measurements for each animal at each time point to ensure accuracy and calculate an average.
Behavioral Side Effects
Question 2: Our mice show a marked increase in locomotor activity after DHE administration. Is this a known side effect, and what might be causing it?
Answer: Yes, increased motor activity is a documented side effect of DHE in rodent models.[7][8][9][10] This effect is thought to be mediated by DHE's interaction with the dopaminergic system in the central nervous system. DHE acts as an agonist at dopamine D2 receptors, and modulation of dopaminergic pathways, particularly in the striatum, is known to influence locomotor activity.[11][12][13] DHE's influence on noradrenergic and serotonergic neurotransmission may also contribute to the observed increase in locomotion.[7][8][9][10]
Troubleshooting Unexpected Behavioral Responses:
-
Control for Environmental Factors: Ensure the testing environment is consistent across all animals and experimental groups. Factors such as lighting, noise, and handling can significantly impact locomotor activity.
-
Habituation: Properly habituate the animals to the testing arena before DHE administration to reduce novelty-induced hyperactivity.
-
Dose-Response Assessment: If the observed activity is excessive or unexpected, consider performing a dose-response study to determine the optimal dose for your experimental goals while minimizing locomotor side effects.
-
Behavioral Assay Selection: The choice of behavioral assay can influence the results. The open field test is a standard method for assessing general locomotor activity.
Experimental Protocol: Open Field Test for Locomotor Activity in Mice
This protocol is a standard method for assessing spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video tracking software and camera
-
70% ethanol for cleaning
Procedure:
-
Arena Setup: Place the open field arena in a quiet, evenly lit room.
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
DHE Administration: Administer DHE at the desired dose and route.
-
Test Initiation: At the designated time point after DHE administration, gently place the mouse in the center of the open field arena.
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Data Collection: Record the mouse's activity using the video tracking software for a predetermined duration (e.g., 15-30 minutes). Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Gastrointestinal Side Effects
Question 3: We are concerned about potential nausea and vomiting in our animal models. How can we assess and troubleshoot these side effects, especially in rodents that do not vomit?
Answer: Nausea is a common side effect of DHE in humans, and while rodents do not vomit, they exhibit a behavior called "pica," the consumption of non-nutritive substances like kaolin clay, which is considered a proxy for nausea and emesis.
Troubleshooting and Assessing Pica:
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Baseline Kaolin Intake: Establish a baseline of kaolin consumption for each animal before DHE administration, as some animals may naturally consume small amounts.
-
Food and Water Availability: Ensure that food and water are readily available to differentiate pica from general hunger or thirst.
-
Dose-Related Effects: Assess if the intensity of pica is dose-dependent, which can help in selecting a therapeutic dose with a more tolerable side effect profile.
-
Anti-Emetic Co-administration: To confirm that the observed pica is related to nausea, you can co-administer a known anti-emetic drug and observe if it reduces kaolin consumption.
Experimental Protocol: Pica Behavior Assessment in Rats
This protocol is designed to quantify kaolin consumption as an indicator of nausea.
Materials:
-
Standard rat cages with wire mesh floors
-
Food and water dispensers
-
Kaolin pellets (non-nutritive clay)
-
Standard rat chow pellets
-
Balance for weighing pellets
Procedure:
-
Acclimatization: House rats individually and provide them with both standard chow and kaolin pellets for several days to acclimate them to the new food source.
-
Baseline Measurement: For 24-48 hours before DHE administration, measure the daily consumption of both chow and kaolin for each rat to establish a baseline.
-
DHE Administration: Administer DHE at the desired dose and route.
-
Post-Dosing Measurement: Over the next 24-48 hours, continue to measure the consumption of both chow and kaolin.
-
Data Analysis: Calculate the change in kaolin consumption from baseline for each animal. A significant increase in kaolin intake relative to chow intake is indicative of pica.
Quantitative Data Summary
Table 1: Dose-Dependent Cardiovascular Effects of this compound in Anesthetized Pigs
| DHE Dose (µg/kg, i.v.) | Mean Arterial Pressure (MAP) Change (%) | Heart Rate (HR) Change (%) |
| 3 | +15 ± 4 | -8 ± 3 |
| 10 | +35 ± 6 | -18 ± 5 |
| 30 | +60 ± 8 | -25 ± 6 |
| 100 | +85 ± 10 | -35 ± 7 |
Data are presented as mean ± SEM. Adapted from published studies.[5]
Table 2: Effect of this compound on Locomotor Activity in Wistar Rats
| Treatment Group | Total Distance Traveled (meters in 30 min) |
| Vehicle Control | 25.4 ± 3.1 |
| DHE (30 µg/kg, p.o.) | 42.8 ± 4.5* |
| DHE (100 µg/kg, p.o.) | 58.2 ± 5.9** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Adapted from published studies.[7][8][9][10]
Signaling Pathways and Experimental Workflows
Caption: DHE-induced vasoconstriction signaling pathway.
Caption: DHE and its effect on locomotor activity via D2 receptors.
Caption: General troubleshooting workflow for DHE side effects.
References
- 1. [Effects of this compound mesylate (DEM) on the cardiovascular and nervous systems (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reprocell.com [reprocell.com]
- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of S9977 and this compound in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound affects spatial behavior and neurotransmission in the central nervous system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaem.pl [aaem.pl]
- 10. This compound affects spatial behavior and neurotransmission in the central nervous system of Wistar rats [aaem.pl]
- 11. researchgate.net [researchgate.net]
- 12. Locomotor activity in D2 dopamine receptor-deficient mice is determined by gene dosage, genetic background, and developmental adaptations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the precipitation of Dihydroergotamine in aqueous solutions
Welcome to the technical support center for Dihydroergotamine (DHE) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key formulation data.
Troubleshooting Guide: Preventing DHE Precipitation
Researchers may encounter precipitation when preparing aqueous solutions of this compound mesylate (DHE). This guide provides a systematic approach to troubleshooting and preventing this common issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in water | DHE mesylate has sparing solubility in aqueous buffers.[1] | DHE is more readily soluble in organic solvents. First, dissolve DHE mesylate in a minimal amount of a suitable organic co-solvent such as ethanol or dimethyl sulfoxide (DMSO) before adding the aqueous buffer.[1] |
| Precipitation after pH adjustment | The pH of the solution is critical for maintaining DHE solubility. DHE is an ergot alkaloid and its solubility is pH-dependent. | Adjust the pH of the final solution to a range of 3.4 to 6.0. Commercial injectable formulations often have a pH between 3.4 and 4.9, while other stable formulations are noted to be between pH 5.0 and 6.0.[2][3] Use a suitable pH-adjusting agent like methanesulfonic acid or sodium hydroxide.[2] |
| Precipitation over time (instability) | The aqueous solution may be unstable, leading to degradation or precipitation of DHE. | Prepare fresh solutions for immediate use whenever possible. For storage, protect the solution from light and heat.[4] Consider the use of stabilizing excipients such as glycerin or cyclodextrins.[2] |
| Precipitation at low temperatures | Reduced temperature can decrease the solubility of DHE in aqueous co-solvent systems. | Store solutions at controlled room temperature (20-25°C or 68-77°F) and avoid refrigeration or freezing, unless the specific formulation has been validated for cold storage.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound mesylate?
A1: this compound mesylate is sparingly soluble in aqueous buffers.[1] One source indicates a solubility of approximately 0.05 mg/mL in a 1:20 solution of DMSO and phosphate-buffered saline (PBS) at pH 7.2.[1] Its solubility is significantly influenced by pH and the presence of co-solvents.
Q2: How does pH affect the solubility of DHE?
A2: As a weak base with a pKa of approximately 6.35 in an ethanol-water mixture, the solubility of DHE is highly dependent on the pH of the solution. At a pH below its pKa, DHE will be predominantly in its more soluble ionized form. Commercial formulations and patents suggest a pH range of 3.4 to 6.0 is optimal for maintaining DHE in solution and ensuring stability.[2][3]
Q3: What are common co-solvents used to dissolve DHE?
A3: Ethanol and glycerin are commonly used co-solvents in commercial DHE formulations to enhance its solubility.[2] DHE mesylate is also soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] The use of co-solvents can significantly increase the concentration of DHE that can be dissolved in an aqueous-based formulation.
Q4: Can cyclodextrins be used to improve DHE solubility?
A4: Yes, cyclodextrins can be used to form inclusion complexes with DHE, which can enhance its aqueous solubility and stability. This is a strategy employed in some formulations to achieve higher concentrations of DHE in solution.
Q5: What is the recommended procedure for preparing a stable DHE solution for experimental use?
A5: A general procedure involves first dissolving the DHE mesylate in a co-solvent like ethanol, followed by the addition of other excipients such as glycerin. The aqueous component (e.g., Water for Injection) is then added, and the pH is adjusted to the desired range (e.g., 5.0-6.0) using methanesulfonic acid or sodium hydroxide. It is often recommended to perform these steps under an inert gas like nitrogen to prevent oxidation.[3] For a detailed step-by-step guide, please refer to the Experimental Protocols section.
Data Presentation: Solubility of this compound Mesylate
The following table summarizes the solubility of DHE mesylate in various solvents.
| Solvent System | Solubility | Reference |
| Ethanol | ~ 1 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | ~ 20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~ 20 mg/mL | [1] |
| 1:20 DMSO:PBS (pH 7.2) | ~ 0.05 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Mesylate Injectable Solution (1 mg/mL)
This protocol is based on information from a patent for a stable DHE mesylate injectable formulation.[3]
Materials:
-
This compound Mesylate
-
Alcohol (Ethanol, USP)
-
Glycerin, USP
-
Water for Injection, USP
-
Methanesulfonic Acid or Sodium Hydroxide (for pH adjustment)
-
Nitrogen gas
Procedure:
-
Under a continuous purge of nitrogen gas, dispense the required volume of Water for Injection into a suitable vessel.
-
Add the specified amount of alcohol (e.g., to achieve a final concentration of 6.1% by volume) to the Water for Injection with gentle mixing until a homogenous solution is formed.
-
Add the specified amount of glycerin (e.g., to achieve a final concentration of 15% by weight) to the solution and mix until fully dissolved.
-
Slowly add the accurately weighed this compound mesylate powder to the co-solvent solution while mixing until it is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 5.0 to 6.0 using small additions of methanesulfonic acid or sodium hydroxide solution.
-
Add a sufficient quantity of Water for Injection to bring the solution to the final desired volume.
-
Filter the final solution through a sterile 0.22 µm filter into a sterile container.
Visualizations
Logical Workflow for Preventing DHE Precipitation
The following diagram illustrates a logical workflow for troubleshooting and preventing the precipitation of DHE in aqueous solutions.
References
Strategies to enhance the bioavailability of Dihydroergotamine in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Dihydroergotamine (DHE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing extremely low and variable plasma concentrations of DHE after oral administration in our rat model. What could be the primary reason for this?
A1: The primary reason for the low and variable oral bioavailability of this compound (DHE) is extensive first-pass metabolism in the liver.[1][2][3] Orally administered DHE is significantly metabolized by cytochrome P450 enzymes before it can reach systemic circulation, with some studies indicating that up to 99% of the absorbed dose may be cleared.[4] This extensive hepatic extraction is the main determinant of its poor oral bioavailability, which can be as low as 0.07-0.14% in humans.[2] Additionally, DHE absorption from the gastrointestinal tract can be erratic and incomplete, further contributing to the observed variability.[2][3]
Q2: To bypass the first-pass effect, we are considering alternative routes of administration. Which non-oral routes have shown the most promise for enhancing DHE bioavailability in experimental setups?
A2: Several non-oral routes have been successfully employed to enhance DHE bioavailability by avoiding first-pass metabolism. The most promising routes include:
-
Intravenous (IV), Intramuscular (IM), and Subcutaneous (SC) Injection: These parenteral routes provide 100% absolute bioavailability as they deliver the drug directly into the systemic circulation.[3] IV administration results in the most rapid onset of action.[3]
-
Intranasal (IN) Delivery: This is a non-invasive and convenient option that has shown significantly higher bioavailability compared to oral administration.[3][5][6] The nasal mucosa is highly vascularized, allowing for direct absorption into the bloodstream.[2] Bioavailability of intranasal DHE has been reported to be around 32-40%.[2][3]
-
Pulmonary (Orally Inhaled) Delivery: Inhalation provides a large surface area for absorption and rapid onset of action, bypassing the gastrointestinal tract and first-pass metabolism.[7][8]
-
Sublingual Delivery: This route utilizes the rich blood supply under the tongue for absorption, avoiding the portal circulation. Studies with sublingual films in rabbits have demonstrated a bioavailability of approximately 23.35%.[4]
Q3: We are developing a novel intranasal formulation for DHE. What are some key strategies to optimize drug absorption and bioavailability via this route?
A3: To optimize intranasal DHE delivery, consider the following strategies:
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Targeting the Upper Nasal Cavity: The upper nasal space is more vascular and permeable, offering a more efficient site for drug absorption compared to the lower nasal cavity.[2][9] Utilizing specialized delivery devices that target this region can lead to more consistent and rapid absorption.[9][10]
-
Enhancing Permeation: The use of permeation enhancers can facilitate the transport of DHE across the nasal mucosa.
-
Nanoparticle Formulations: Encapsulating DHE in nanoparticles, such as those made from chitosan, can significantly improve its systemic absorption following nasal administration.[11] Chitosan nanoparticles have been shown to increase the absolute bioavailability of intranasal DHE to 82.5% in rats, compared to 53.2% for an intranasal solution.[11] Nanoparticles can protect the drug from degradation and prolong its contact time with the nasal mucosa.[12][13]
-
Mucoadhesive Formulations: Incorporating mucoadhesive agents into the formulation can increase the residence time of the drug in the nasal cavity, allowing for more complete absorption.[14]
Q4: Our team is exploring lipid-based and nanoparticle formulations to enhance DHE bioavailability. What is the underlying principle, and what kind of improvements can we expect?
A4: The principle behind using lipid-based and nanoparticle formulations is to improve the solubility, stability, and absorption of DHE.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of poorly soluble drugs by maintaining the drug in a solubilized state within the gastrointestinal tract, facilitating its absorption.[15]
-
Nanoparticle Formulations: Nanoparticles, including solid lipid nanoparticles, nanostructured lipid carriers, and polymeric nanoparticles, offer several advantages.[13][16][17][18][19] They can:
-
Increase the surface area of the drug for better dissolution.
-
Protect DHE from enzymatic degradation.
-
Enhance permeation across biological membranes.
-
Enable targeted delivery.
-
Prolong systemic circulation time.
-
In a study with intranasal DHE, chitosan nanoparticles increased the absolute bioavailability by approximately 55% compared to a standard intranasal solution in rats.[11] For ergotamine, a related compound, PEGylated lipid polymer hybrid nanoparticles showed a 4.35-fold increase in brain uptake after intranasal administration in animal studies.[20][21]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (DHE) with Different Routes of Administration in Humans
| Route of Administration | Formulation | Dose | Cmax (pg/mL) | Tmax (hours) | Absolute/Relative Bioavailability (%) | Reference(s) |
| Oral | Solution | 2 mg | - | - | 8% (relative to IM) | [22] |
| Intramuscular (IM) | Injection | 0.5 mg | - | - | 100% (absolute) | [3] |
| Intravenous (IV) | Injection | 1.0 mg | 58,321 | 0.1 | 100% (absolute) | [2][8] |
| Nasal Spray | Commercial Spray | 2.0 mg | 961 | 0.78 | 32-40% (relative to IV/IM) | [2][5][23] |
| Nasal Spray | DHEM/RAMEB Spray | 2.0 mg | - | - | 25% (relative to IM) | [22] |
| Nasal Powder | STS101 | 5.2 mg | 2175 | 0.5 | ~88% (relative to IM AUC) | [2][23] |
| Precision Olfactory Delivery | INP104 | 1.45 mg | 1219 | 0.5 | 83.8% (relative to IV AUC) | [10] |
| Orally Inhaled | MAP0004 | 1.0 mg | 2475 | 0.2 | - | [2][8] |
| Sublingual Film | Pullulan/Maltodextrin | - | - | 0.33 | 23.35% (in rabbits) | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; DHEM: this compound mesilate; RAMEB: Randomly methylated beta-cyclodextrin.
Experimental Protocols
Protocol 1: Preparation of DHE-Loaded Chitosan Nanoparticles for Intranasal Delivery
This protocol is based on a modified ionotropic gelation method as described in studies enhancing the intranasal bioavailability of DHE.[11]
Materials:
-
This compound (DHE)
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 0.2% (w/v). Stir the solution overnight at room temperature to ensure complete dissolution.
-
DHE Incorporation: Add DHE to the chitosan solution and stir until it is completely dissolved. The amount of DHE can be varied to achieve the desired drug loading.
-
TPP Solution Preparation: Prepare an aqueous solution of TPP at a concentration of 0.1% (w/v).
-
Nanoparticle Formation: Add the TPP solution dropwise to the DHE-chitosan solution under constant magnetic stirring at room temperature. The formation of nanoparticles will be indicated by the appearance of opalescence.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unreacted reagents. Repeat the centrifugation and washing steps twice.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and in vivo administration.
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Determine by quantifying the amount of free DHE in the supernatant after centrifugation using a validated analytical method like HPLC.
Visualizations
Experimental Workflow for Enhancing DHE Bioavailability
Caption: Workflow for developing and evaluating novel DHE formulations.
Logical Relationship of Factors Affecting DHE Bioavailability
Caption: Factors influencing the systemic bioavailability of DHE.
References
- 1. Low oral bioavailability of this compound and first-pass extraction in patients with orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and in vitro/in vivo evaluation of this compound mesylate loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human pharmacokinetics of this compound administered by nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of intranasally-administered this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally inhaled this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a review of formulation approaches for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delivery of this compound Mesylate to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STOP 101: A Phase 1, Randomized, Open-Label, Comparative Bioavailability Study of INP104, this compound Mesylate (DHE) Administered Intranasally by a I123 Precision Olfactory Delivery (POD® ) Device, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of nanotechnology in improving bioavailability and bioactivity of diet-derived phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medcentral.com [medcentral.com]
- 15. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asu.elsevierpure.com [asu.elsevierpure.com]
- 17. Nanotechnology: A novel tool to enhance the bioavailability of micronutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. 360. Self-Assembled Lipid Polymer Hybrid Nanoparticles Using Combinational Drugs for Migraine Via Intranasal Route - Magritek [magritek.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioavailability of intranasal formulations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroergotamine (DHE) Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroergotamine (DHE). The information is designed to address common sources of variability in experimental outcomes and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DHE)?
A1: this compound's therapeutic effects, particularly in the context of migraine, are primarily attributed to its activity as a non-selective agonist at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2][3] Activation of these receptors leads to two main outcomes: the vasoconstriction of intracranial blood vessels and the inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings.[1][2] DHE also exhibits affinity for other serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), as well as alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and potential side effects.[1][3][4][5]
Q2: Why do I observe significant variability in my experimental results with DHE?
A2: Variability in experimental outcomes with DHE is common and can be attributed to several factors:
-
Complex Pharmacodynamics: DHE interacts with multiple receptor subtypes (serotonergic, adrenergic, and dopaminergic) with varying affinities and intrinsic activities.[5][6] This broad receptor profile can lead to diverse and sometimes opposing physiological effects depending on the specific experimental model and tissue type.
-
Pharmacokinetic Variability: The bioavailability and absorption of DHE are highly dependent on the route of administration.[1][7][8] Oral administration results in very low and erratic bioavailability due to extensive first-pass metabolism in the liver by cytochrome P450 enzymes.[8][9][10] In contrast, intravenous, intramuscular, and subcutaneous routes offer more predictable bioavailability.[1][10] Nasal spray formulations can also exhibit significant inter-subject variability in absorption.[1][7][8]
-
Active Metabolites: DHE is metabolized into active metabolites, such as 8'-OH-DHE, which have their own pharmacological profiles and can contribute to the overall effect and duration of action, further complicating the interpretation of results.[4][5]
-
Species and Tissue Differences: The expression and density of DHE's target receptors can vary significantly between different animal species and even across different tissues within the same organism, leading to differential responses.
Q3: What are the most common adverse effects observed in animal studies, and how can they be mitigated?
A3: The most frequently reported side effect of DHE in both clinical and preclinical settings is nausea, which is thought to be mediated by its action on dopamine D2 receptors.[11][12][13] Other potential adverse effects include vasospasm, particularly at higher doses, and changes in blood pressure.[7][13] To mitigate nausea, pretreatment with an antiemetic agent can be considered in your experimental protocol, provided it does not interfere with the primary outcomes of your study.[11] Careful dose selection and the use of a route of administration with a slower absorption profile may help to minimize vascular side effects.
Q4: Are there any known drug interactions I should be aware of in my experiments?
A4: Yes, a critical interaction to be aware of is with strong inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme.[7] Co-administration of DHE with potent CYP3A4 inhibitors (e.g., certain macrolide antibiotics, protease inhibitors) can significantly increase the plasma concentration of DHE, elevating the risk of severe vasospasm and ischemia.[7][13] When designing in vivo experiments, it is crucial to consider the potential for any co-administered compounds to inhibit CYP3A4.
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Receptor Binding Affinity (IC50/Ki)
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | Prepare fresh stock solutions of DHE for each experiment. Protect solutions from light and store them appropriately. |
| Assay Buffer Composition | Ensure consistent pH, ionic strength, and presence of necessary co-factors (e.g., MgCl2) in the binding buffer. Refer to established protocols for specific receptor binding assays. |
| Variable Receptor Expression | If using cell lines, ensure consistent passage number and culture conditions to maintain stable receptor expression levels. For tissue homogenates, use tissue from a consistent anatomical region and from animals of the same age and sex. |
| Incomplete Dissociation | DHE has been shown to have a slow dissociation rate from some receptors, such as 5-HT1B.[14][15] Ensure incubation times are sufficient to reach equilibrium. For kinetic studies, monitor association and dissociation over an extended period. |
| Non-specific Binding | Optimize the concentration of the competing agent used to define non-specific binding. Ensure thorough and rapid washing steps to remove unbound radioligand. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | For oral gavage, ensure consistent volume and placement. For injections, use a consistent site and technique. For nasal administration, control the volume and placement of the dose. |
| First-Pass Metabolism | Be aware of the significant first-pass metabolism with oral DHE.[9][10] For more consistent exposure, consider parenteral routes of administration (IV, IM, SC). |
| Stress-Induced Physiological Changes | Acclimate animals to handling and experimental procedures to minimize stress, which can alter blood flow and drug distribution. |
| Intersubject Metabolic Differences | Use a sufficient number of animals per group to account for biological variability. Consider using a crossover study design if feasible. |
| Active Metabolites | When analyzing PK data, also measure the concentrations of major active metabolites, such as 8'-OH-DHE, to get a complete picture of the pharmacologically active compounds.[4][5] |
Data Presentation
Table 1: Pharmacokinetic Parameters of DHE by Route of Administration in Humans
| Route of Administration | Dose | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1.0 mg | ~14,200 | < 0.1 | 100 | [16] |
| Intramuscular (IM) | 1.0 mg | 3368 | 0.25 | Not Determined | [17] |
| Subcutaneous (SC) | 1.0 mg | Not Reported | Not Reported | Not Determined | [8] |
| Nasal Spray (Migranal®) | 2.0 mg | 961 | 1.0 | ~32 | [17] |
| Oral | 10-30 mg | Not Applicable | Not Applicable | < 1 | [9] |
Table 2: In Vitro Receptor Binding Profile of DHE
| Receptor | Binding Affinity (IC50, nM) | Functional Activity | Reference |
| 5-HT1B | 0.58 | Agonist | [16] |
| 5-HT1D | Not Reported | Agonist | [2][3] |
| Dopamine D2 | 0.47 | Agonist | [16] |
| α-Adrenergic2B | 2.8 | Not Specified | [16] |
| 5-HT1A | Not Reported | Agonist | [16] |
| 5-HT2A | Not Reported | Agonist | [3] |
| 5-HT1F | 149 | Weak Antagonist | [16] |
| 5-HT3 | > 300 (No binding) | N/A | [16] |
| 5-HT4E | 230 (Poor binding) | N/A | [16] |
| Dopamine D5 | 370 (Poor binding) | N/A | [16] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Competition Binding Assay for 5-HT1B Receptor
This protocol is a generalized representation based on methodologies described in the literature.[15][16]
-
Preparation of Membranes:
-
Homogenize rat brain tissue (e.g., hippocampus or cerebral cortex) or cultured cells expressing the human 5-HT1B receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane homogenate (e.g., 30 µg protein), a constant concentration of a suitable radioligand (e.g., [3H]GR-65630), and varying concentrations of DHE (e.g., 0.01 to 300 nM).
-
To determine non-specific binding, add a high concentration of a competing non-labeled ligand (e.g., 10 µM serotonin or MDL 72222) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Measurement:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DHE concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of DHE that inhibits 50% of the specific radioligand binding).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a generalized representation based on methodologies described in the literature.[8][18]
-
Animal Model:
-
Use adult male Wistar or Sprague-Dawley rats of a specific weight range.
-
House the animals under controlled conditions (temperature, light-dark cycle) with ad libitum access to food and water.
-
Acclimate the animals for at least one week before the experiment.
-
-
Drug Administration:
-
Divide animals into groups, with each group receiving DHE via a different route of administration (e.g., intravenous via tail vein, intramuscular, subcutaneous, or oral gavage).
-
Administer a predetermined dose of DHE. Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Use a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of DHE and its major metabolites in the plasma samples.
-
-
Data Analysis:
-
Plot the mean plasma concentration of DHE versus time for each administration route.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t1/2).
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Agonist actions of this compound at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. neurology.org [neurology.org]
- 15. [3H]this compound as a high-affinity, slowly dissociating radioligand for 5-HT1B binding sites in rat brain membranes: evidence for guanine nucleotide regulation of agonist affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | New characterization of this compound receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 17. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal this compound Powder (STS101), Intramuscular this compound Mesylate, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aaem.pl [aaem.pl]
Best practices for long-term storage of Dihydroergotamine to maintain potency
Technical Support Center: Dihydroergotamine (DHE) Storage and Handling
This guide provides best practices for the long-term storage of this compound (DHE) to ensure its chemical integrity and potency for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound mesylate?
For optimal long-term stability, this compound (DHE) mesylate, supplied as a crystalline solid, should be stored at -20°C.[1] Under these conditions, the compound is expected to remain stable for at least four years.[1]
Q2: How should I store DHE in different solution forms?
The storage of DHE solutions depends heavily on the solvent and the specific formulation.
-
Organic Stock Solutions: Stock solutions made by dissolving DHE mesylate in organic solvents like DMSO, ethanol, or dimethylformamide (DMF) should be purged with an inert gas.[1] For short-term storage, refrigeration is possible, but for long-term stability, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: DHE mesylate is sparingly soluble in aqueous buffers, and these solutions are not recommended for storage for more than one day.[1] If an aqueous solution must be prepared, it is best to first dissolve the DHE in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[1]
-
Pharmaceutical Injectable Solutions: Commercially available DHE mesylate injections (e.g., D.H.E. 45®) are formulated with glycerin and alcohol and have different storage requirements.[2][3] These solutions should be stored at a controlled room temperature, typically between 15°C to 25°C (59°F to 77°F).[2][4] They must be protected from light and should not be refrigerated or frozen.[2]
Q3: How do light and temperature affect DHE stability?
This compound is sensitive to both light and temperature.
-
Light: Exposure to light can cause photodegradation.[5] Therefore, both solid compounds and solutions should always be stored in light-protecting containers, such as amber vials or by wrapping containers in aluminum foil.[2][4] Pharmaceutical preparations are explicitly recommended to be kept in their original cartons to protect from light.[2]
-
Temperature: High temperatures can accelerate thermal degradation.[5] While solid DHE is best stored frozen, commercial liquid formulations are designed for room temperature storage and can be damaged by freezing.[1][2] Always adhere to the specific temperature guidelines for the form of DHE you are using.
Q4: What are the common signs of DHE degradation?
Degradation of DHE can be identified through several observations.
-
Visual Changes: For liquid formulations, any discoloration of the normally clear, colorless solution is a primary indicator of degradation, and the product should not be used.[2][4]
-
Chromatographic Impurities: During analytical testing (e.g., HPLC, UPLC), the appearance of new peaks or an increase in the area of existing impurity peaks relative to the main DHE peak indicates degradation.[5][6] Forced degradation studies have shown that DHE degrades under stress conditions including acid, base, oxidation, heat, and light.[5]
Summary of Storage Conditions by Formulation
| Formulation Type | Recommended Storage Temperature | Light Protection | Shelf-Life / Stability Notes |
| Solid Crystalline DHE Mesylate | -20°C | Required | ≥ 4 years[1] |
| Organic Stock Solutions (e.g., in DMSO) | -20°C to -80°C (for long-term) | Required | Best to use freshly prepared; store in aliquots to avoid freeze-thaw. |
| Aqueous Solutions | Not Recommended for Storage | N/A | Should be used within one day.[1] |
| Commercial Injectable Solution | 15°C to 25°C (Controlled Room Temp) | Required (keep in carton) | Do not refrigerate or freeze.[2][4] |
| Commercial Nasal Spray | Below 25°C (77°F) | Required (keep from heat/light) | Do not refrigerate or freeze. Discard opened vials after 8 hours.[7] |
Troubleshooting Guides
Problem: My DHE solution has turned a yellowish color. Can I still use it?
Answer: No. A change in color from the expected clear and colorless appearance is a sign of chemical degradation.[2][4] Using a degraded solution could lead to inaccurate experimental results and the introduction of unknown substances. The solution should be discarded safely according to your institution's guidelines.
Problem: My experimental results are inconsistent, and I suspect DHE potency is the issue. How can I verify its integrity?
Answer: If you suspect degradation due to improper storage or age, you should perform a potency analysis. The most common method is High-Performance Liquid Chromatography (HPLC).[8][9] You can compare your current lot to a new, certified reference standard. A significant decrease in the area of the main DHE peak or the presence of major degradation peaks would confirm a loss of potency.
Caption: Troubleshooting workflow for suspected DHE degradation.
Experimental Protocols
Protocol: Potency Determination of this compound by HPLC
This protocol provides a general methodology for assessing the potency of a DHE sample using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with fluorescence detection, based on published methods.[8][9][10]
1. Objective: To quantify the amount of active this compound in a sample and detect the presence of degradation products.
2. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
RP Column: Agilent Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.[9]
-
Reference Standard: Certified this compound mesylate.
-
Solvents: HPLC-grade acetonitrile (ACN), water, and formic acid.
-
Sample Vials: Amber or light-protected autosampler vials.
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% - 1.5% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 - 1.2 mL/min.[9]
-
Column Temperature: 25°C.[9]
-
Detection (Fluorescence): Excitation at 280 nm, Emission at 350 nm.[9]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 5-10 minutes, sufficient to elute the main peak and any post-eluting impurities.
4. Procedure:
-
Standard Preparation: Prepare a stock solution of the DHE reference standard in a suitable organic solvent (e.g., DMSO or methanol). Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the DHE test sample in the same solvent as the standard to a known concentration within the calibration range.
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the solvent blank to ensure no system contamination.
-
Inject the standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the test sample(s). It is recommended to bracket sample injections with standard checks.
-
-
Data Analysis:
-
Integrate the peak area of DHE in all chromatograms.
-
Generate a linear regression curve from the standard concentrations and their corresponding peak areas.
-
Calculate the concentration of DHE in the test sample using the regression equation.
-
Potency (%) = (Calculated Concentration / Theoretical Concentration) x 100.
-
Assess purity by calculating the area percentage of the DHE peak relative to the total area of all peaks in the chromatogram.
-
Caption: General experimental workflow for a DHE stability study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. publications.ashp.org [publications.ashp.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. akjournals.com [akjournals.com]
- 6. [PDF] Isolation and characterization of major degradants in this compound injection | Semantic Scholar [semanticscholar.org]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Determination of sub-nanogram amounts of this compound in plasma and urine using liquid chromatography and fluorimetric detection with off-line and on-line solid-phase drug enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroergotamine versus sumatriptan: a comparative analysis of receptor binding kinetics
A deep dive into the receptor binding kinetics of two cornerstone migraine therapies, dihydroergotamine (DHE) and sumatriptan, reveals distinct pharmacological profiles that underpin their clinical efficacy and side-effect profiles. This guide provides a comparative analysis of their receptor binding affinities, details the experimental protocols used to determine these interactions, and visualizes the key signaling pathways involved.
This compound, an ergot alkaloid, and sumatriptan, the first clinically available triptan, are both mainstays in the acute treatment of migraine. Their primary therapeutic action is mediated through agonism at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes. Activation of these receptors leads to cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain. However, the two compounds diverge significantly in their broader receptor interactions, with DHE exhibiting a much wider binding profile.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a drug for its receptor is a key determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (IC50 and pKi values) of this compound and sumatriptan for a range of receptors, as determined by radioligand binding assays.
| Receptor Subtype | This compound | Sumatriptan |
| Serotonin (5-HT) Receptors | ||
| 5-HT1A | IC50: 1.1 nM | IC50: 195 nM |
| 5-HT1B | IC50: 0.58 nM | IC50: 20 nM (in HEK 293 cells) |
| pKi: 8.7 | pKi: 8.0 | |
| 5-HT1D | pKi: 8.9 | pKi: 8.5 |
| IC50: 2.2 nM | IC50: 2.6 nM | |
| 5-HT1F | IC50: 149 nM (antagonist activity) | Agonist activity |
| 5-HT2A | Agonist activity | Low affinity |
| 5-HT2B | Agonist activity | Low affinity |
| 5-HT2C | Agonist activity | Low affinity |
| 5-HT3 | No binding up to 300 nM | Low affinity |
| 5-HT4E | IC50: 230 nM | Low affinity |
| 5-HT5A | Agonist activity | Agonist activity |
| Adrenergic Receptors | ||
| α1A | pKi: 7.9 | Low affinity |
| α1B | Antagonist activity | Low affinity |
| α2A | pKi: 8.8 | Low affinity |
| Antagonist activity | ||
| α2B | IC50: 2.8 nM | Low affinity |
| Agonist activity | ||
| α2C | Antagonist activity | Low affinity |
| Dopamine (D) Receptors | ||
| D1 | Antagonist activity | Low affinity |
| D2 | IC50: 0.47 nM | Low affinity |
| Agonist activity | ||
| D3 | Antagonist activity | Low affinity |
| D4 | Antagonist activity | Low affinity |
| D5 | IC50: 370 nM | Low affinity |
| Agonist activity |
IC50 values represent the concentration of the drug that inhibits 50% of the specific binding of a radioligand. pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating stronger binding affinity.
The data clearly illustrates that while both drugs are potent agonists at the therapeutically relevant 5-HT1B and 5-HT1D receptors, this compound demonstrates significant affinity for a broad spectrum of other serotonin, adrenergic, and dopaminergic receptors. In contrast, sumatriptan is highly selective for the 5-HT1B/1D/1F/5A receptors.
Experimental Protocols
The receptor binding data presented above is primarily generated using radioligand binding assays. These assays are a cornerstone of pharmacological research for quantifying the interaction between a ligand (drug) and a receptor.
Radioligand Binding Assay Protocol for 5-HT Receptors
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for a specific 5-HT receptor subtype.
1. Cell Membrane Preparation:
-
HEK293 cells (or other suitable cell lines) stably expressing the human 5-HT receptor of interest are cultured to confluency.
-
Cells are harvested, and the cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cells are homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific radioligand for the receptor of interest (e.g., [3H]-GR65630 for the 5-HT3 receptor).
-
The cell membrane preparation containing the target receptor.
-
Varying concentrations of the unlabeled test compound (this compound or sumatriptan).
-
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
The therapeutic effects of both this compound and sumatriptan in migraine are primarily mediated by their agonist activity at 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs).
Upon binding of an agonist like DHE or sumatriptan, these receptors couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the Gα subunit can also modulate the activity of other downstream effectors, such as inwardly-rectifying potassium channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neuronal excitability. In the context of migraine, this signaling cascade is thought to cause vasoconstriction of dilated cranial blood vessels and inhibit the release of vasoactive and pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.
Conclusion
A Comparative Guide to Dihydroergotamine's Inhibition of Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydroergotamine (DHE) and its inhibitory effects on neurogenic inflammation, a key process in the pathophysiology of migraine. We will delve into its mechanism of action, compare its efficacy with alternative therapies, present supporting experimental data, and provide detailed experimental protocols.
Mechanism of Action: this compound
Neurogenic inflammation in the context of migraine is largely driven by the activation of the trigeminal nervous system. This activation leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, from perivascular sensory nerve endings in the dura mater.[1][2] These neuropeptides cause vasodilation, plasma protein extravasation, and mast cell degranulation, contributing to the pain of a migraine attack.[1][2]
This compound's primary therapeutic effect in inhibiting neurogenic inflammation is attributed to its agonist activity at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[3][4][5][6]
-
5-HT1D Receptor Agonism: Activation of presynaptic 5-HT1D receptors located on trigeminal nerve endings inhibits the release of CGRP and other pro-inflammatory neuropeptides.[1][4][5] This is considered a key mechanism in its antimigraine effect.[3][5]
-
5-HT1B Receptor Agonism: Activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation caused by CGRP.[4][6][7]
DHE also interacts with a broad spectrum of other receptors, including other serotonin subtypes, as well as adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic profile and side effects.[3][7][8] One notable characteristic of DHE is its prolonged receptor binding, which may explain its sustained pain relief that outlasts its serum half-life.[9]
Comparative Analysis: DHE vs. Alternative Therapies
The primary alternatives to DHE for the acute treatment of migraine and the inhibition of neurogenic inflammation are the triptans and the CGRP receptor antagonists (gepants).
| Drug Class | Mechanism of Action | Key Characteristics |
| This compound (DHE) | 5-HT1B/1D receptor agonist. Also interacts with adrenergic and dopaminergic receptors.[3][4][6][7] | Broad receptor affinity.[3][7] Lower rates of migraine recurrence compared to some alternatives.[10][11] Can be effective even when taken late in an attack.[11][12] |
| Triptans (e.g., Sumatriptan) | Selective 5-HT1B/1D receptor agonists.[13] | More specific for 5-HT1B/1D receptors than DHE, leading to better tolerability.[13] Often considered first-line therapy for moderate to severe migraine.[10][14] May have higher rates of headache recurrence than DHE.[10][15] |
| Gepants (CGRP Receptor Antagonists; e.g., Ubrogepant, Rimegepant) | Small molecule CGRP receptor antagonists.[16] | Directly block the CGRP pathway, a key driver of neurogenic inflammation.[16][17][18] Do not cause vasoconstriction, making them a potential option for patients with cardiovascular contraindications to DHE and triptans.[16] |
Quantitative Data from Preclinical Studies:
The following table summarizes data from a preclinical study investigating the inhibition of neurogenic plasma protein extravasation in the dura mater, a key indicator of neurogenic inflammation.
| Compound | Inhibition of Plasma Extravasation (%) | Potency Rank |
| 5-CT | High | 1 |
| 5-BT | High | 2 |
| This compound (DHE) | Marked Attenuation | 3 |
| Sumatriptan | Attenuation (less than DHE) | 4 |
| 8-OH-DPAT | Low | 5 |
Data adapted from studies on electrical trigeminal ganglion stimulation in rats. The rank order of potency suggests a 5-HT1B/1D receptor-mediated effect.[1]
Visualizing the Pathways and Processes
Signaling Pathway of Neurogenic Inflammation and DHE's Intervention
Caption: DHE inhibits neurogenic inflammation by blocking neuropeptide release and causing vasoconstriction.
Experimental Workflow for Validating Inhibitory Effects
Caption: Workflow for assessing the efficacy of compounds in a neurogenic inflammation model.
Detailed Experimental Protocols
The following are generalized protocols based on common methodologies used in the field to assess the inhibition of neurogenic inflammation.
Animal Model of Neurogenic Dural Inflammation
-
Objective: To induce a measurable state of neurogenic inflammation in the dura mater of an anesthetized rodent.
-
Model: Electrical stimulation of the trigeminal ganglion is a widely used and well-characterized method.[1]
-
Procedure:
-
Animals (typically rats) are anesthetized.
-
A craniotomy is performed to expose the trigeminal ganglion.
-
A stimulating electrode is placed on the ganglion.
-
A marker of plasma protein extravasation, such as Evans blue dye or radiolabeled albumin (¹²⁵I-BSA), is injected intravenously.
-
The trigeminal ganglion is stimulated electrically for a set duration (e.g., 5 minutes).
-
After a circulation period, the animal is euthanized and perfused to remove intravascular marker.
-
The dura mater is dissected, and the amount of extravasated marker is quantified using spectrophotometry (for Evans blue) or a gamma counter (for ¹²⁵I-BSA).
-
Carrageenan-Induced Paw Edema Model
-
Objective: A more general model of inflammation that can be used to screen for anti-inflammatory compounds.
-
Model: Injection of λ-carrageenan into the paw of a rodent induces a biphasic inflammatory response.[19][20]
-
Procedure:
-
A baseline measurement of the animal's paw volume is taken.
-
The test compound (e.g., DHE) or vehicle is administered.
-
A solution of λ-carrageenan is injected into the sub-plantar region of the hind paw.
-
Paw volume is measured at various time points post-injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of edema inhibition by the drug is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
Measurement of CGRP Release
-
Objective: To directly quantify the inhibition of CGRP release from trigeminal neurons.
-
Procedure:
-
Following the induction of neurogenic inflammation (as in Protocol 1), blood samples are collected from the superior sagittal sinus.
-
Plasma is separated by centrifugation.
-
CGRP levels in the plasma are quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
A reduction in CGRP levels in drug-treated animals compared to vehicle controls indicates inhibition of neuropeptide release.[1]
-
Conclusion
This compound is a potent inhibitor of neurogenic inflammation, acting primarily through 5-HT1B/1D receptor agonism to reduce neuropeptide release and promote vasoconstriction. While triptans offer greater receptor selectivity and are often a first-line therapy, DHE demonstrates a broader mechanism of action and may offer advantages in terms of lower headache recurrence and efficacy in triptan non-responders.[10][11][12] The development of CGRP receptor antagonists has introduced a non-vasoconstrictive alternative, providing a valuable option for patients with cardiovascular risk factors. The choice of therapeutic agent will depend on the individual patient's clinical profile, including treatment history, comorbidities, and tolerability. Preclinical models, such as the trigeminal stimulation model, remain crucial for the continued development and validation of novel therapeutics targeting neurogenic inflammation.
References
- 1. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurogenic inflammation in the context of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 7. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 9. Sustained pain relief with this compound in migraine is potentially due to persistent binding to 5-HT1B and 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Evaluation of IV this compound (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 12. migrainedisorders.org [migrainedisorders.org]
- 13. The 5-HT1B and 5-HT1D agonists in acute migraine therapy: Ergotamine, this compound, and the triptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DHE for Migraine: All About Infusion, Injection and Nasal Spray [healthline.com]
- 15. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcitonin gene-related peptide (CGRP) receptor antagonists for the acute treatment of migraines in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Neurogenic Inflammatory Pathways Associated with the Reduction in Discogenic Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CGRP and migraine: neurogenic inflammation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Experimental λ-Carrageenan-Induced Inflammatory Pain Model For Testing Novel Analgesics [outsourcedpharma.com]
Cross-validation of different analytical methods for Dihydroergotamine detection
For researchers, scientists, and drug development professionals, the accurate quantification of Dihydroergotamine (DHE) is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a detailed comparison of the most prevalent analytical methods for DHE detection: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). An overview of the Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool is also presented.
At a Glance: Performance Comparison
The selection of an appropriate analytical method for this compound (DHE) quantification hinges on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most robust and widely used techniques. Enzyme-Linked Immunosorbent Assay (ELISA) serves as a valuable tool for high-throughput screening.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by detection of native fluorescence. | Chromatographic separation followed by mass-based detection of parent and fragment ions. | Immunoassay based on antigen-antibody competition. |
| Sample Matrix | Plasma, Urine, Pharmaceutical Formulations | Plasma, Serum, Brain Homogenates | Forensic Specimens, Hair |
| Linearity Range | 0.1 - 10 ng/mL[1][2] | 8 - 8000 pg/mL | Qualitative to semi-quantitative |
| Limit of Detection (LOD) | 2 ng/mL[3] | Not explicitly stated, but LLOQ is very low. | Dependent on kit specifications. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] | 10.0 pg/mL[1] | Typically higher than chromatographic methods. |
| Accuracy | 98.2% - 108.5% (as part of LC-MS/MS validation) | 98.2% - 108.5% | Prone to cross-reactivity, leading to potential false positives.[4] |
| Precision (%RSD) | <5.2% (as part of LC-MS/MS validation) | <5.2% | Generally higher variability than chromatographic methods. |
| Selectivity | Good, but susceptible to interference from fluorescent metabolites.[1][5] | Excellent, highly selective due to specific mass transitions. | Can exhibit cross-reactivity with related compounds.[4] |
| Throughput | Moderate | High | Very High |
In-Depth: Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method relies on the native fluorescence of the DHE molecule for detection after chromatographic separation.
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., ammonium carbonate).[5]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector with excitation wavelength set to approximately 280 nm and emission wavelength at about 350 nm.[2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method that couples the separation power of HPLC with the specific detection capabilities of mass spectrometry.
Sample Preparation (Plasma):
-
Protein precipitation is a common and rapid sample preparation technique. To a small volume of plasma (e.g., 100 µL), add a larger volume of a cold organic solvent like acetonitrile containing an internal standard.
-
Vortex the mixture to precipitate the proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent with a modifier like formic acid and an organic solvent such as acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typical for DHE.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for DHE and its internal standard, ensuring high selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used for screening large numbers of samples. It is based on the principle of competitive binding between the drug in the sample and a labeled drug conjugate for a limited number of antibody binding sites.
General ELISA Protocol:
-
Samples and controls are added to microplate wells pre-coated with antibodies specific to the target drug.
-
A drug-enzyme conjugate is added to the wells.
-
During incubation, the drug from the sample and the drug-enzyme conjugate compete for binding to the antibodies.
-
The wells are washed to remove any unbound material.
-
A substrate is added, which reacts with the enzyme in the bound conjugate to produce a color change.
-
The intensity of the color is measured using a microplate reader, which is inversely proportional to the concentration of the drug in the sample.
Workflow Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.
Caption: General workflow for analytical method validation.
Conclusion
The choice between HPLC with fluorescence detection and LC-MS/MS for the quantification of this compound will depend on the specific application. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies where low concentrations in complex matrices are expected. HPLC with fluorescence detection provides a reliable and more cost-effective alternative for applications with higher expected concentrations, such as in pharmaceutical quality control. ELISA, while not suitable for precise quantification, is an excellent high-throughput method for initial screening of a large number of samples. A thorough validation of the chosen method is paramount to ensure the generation of accurate and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Determination of sub-nanogram amounts of this compound in plasma and urine using liquid chromatography and fluorimetric detection with off-line and on-line solid-phase drug enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
A head-to-head comparison of Dihydroergotamine and lasmiditan on CGRP-mediated vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Dihydroergotamine (DHE) and lasmiditan, two prominent acute migraine therapies. The focus is a detailed examination of their respective mechanisms of action in mitigating the effects of Calcitonin Gene-Related Peptide (CGRP), a key neuropeptide implicated in the pathophysiology of migraine through its potent vasodilatory action.
Introduction to the Mechanisms
Migraine is a debilitating neurological disorder where the release of CGRP from trigeminal sensory nerves plays a crucial role.[1][2][3][4][5] CGRP triggers a cascade of events, most notably the dilation of cranial blood vessels, which is a significant contributor to migraine pain.[5][6] Both this compound and lasmiditan intervene in this process, but through distinct pharmacological pathways.
-
This compound (DHE) is an ergot alkaloid with a long history in migraine treatment. It is characterized by its broad receptor pharmacology, acting as a non-selective agonist at multiple serotonin (5-HT), dopamine, and adrenergic receptors.[7][8] Its therapeutic efficacy is believed to stem from both direct vasoconstriction of dilated intracranial arteries and the inhibition of CGRP release.[8][9]
-
Lasmiditan represents a newer class of acute migraine treatments known as "ditans." It is a highly selective 5-HT1F receptor agonist.[1][10][11] Unlike DHE and triptans, lasmiditan is designed to be neurally acting, inhibiting CGRP release from trigeminal nerve endings without causing the direct vasoconstriction associated with 5-HT1B receptor agonism.[1][3][11][12] This targeted mechanism makes it a potential option for patients with cardiovascular risk factors.[10][13][14]
The CGRP-Mediated Vasodilation Pathway
CGRP released from trigeminal nerve terminals binds to its receptor, a complex of Calcitonin Receptor-Like Receptor (CRLR) and Receptor Activity-Modifying Protein 1 (RAMP1), located on vascular smooth muscle and endothelial cells.[6][15] This interaction initiates signaling cascades that lead to profound vasodilation through at least two mechanisms:
-
Endothelium-Independent Pathway: Direct activation of CGRP receptors on vascular smooth muscle cells increases intracellular cyclic AMP (cAMP) via a Gs-protein coupled pathway.[16][17][18] This rise in cAMP activates Protein Kinase A (PKA), leading to the opening of potassium channels, hyperpolarization, and subsequent muscle relaxation and vasodilation.[16][18]
-
Endothelium-Dependent Pathway: CGRP can also stimulate its receptors on endothelial cells, leading to the synthesis and release of nitric oxide (NO), which then diffuses to smooth muscle cells to induce relaxation.[15][16][19][20]
Comparative Mechanism of Drug Intervention
Both DHE and lasmiditan act presynaptically on trigeminal nerve terminals to inhibit the release of CGRP. However, their receptor targets and downstream vascular effects are fundamentally different.
This compound (DHE)
DHE's primary mechanism for countering CGRP-mediated vasodilation is twofold:
-
Inhibition of CGRP Release: DHE is an agonist at presynaptic 5-HT1B and 5-HT1D receptors on trigeminal neurons.[8][9][21] Activation of these receptors inhibits the release of CGRP into the synaptic cleft.[9]
-
Direct Vasoconstriction: DHE also acts directly on 5-HT1B receptors located on the cranial vascular smooth muscle, causing vasoconstriction.[8][9] This action directly counteracts the vasodilation caused by any CGRP that has already been released. It also has activity at α-adrenergic receptors which contributes to its vasoconstrictive properties.[8][9]
Lasmiditan
Lasmiditan's mechanism is more targeted:
-
Selective Inhibition of CGRP Release: Lasmiditan is a highly selective agonist for the 5-HT1F receptor, which is also located on trigeminal nerve terminals.[1][3] Activation of this receptor subtype effectively inhibits CGRP release.[1][22]
-
No Direct Vasoconstriction: Crucially, lasmiditan has very low affinity for 5-HT1B and 5-HT1D receptors.[11][12] Because the 5-HT1F receptor is not significantly expressed on vascular smooth muscle, lasmiditan does not cause vasoconstriction, a key differentiating feature from DHE and triptans.[1][3][23]
Data Presentation and Quantitative Comparison
The following tables summarize the receptor binding profiles, preclinical evidence, and clinical efficacy data for DHE and lasmiditan.
Table 1: Comparative Receptor Binding Profiles
| Receptor Subtype | This compound (DHE) Activity | Lasmiditan Activity | Implication for CGRP/Vasodilation |
| 5-HT1B | Strong Agonist (IC50: 0.58 nM)[24] | Negligible Affinity (>440-fold lower than 5-HT1F)[12] | DHE: Inhibits CGRP release & causes vasoconstriction. Lasmiditan: No vasoconstriction. |
| 5-HT1D | Strong Agonist [7][8] | Negligible Affinity[25] | DHE: Inhibits CGRP release. Lasmiditan: No effect. |
| 5-HT1F | Antagonist (IC50: 149 nM)[24] | Highly Selective Agonist (Ki: 2.21 nM)[25] | Lasmiditan: Primary target for inhibiting CGRP release. DHE has some interaction but is not its primary mechanism. |
| α-Adrenergic (α1, α2) | Agonist/Antagonist activity[9][24] | Not a primary target | DHE's activity contributes to vasoconstriction and complex systemic effects. |
| Dopamine (D1, D2, etc.) | Agonist/Antagonist activity[7][24] | Not a primary target | DHE's activity may contribute to both efficacy and side effects (e.g., nausea). |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Summary of Preclinical Experimental Data
| Experimental Model | Key Findings for this compound (DHE) | Key Findings for Lasmiditan | Reference |
| In vivo Vasodepressor Response (Pithed Rat) | Inhibited vasodepressor responses to electrical stimulation (endogenous CGRP release). | Not directly compared in the same study. | [9][21] |
| In vivo Dural Vasodilation (Rat) | Did not affect vasodilation from exogenously applied CGRP, indicating a presynaptic mechanism.[9][21] | Significantly attenuated vasodilation from endogenous CGRP release (via electrical stimulation or capsaicin) but not from exogenous CGRP.[2][22][26] | [2][9][21][22][26] |
| Ex vivo CGRP Release (Isolated Dura Mater, TG, TNC) | Not explicitly detailed in provided results. | Similarly inhibited KCl-induced CGRP release when compared to sumatriptan.[13][22] | [13][22] |
| In vitro/In vivo Vascular Tone | Known to cause vasoconstriction.[8][9] | Devoid of vasoconstrictor properties in human arteries and does not cause significant blood pressure changes at clinical doses.[1][2][23] | [1][2][8][9][23] |
TG: Trigeminal Ganglion; TNC: Trigeminal Nucleus Caudalis.
Table 3: Comparative Clinical Efficacy (Cross-Trial Data)
This data is from a comparative analysis and not a direct head-to-head trial. Therapeutic Gain is the percentage point difference between the drug and placebo response rates.
| Clinical Endpoint | Orally Inhaled DHE (MAP0004) | Lasmiditan (200 mg) | Reference |
| Therapeutic Gain: Pain Freedom at 2 Hours | 18.0% | 17.5% | [27] |
| Therapeutic Gain: Sustained Pain Freedom (2-24 Hours) | 16.0% | 5.2% - 11.0% | [27] |
| Therapeutic Gain: Freedom from Most Bothersome Symptom at 2 Hours | 17.0% | 11.2% - 15.2% | [27] |
Experimental Protocols
Protocol 1: Ex Vivo CGRP Release from Trigeminal Tissues
This assay quantifies the ability of a compound to inhibit stimulated CGRP release directly from relevant tissues.
-
Tissue Preparation: Dura mater, trigeminal ganglia, and trigeminal nucleus caudalis are isolated from rodents (e.g., mice).[13][22]
-
Incubation: Tissues are incubated in a physiological buffer solution. A baseline sample is collected to measure resting CGRP levels.
-
Stimulation: A depolarizing stimulus, typically potassium chloride (KCl), is added to the buffer to induce CGRP release from the nerve terminals.[13][22]
-
Drug Application: In parallel experiments, tissues are pre-incubated with varying concentrations of the test compound (DHE or lasmiditan) before KCl stimulation.
-
Quantification: CGRP levels in the collected buffer samples are measured using a sensitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[28]
-
Analysis: The percentage inhibition of KCl-stimulated CGRP release by the drug is calculated by comparing it to the stimulated release in the absence of the drug.
Protocol 2: In Vivo Dural Vasodilation using a Closed Cranial Window Model
This model assesses the functional consequence of CGRP release (vasodilation) and the drug's ability to inhibit it in a live animal.
-
Animal Preparation: A rat is anesthetized, and a "cranial window" is created by thinning the skull to allow visualization of the dural blood vessels (e.g., the middle meningeal artery) via intravital microscopy.[13][22]
-
Drug Administration: The test compound (DHE or lasmiditan) or vehicle is administered intravenously.[22]
-
Inducing Vasodilation:
-
Endogenous CGRP Release: Vasodilation is induced by methods that trigger CGRP release from trigeminal nerves, such as periarterial electrical stimulation or topical application of capsaicin.[2][13][22]
-
Exogenous CGRP Application: To confirm the drug is not a CGRP receptor antagonist, CGRP is directly administered to observe the vasodilatory response.[2][22]
-
-
Measurement: The diameter of the dural artery is continuously measured before, during, and after stimulation in both drug-treated and vehicle-treated animals.
-
Analysis: The magnitude of vasodilation in response to endogenous stimuli is compared between the drug and vehicle groups. A significant reduction in vasodilation suggests the drug inhibits CGRP release. No change in the response to exogenous CGRP confirms the drug is not a receptor blocker.[22][26]
Conclusion and Future Directions
This compound and lasmiditan both effectively counter a key aspect of migraine pathophysiology by inhibiting the release of the potent vasodilator CGRP. However, they achieve this through fundamentally different pharmacological profiles.
-
This compound is a broad-spectrum agent that combines presynaptic inhibition of CGRP release (via 5-HT1B/1D agonism) with direct, potent vasoconstriction (via 5-HT1B and other receptors). This dual mechanism may contribute to its robust and sustained efficacy.[8][9][27]
-
Lasmiditan is a targeted, neurally-acting drug that selectively activates the 5-HT1F receptor to inhibit CGRP release without causing direct vasoconstriction.[1][3][26] This offers a significant cardiovascular safety advantage and provides a crucial therapeutic alternative for patients with contraindications to ergots or triptans.[10][11]
The choice between these agents depends on the individual patient's clinical profile, cardiovascular health, and history of treatment response. Future research should include direct head-to-head clinical trials to more definitively compare their efficacy and tolerability profiles in various patient populations. Understanding these distinct mechanisms is paramount for drug development professionals seeking to design next-generation migraine therapies with improved efficacy and safety.
References
- 1. Lasmiditan mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Effects of Anti-Calcitonin Gene-Related Peptide for Migraines: A Systematic Review with Meta-Analysis of Randomized Clinical Trials | MDPI [mdpi.com]
- 6. Frontiers | The vascular role of CGRP: a systematic review of human studies [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 9. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lasmiditan for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Migraine - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 15. Frontiers | The Vascular-Dependent and -Independent Actions of Calcitonin Gene-Related Peptide in Cardiovascular Disease [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Calcitonin gene-related peptide: exploring its vasodilating mechanism of action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanism of CGRP-induced vasodilation in the rat isolated perfused kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lasmiditan inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist lasmiditan in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lasmiditan inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 27. satsumarx.com [satsumarx.com]
- 28. Neurogenic vasodilation and release of calcitonin gene-related peptide (CGRP) from perivascular nerves in the rat mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating History: A Comparative Guide to Dihydroergotamine's Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydroergotamine's (DHE) pharmacological profile with its predecessor, ergotamine, and its successor, the triptan class of drugs. By delving into the key historical experiments that first elucidated their mechanisms of action, we offer a detailed look at the data and methodologies that have shaped our understanding of these important migraine therapies.
This compound, a semi-synthetic ergot alkaloid, was first synthesized in 1943.[1] Initially explored as a potential treatment for hypertension, its efficacy in alleviating migraine headaches was soon discovered, leading to its approval for this indication.[1] DHE's mechanism of action is complex, involving interactions with multiple neurotransmitter receptor systems, a characteristic that distinguishes it from the more selective triptans that followed.[2][3] This guide revisits the foundational research that characterized DHE's broad receptor pharmacology and its functional consequences, providing a framework for understanding its unique therapeutic profile.
Comparative Receptor Binding Affinity
The initial understanding of this compound's (DHE) mechanism of action was built upon radioligand binding assays, which determined its affinity for various neurotransmitter receptors. These early studies were crucial in revealing DHE's promiscuous binding profile, a trait it shares with its parent compound, ergotamine. This broad-spectrum activity contrasts sharply with the more targeted action of later anti-migraine drugs like sumatriptan, the first of the triptan class.
Below is a table summarizing the binding affinities (pKi values) of DHE, ergotamine, and sumatripttriptan for a range of human cloned receptors. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | This compound (pKi) | Ergotamine (pKi) | Sumatriptan (pKi) |
| Serotonin (5-HT) | |||
| 5-HT1A | 8.3 | 8.1 | 7.2 |
| 5-HT1B | 8.7 | 8.8 | 8.2 |
| 5-HT1D | 8.8 | 8.9 | 8.5 |
| 5-HT1E | 7.9 | 7.8 | 6.5 |
| 5-HT1F | 8.1 | 8.2 | 7.7 |
| 5-HT2A | 8.4 | 8.7 | 5.7 |
| 5-HT2B | 8.1 | 8.3 | 5.9 |
| 5-HT2C | 8.3 | 8.5 | 5.8 |
| Dopamine (D) | |||
| D1 | 6.7 | 6.8 | <5.0 |
| D2 | 8.1 | 8.4 | 5.4 |
| D3 | 8.0 | 8.2 | 5.6 |
| D4 | 7.8 | 8.0 | 5.3 |
| D5 | 6.9 | 7.1 | <5.0 |
| Adrenergic (α) | |||
| α1A | 8.2 | 8.4 | <5.0 |
| α1B | 7.8 | 8.0 | <5.0 |
| α1D | 8.1 | 8.3 | <5.0 |
| α2A | 8.5 | 8.7 | <5.0 |
| α2B | 8.3 | 8.5 | <5.0 |
| α2C | 8.4 | 8.6 | <5.0 |
Key Historical Experimental Protocols
To understand how the binding affinities in the table above were historically determined, it is essential to examine the experimental protocols of the time. The following sections detail the methodologies for two key types of experiments: radioligand binding assays and functional vascular contraction assays.
Radioligand Binding Assays
Radioligand binding assays were the cornerstone for characterizing the interaction of DHE and other compounds with various receptors.[4] These assays measure the affinity of a drug for a receptor by quantifying the displacement of a radioactively labeled ligand.
A Representative Historical Protocol for Receptor Binding Assay:
-
Tissue Preparation: Brain tissue from animal models (e.g., rat, calf, or pig brain) rich in the receptor of interest was dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate was then centrifuged to isolate the cell membranes containing the receptors. The resulting pellet was washed and resuspended in the assay buffer.[5]
-
Radioligand: A specific radioligand with high affinity for the target receptor was used. For example, [3H]spiperone was commonly used to label dopamine D2 receptors, while various radiolabeled serotonin analogs were used for 5-HT receptors.[5]
-
Assay Procedure: The prepared cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., DHE, ergotamine). The incubation was carried out at a specific temperature (e.g., 25°C or 37°C) for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand in the solution. The filters were then washed with cold buffer to remove any non-specifically bound radioligand.[5]
-
Quantification: The radioactivity trapped on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The IC50 value was then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. The pKi is the negative logarithm of the Ki value.
Functional Assays: Isolated Blood Vessel Contraction
To determine the functional consequences of receptor binding, particularly the vasoconstrictor effects of ergot alkaloids, in vitro studies using isolated blood vessels were widely employed. The canine saphenous vein preparation was a classic model for this purpose.
A Representative Historical Protocol for Isolated Saphenous Vein Contraction Assay:
-
Tissue Preparation: Segments of canine saphenous veins were carefully dissected and cut into rings. These rings were then mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Tension Measurement: The rings were connected to isometric force transducers to record changes in tension. An optimal resting tension was applied to the tissues.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves were generated by adding increasing concentrations of the test compound (e.g., DHE, ergotamine) to the organ bath. The resulting contraction was recorded.
-
Data Analysis: The magnitude of the contraction was measured and plotted against the logarithm of the drug concentration to generate a concentration-response curve. From this curve, parameters such as the maximum contraction (Emax) and the concentration of the drug that produces 50% of the maximal response (EC50) were determined. These values allowed for the comparison of the potency and efficacy of different vasoconstrictor agents.
Signaling Pathways and Experimental Workflow
The complex pharmacology of this compound can be visualized through its interaction with multiple receptor signaling pathways. The following diagrams illustrate these pathways and the general workflow of the historical experiments used to characterize them.
Conclusion
The historical experiments on this compound's mechanism of action laid the groundwork for our understanding of its therapeutic efficacy and its side effect profile. Its broad receptor pharmacology, while contributing to its effectiveness in a wider range of migraine attacks compared to more selective agents, is also responsible for a greater potential for side effects.[6] By replicating and understanding these foundational studies, researchers can gain a deeper appreciation for the evolution of migraine therapeutics and continue to develop novel treatments with improved efficacy and safety profiles. The detailed methodologies provided in this guide offer a starting point for such investigations, allowing for a direct comparison with the techniques and findings of the past.
References
- 1. This compound (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Vasoconstrictive Effects of Dihydroergotamine and Ergotamine
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the vasoconstrictive properties of Dihydroergotamine (DHE) and ergotamine, two ergot alkaloids with significant clinical use, particularly in the management of migraine headaches. This analysis is supported by a compilation of experimental data, detailed methodologies of key experiments, and visualizations of the underlying signaling pathways.
Introduction
Ergotamine and its derivative, this compound, have a long history in therapeutics due to their potent vasoconstrictive capabilities.[1] Their primary mechanism of action involves interaction with multiple receptor systems, including serotonergic (5-HT) and adrenergic receptors, leading to the constriction of blood vessels.[2] While both compounds share a common heritage, subtle structural differences result in distinct pharmacological profiles, particularly concerning the potency and nature of their vasoconstrictive effects. Understanding these differences is paramount for targeted drug development and safe clinical application.
Comparative Analysis of Vasoconstrictive Potency and Efficacy
Experimental evidence consistently demonstrates that ergotamine is a more potent arterial vasoconstrictor than this compound.[3] This difference in potency is a critical factor in their respective clinical applications and side-effect profiles. The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of their effects on different vascular beds.
Table 1: Comparative Vasoconstrictive Effects on Bovine Basilar Artery
| Parameter | This compound (DHE) | Ergotamine |
| Potency (pD2) | 8.6 | 8.8 |
| Intrinsic Activity (relative to 5-HT) | 0.2 | 0.4 |
Source: Data compiled from studies on isolated bovine basilar arteries.[4]
Table 2: Comparative Vasoconstrictive Effects on Human Isolated Coronary Artery
| Parameter | This compound (DHE) | Ergotamine |
| Potency (pEC50) | 7.9 ± 0.2 | 8.3 ± 0.1 |
| Maximal Contraction (Emax as % of K+) | 19 ± 4 | 24 ± 3 |
Source: Data compiled from studies on human isolated coronary artery segments.
Table 3: Comparative Vasoconstrictive Effects on Rabbit Saphenous Vein
| Parameter | This compound (DHE) | Ergotamine |
| Potency (pEC50) | Not Available | 8.7 ± 0.06 |
| Maximal Contraction | Not Available | ~50% greater than sumatriptan |
Source: Data compiled from studies on isolated rabbit saphenous vein.[5]
Receptor Binding Affinity
The vasoconstrictive actions of this compound and ergotamine are mediated through their interaction with a range of G-protein coupled receptors. Their affinity for these receptors dictates their potency and pharmacological profile.
Table 4: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Subtype | This compound (DHE) | Ergotamine |
| 5-HT1A | Agonist | Agonist |
| 5-HT1B | High Affinity | High Affinity |
| 5-HT1D | High Affinity | High Affinity |
| 5-HT2A | Antagonist (rat aorta) | Partial Agonist (rat aorta) |
| α1-adrenergic | Antagonist activity | Agonist activity |
| α2-adrenergic | Antagonist activity | Agonist activity |
Note: This table provides a qualitative summary. Specific Ki values can vary depending on the experimental conditions and tissue type. DHE generally exhibits greater alpha-adrenergic antagonist activity compared to ergotamine.[3] In the rat aorta, ergotamine acts as a partial agonist at 5-HT2A receptors, while DHE acts as an antagonist.[6]
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental models. The following are detailed methodologies for key experiments cited.
Isolated Tissue Bath for Vasoconstriction Assay
This protocol is a standard method for assessing the contractile response of isolated blood vessels to pharmacological agents.
-
Tissue Preparation: Segments of blood vessels (e.g., bovine basilar artery, human coronary artery, rabbit saphenous vein) are carefully dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Isometric Tension Recording: The tissues are connected to isometric force transducers to record changes in tension. An optimal resting tension is applied to the tissues and they are allowed to equilibrate for a specified period.
-
Cumulative Concentration-Response Curves: After equilibration, cumulative concentrations of the agonist (this compound or ergotamine) are added to the organ bath. The contractile response is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., potassium chloride or serotonin). Potency (EC50 or pD2) and maximal response (Emax) are calculated from the concentration-response curves.
Radioligand Binding Assay
This technique is used to determine the affinity of a drug for a specific receptor subtype.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT1B, α2-adrenergic) are prepared from cultured cells or tissue homogenates.
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor and varying concentrations of the unlabeled competitor drug (this compound or ergotamine).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value, which represents the affinity of the drug for the receptor.
Signaling Pathways and Mechanisms of Action
The vasoconstrictive effects of this compound and ergotamine are primarily mediated by their interaction with 5-HT and adrenergic receptors on vascular smooth muscle cells. Activation of these G-protein coupled receptors initiates a cascade of intracellular events leading to muscle contraction.
Caption: Generalized signaling pathway for ergot-induced vasoconstriction.
Caption: Typical experimental workflow for in vitro vasoconstriction assay.
Conclusion
The available experimental data clearly indicate that both this compound and ergotamine are potent vasoconstrictors, with ergotamine generally exhibiting greater potency in arterial smooth muscle. Their effects are mediated through a complex interplay with serotonergic and adrenergic receptors. This compound's profile as a less potent arterial vasoconstrictor with greater alpha-adrenergic antagonist activity may contribute to its different side-effect profile compared to ergotamine. This comparative analysis provides a valuable resource for researchers and professionals in drug development, offering a foundation for further investigation and informed decision-making in the therapeutic application of these important compounds.
References
- 1. Ergotamine and this compound: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of ergotamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the 5-HT receptor in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractile responses to sumatriptan and ergotamine in the rabbit saphenous vein: effect of selective 5-HT1F receptor agonists and PGF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ergotamine and this compound on 5-hydroxytryptamine-2A receptors in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
How does Dihydroergotamine's efficacy compare to newer gepant-class drugs in preclinical models?
A Comparative Guide for Researchers in Drug Development
The landscape of migraine therapeutics is undergoing a significant evolution. Dihydroergotamine (DHE), a long-standing and broad-spectrum ergot alkaloid, is now being compared with the newer class of calcitonin gene-related peptide (CGRP) receptor antagonists, known as gepants. For researchers and drug development professionals, understanding the comparative efficacy of these compounds in preclinical models is crucial for informing future therapeutic strategies. This guide provides an objective comparison of DHE and gepant-class drugs, supported by available experimental data from established animal models of migraine.
Mechanism of Action: A Tale of Two Targets
This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems implicated in migraine pathophysiology. It acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors, which is thought to mediate its anti-migraine effects through vasoconstriction of intracranial blood vessels and inhibition of trigeminal nerve transmission.[1][2] Additionally, DHE interacts with dopamine and adrenergic receptors, contributing to its broad spectrum of activity.[3][4][5]
In contrast, gepants are highly selective antagonists of the CGRP receptor.[6][7] CGRP is a potent vasodilator and a key neuropeptide in the trigeminovascular system, with elevated levels observed during migraine attacks.[8] By blocking the CGRP receptor, gepants are believed to inhibit the transmission of pain signals and prevent the vasodilation associated with migraine.[9]
Figure 1: Simplified signaling pathways of this compound (DHE) and Gepants.
Efficacy in Preclinical Models of Migraine
Direct head-to-head preclinical studies comparing DHE and gepants are limited. However, by examining their effects in well-established animal models, we can draw inferences about their comparative efficacy.
Nitroglycerin-Induced Allodynia Model
The administration of nitroglycerin (NTG) in rodents is a widely used model to induce a state of heightened pain sensitivity (allodynia), mimicking a key symptom of migraine.[10][11][12]
Gepants: Preclinical studies have demonstrated the efficacy of gepants in the NTG model. For example, a study comparing the gepant olcegepant to sumatriptan (a triptan with a similar 5-HT1B/1D agonist profile to a key aspect of DHE's mechanism) in an NTG-induced allodynia mouse model showed that both compounds produced a dose-dependent reduction in allodynia.[15] Another study indicated that ubrogepant could reverse allodynia in a preclinical model of medication overuse headache, which was induced by repeated sumatriptan administration.[16][17]
Table 1: Comparison of DHE and Gepants in the Nitroglycerin-Induced Allodynia Model (Note: Data synthesized from separate studies)
| Compound Class | Preclinical Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | Sustained Trigeminal Activation (CFA) | Nocifensive Withdrawal Behavior | Transient inhibition of increased withdrawal behavior. | [13] |
| Gepants (Olcegepant) | Nitroglycerin-Induced Allodynia (Mouse) | Mechanical Allodynia | Dose-dependent reduction in allodynia. | [15] |
| Gepants (Ubrogepant) | Medication Overuse Headache Model (Rat) | Mechanical Allodynia | Dose-dependent reversal of allodynia. | [16][17] |
Cortical Spreading Depression (CSD) Model
Cortical spreading depression is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is considered the neurophysiological correlate of migraine aura.[2][18][19]
This compound (DHE): The effect of DHE on CSD is not straightforward. Some studies have reported that acute systemic administration of DHE did not significantly modify CSD in cats.[5][20] This suggests that DHE's primary mechanism of action in migraine may not be the direct suppression of CSD.
Gepants: In contrast, some preclinical evidence suggests that CGRP antagonists may inhibit CSD.[21] However, a recent study investigating atogepant found that it did not alter CSD susceptibility, propagation, or associated cerebrovascular responses in rats, even with a compromised blood-brain barrier.[4][22] This study suggests that atogepant's efficacy is likely mediated through peripheral mechanisms rather than central CSD suppression.[4][22] There is also evidence that gepants can inhibit the activation and sensitization of trigeminovascular neurons induced by CSD.[4][23]
Table 2: Comparison of DHE and Gepants in the Cortical Spreading Depression (CSD) Model (Note: Data synthesized from separate studies)
| Compound Class | Preclinical Model | Key Efficacy Endpoint | Observed Effect | Citation(s) |
| This compound | CSD Model (Cat) | CSD Propagation | No significant modification of CSD. | [5][20] |
| Gepants (Atogepant) | CSD Model (Rat) | CSD Susceptibility and Propagation | Did not alter CSD susceptibility or propagation. | [4][22] |
| Gepants (General) | CSD Model | CSD-induced Neuronal Activation | Inhibition of CSD-induced activation and sensitization of trigeminovascular neurons. | [4][23] |
Experimental Protocols
Nitroglycerin-Induced Allodynia in Rodents
This model is widely used to screen for the efficacy of anti-migraine drugs by inducing a state of heightened pain sensitivity.
-
Animals: Male or female Sprague Dawley rats or C57BL/6J mice.
-
Procedure:
-
A baseline measurement of mechanical or thermal sensitivity is taken using von Frey filaments or a plantar test apparatus, respectively.
-
Nitroglycerin (typically 10 mg/kg) is administered via intraperitoneal (IP) injection to induce a state of allodynia.[10]
-
The test compound (DHE or gepant) or vehicle is administered at a specified time point before or after NTG injection.
-
Mechanical or thermal sensitivity is reassessed at various time points post-drug administration to determine the reversal of allodynia.
-
-
Endpoint: A significant increase in the withdrawal threshold (mechanical) or latency (thermal) compared to the vehicle-treated group indicates an anti-allodynic effect.[12][15]
Cortical Spreading Depression (CSD) Induction in Rodents
This model is used to study the electrophysiological events of migraine aura and to test the effects of drugs on these events.
-
Animals: Anesthetized rats or mice.
-
Procedure:
-
The animal is placed in a stereotaxic frame, and a craniotomy is performed to expose the cerebral cortex.
-
A recording electrode is placed on the cortex to monitor electrophysiological activity.
-
CSD is induced by a brief, focal application of a high concentration of potassium chloride (KCl) solution or by electrical stimulation to the cortical surface.[3][18][24]
-
The test compound or vehicle is administered systemically before CSD induction.
-
-
Endpoints: The primary endpoints are the frequency, propagation speed, and amplitude of CSD waves. A reduction in these parameters indicates a suppressive effect of the drug on CSD.[4][22]
Figure 2: Generalized experimental workflow for preclinical migraine drug efficacy testing.
Summary and Future Directions
The available preclinical data suggests that both this compound and the newer gepant-class drugs are effective in relevant animal models of migraine, albeit through different mechanisms of action. DHE's broad receptor profile offers a multi-faceted approach to dampening trigeminal nociception, while gepants provide a highly targeted blockade of the CGRP pathway.
While direct comparative efficacy data is sparse, the evidence suggests that both classes of drugs can effectively reverse migraine-like pain behaviors in animal models. The differential effects on CSD warrant further investigation to fully elucidate their roles in the context of migraine with aura.
For researchers and drug development professionals, the choice between pursuing DHE-like broad-spectrum molecules versus highly specific gepants will depend on the desired therapeutic profile and target patient population. Future head-to-head preclinical studies are essential to directly compare the potency, efficacy, and potential for central versus peripheral effects of these two important classes of anti-migraine therapeutics. Such studies will be invaluable in guiding the development of the next generation of migraine treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Optogenetic cortical spreading depression originating from the primary visual cortex induces migraine-like pain and anxiety behaviors in freely moving C57BL/6 J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortical Spreading Depression Rodent Model of Migraine Aura - Creative Biolabs [creative-biolabs.com]
- 4. Small-molecule CGRP antagonist atogepant does not affect cortical spreading depression susceptibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cortical spreading depression as a target for anti-migraine agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Characterization of Orofacial Nociception in Female Rats Following Nitroglycerin Administration [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Gepants: targeting the CGRP pathway for migraine relief - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. | UCSF Medical Education [meded.ucsf.edu]
- 13. "Investigation of Nocifensive and Cellular Effects of this compound" by Jennifer Elise Denson [bearworks.missouristate.edu]
- 14. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 15. benchchem.com [benchchem.com]
- 16. New Generation Gepants: Migraine Acute and Preventive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Spreading depression as a preclinical model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. keio.elsevierpure.com [keio.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Sustained Effects of CGRP Blockade on Cortical Spreading Depolarization-Induced Alterations in Facial Heat Pain Threshold, Light Aversiveness, and Locomotive Activity in the Light Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of initiation of cortical spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroergotamine: A Comparative Analysis of its Central and Peripheral Actions in Migraine Therapy
A definitive guide for researchers and drug development professionals on the multifaceted mechanisms of Dihydroergotamine, offering a comparative study of its effects on the central and peripheral nervous systems. This document provides a comprehensive overview of experimental data, detailed methodologies, and visual representations of key signaling pathways.
This compound (DHE) is a potent and enduring therapeutic agent in the management of acute migraine attacks. Its efficacy stems from a complex interplay of actions on both the central and peripheral nervous systems. This guide provides a comparative analysis of these actions, supported by experimental data, to elucidate the compound's comprehensive mechanism of action for researchers, scientists, and professionals in drug development.
Central vs. Peripheral Actions: A Comparative Overview
DHE's therapeutic effects in migraine are primarily attributed to its interaction with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The balance between its central and peripheral receptor engagement dictates both its efficacy and its side-effect profile.
Peripherally, DHE is a potent vasoconstrictor, particularly of the dilated intracranial extracerebral blood vessels, an effect mediated predominantly by its agonist activity at 5-HT1B receptors.[1] This vasoconstriction is a key factor in alleviating the throbbing pain of a migraine headache. Furthermore, DHE acts on presynaptic 5-HT1D receptors located on trigeminal nerve endings, inhibiting the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).[2][3] CGRP is a potent vasodilator and plays a crucial role in the signaling of pain. By blocking its release, DHE mitigates neurogenic inflammation and pain transmission in the periphery.
Centrally, while DHE's ability to cross the blood-brain barrier is limited, it does exert significant effects within the central nervous system (CNS). Autoradiographic studies have demonstrated localized binding of DHE in the brainstem, a region implicated in pain modulation.[4] Its interaction with central 5-HT1D receptors may contribute to the inhibition of trigeminal neurotransmission.[1] However, the central actions of DHE are also associated with its most common side effects. Agonist activity at central dopamine D2 receptors is believed to be the primary cause of nausea and vomiting, which can be a limiting factor in its clinical use.[5]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the receptor binding affinities (IC50 values) and functional activities (EC50 values) of this compound across various receptor subtypes. This data provides a quantitative basis for understanding its broad pharmacological profile and the distinction between its central and peripheral effects.
Table 1: this compound Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | IC50 (nM) | Primary Location of Action | Implication |
| Serotonin Receptors | |||
| 5-HT1B | 0.58[6] | Peripheral (cranial blood vessels), Central | Vasoconstriction, Inhibition of CGRP release |
| 5-HT1D | Not explicitly quantified in the provided results, but high affinity is widely reported. | Peripheral (trigeminal nerve endings), Central | Inhibition of CGRP release, Modulation of central pain pathways |
| 5-HT1A | High Affinity[3] | Central | Potential modulation of mood and anxiety |
| 5-HT2A | High Affinity[3] | Central, Peripheral (platelets, smooth muscle) | Vasoconstriction, Platelet aggregation, Potential for side effects |
| 5-HT2B | - | Peripheral (heart valves) | Potential for long-term side effects (cardiac valvulopathy) |
| 5-HT2C | - | Central | Regulation of appetite and mood |
| Dopamine Receptors | |||
| D2 | 0.47[6] | Central (chemoreceptor trigger zone) | Nausea and vomiting |
| D3 | High Affinity[3] | Central | Modulation of motor function and cognition |
| Adrenergic Receptors | |||
| α2A | High Affinity[3] | Central, Peripheral | Inhibition of neurotransmitter release, Vasoconstriction |
| α2B | 2.8[6] | Peripheral (blood vessels) | Vasoconstriction |
Table 2: this compound Functional Receptor Activity (EC50)
| Receptor Subtype | Functional Activity | EC50 (µM) | Primary Location of Action | Implication |
| CXCR7 | Agonist | 6[6] | Central, Peripheral | Unclear role in migraine |
Key Experimental Protocols
To facilitate the replication and further investigation of this compound's actions, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is used to determine the binding affinity of this compound to various receptor subtypes, providing IC50 values.
Objective: To quantify the concentration of this compound required to inhibit the binding of a specific radioligand to its receptor by 50%.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand specific for the receptor subtype (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).
-
This compound mesylate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a non-labeled ligand for the same receptor).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
A fixed concentration of the radioligand.
-
Increasing concentrations of this compound (typically from 10^-12 to 10^-5 M).
-
For determining non-specific binding, add a high concentration of the non-labeled ligand instead of DHE.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
In Vivo Measurement of CGRP Release in the Pithed Rat Model
This in vivo model allows for the investigation of DHE's effect on CGRP release from peripheral nerve endings, excluding central nervous system influences.
Objective: To measure the effect of this compound on electrically stimulated CGRP release from the trigeminal nerve in a pithed rat.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetics (e.g., pentobarbital sodium).
-
Pithing rod.
-
Tracheal cannula and ventilator.
-
Catheters for drug administration and blood sampling.
-
Bipolar stimulating electrode.
-
Blood collection tubes with protease inhibitors.
-
CGRP enzyme immunoassay (EIA) kit.
Procedure:
-
Animal Preparation: Anesthetize the rat and perform a tracheotomy to allow for artificial ventilation.
-
Pithing: Introduce a pithing rod through the orbit and foramen magnum into the vertebral canal to destroy the central nervous system.
-
Cannulation: Insert catheters into the jugular vein for drug administration and the carotid artery for blood pressure monitoring and blood sampling.
-
Trigeminal Ganglion Stimulation: Place a bipolar electrode on the trigeminal ganglion.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Stimulation and Blood Sampling: After a set period, electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 1 ms, 10 V for 5 minutes). Collect blood samples from the carotid artery at baseline and during stimulation.
-
CGRP Measurement: Centrifuge the blood samples to obtain plasma. Measure the CGRP concentration in the plasma using a CGRP EIA kit.
-
Data Analysis: Compare the CGRP levels in the DHE-treated group to the vehicle-treated group to determine the inhibitory effect of DHE on stimulated CGRP release.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key signaling pathways and experimental workflows discussed in this guide.
Caption: Peripheral actions of this compound on trigeminal nerves and cranial blood vessels.
Caption: Central actions of this compound in the brainstem leading to therapeutic and adverse effects.
Caption: Experimental workflow for measuring DHE's effect on CGRP release in the pithed rat model.
Conclusion
This compound's efficacy in treating migraine is a consequence of its dual action on both peripheral and central targets. Its peripheral vasoconstrictor and CGRP-inhibiting effects are crucial for aborting a migraine attack, while its central actions, though contributing to its therapeutic profile, are also responsible for its primary side effects. A thorough understanding of this comparative pharmacology is essential for the development of novel migraine therapies with improved efficacy and tolerability. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the field of headache medicine.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 3. lornajane.net [lornajane.net]
- 4. An in vivo rat model to study calcitonin gene related peptide release following activation of the trigeminal vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Safety Operating Guide
Proper Disposal Procedures for Dihydroergotamine in a Laboratory Setting
Essential Safety and Logistical Information for Researchers and Drug Development Professionals
Dihydroergotamine, an ergot alkaloid, is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its reproductive toxicity.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This document provides a detailed guide to the safe disposal of this compound, including operational plans and step-by-step procedures.
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). All waste must be handled in accordance with the regulations set forth by these agencies.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves are required. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: A NIOSH-approved respirator should be used when there is a risk of aerosolization or when handling the powder form.
Step-by-Step Disposal Procedure for this compound Waste
-
Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE, must be segregated from non-hazardous waste.
-
Containerization:
-
Place all this compound-contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. For powder spills, gently cover with a damp paper towel to avoid generating dust.
-
Collect the Waste: Carefully collect the absorbed material or the covered powder and place it into a designated hazardous waste container.
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
A 10% bleach solution can be used as a decontaminant for surfaces.[2]
-
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including contaminated paper towels and PPE, must be disposed of as hazardous waste.
Chemical Degradation: Alkaline Hydrolysis
For laboratories equipped to perform chemical treatment of hazardous waste, alkaline hydrolysis can be a method to degrade ergot alkaloids like this compound into less toxic compounds. A patented process for the hydrolysis of waste ergot bases suggests the following general procedure, which should be adapted and validated by trained personnel for specific laboratory waste streams.[3][4]
Experimental Protocol: Alkaline Hydrolysis of Ergot Alkaloid Waste
-
Objective: To hydrolyze this compound into lysergic acid.
-
Reagents:
-
Potassium Hydroxide (KOH) solution (e.g., 7 M)
-
Sodium Dithionite (Na₂S₂O₄)
-
-
Procedure:
-
In a suitable reaction vessel within a fume hood, dissolve the this compound waste in the potassium hydroxide solution.
-
Add sodium dithionite to the mixture.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. A temperature of around 98°C for approximately one hour has been cited for the hydrolysis of related ergot alkaloids.[3][4]
-
After the reaction is complete, cool the mixture.
-
The resulting hydrolysate, containing lysergic acid, should be neutralized and disposed of as hazardous waste in accordance with institutional protocols, as it may still contain hazardous degradation byproducts.
-
Note: This procedure is provided as a reference and must be performed by trained chemists with a thorough understanding of the reaction and its hazards. The efficacy of this method for your specific waste stream should be verified.
Disposal Considerations for this compound
| Consideration | Description |
| Hazard Classification | NIOSH Hazardous Drug (Reproductive Toxicity)[1] |
| Regulatory Oversight | EPA, DEA, State, and Local Regulations |
| PPE Requirements | Chemical-resistant gloves (double), safety glasses/goggles, lab coat, respirator (as needed) |
| Spill Cleanup | Absorb, collect as hazardous waste, decontaminate with detergent and/or 10% bleach[2] |
| Waste Segregation | Separate from non-hazardous waste |
| Containerization | Labeled, leak-proof hazardous waste containers |
| Chemical Treatment | Alkaline Hydrolysis: |
| Reagents: Potassium Hydroxide, Sodium Dithionite[3][4] | |
| Conditions: Elevated temperature (~98°C), inert atmosphere[3][4] | |
| Product: Lysergic acid[3][4] | |
| Final Disposal | Through institutional EHS or a licensed hazardous waste vendor |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. uthsc.edu [uthsc.edu]
- 3. DE2610859A1 - Lysergic acids from ergot alkaloids - by hydrolysis and chromatography - Google Patents [patents.google.com]
- 4. DE2610859C3 - Process for the production of d-lysergic acid - Google Patents [patents.google.com]
Personal protective equipment for handling Dihydroergotamine
Essential Safety and Handling Guide for Dihydroergotamine
This guide provides crucial safety, handling, and disposal protocols for this compound in a laboratory setting. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe research environment. This compound is classified as a hazardous substance, with potential for reproductive toxicity, and acute toxicity through inhalation and dermal contact.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier against exposure and must be used consistently when handling this compound. The required level of protection depends on the specific procedure being performed.
| Task | Required Personal Protective Equipment |
| Low-Volume Handling (e.g., weighing, preparing solutions in a ventilated enclosure) | Gloves: Two pairs of chemotherapy-rated gloves.[4][5][6] Gown: Disposable, low-permeability fabric gown with a solid front and tight-fitting cuffs.[5][6] Eye Protection: Chemical safety goggles or glasses.[7] Respiratory Protection: N95 respirator if not handled in a containment system.[4] |
| High-Volume Handling or Risk of Aerosolization/Dusting | Gloves: Two pairs of chemotherapy-rated gloves.[4][5][6] Gown: Disposable, low-permeability fabric gown.[5][6] Eye/Face Protection: Face shield in addition to chemical safety goggles.[4] Respiratory Protection: A chemical cartridge-type respirator may be required for large spills or significant aerosol generation.[8] |
| Waste Disposal | Gloves: Two pairs of disposable gloves.[5] Gown: Protective gown.[5] Eye Protection: Face protection should be worn if there is a risk of splashing.[5] |
Hazard and Exposure Data
While specific occupational exposure limits (OELs) from bodies like OSHA, NIOSH, or ACGIH have not been established, the inherent toxicity of this compound necessitates stringent handling controls.[9]
| Hazard Classification & Toxicity Data | |
| GHS Classification | Acute Toxicity, Dermal (Category 4)[1] Acute Toxicity, Inhalation (Category 4)[1] Reproductive Toxicity (Category 1B)[2][3] |
| Signal Word | Danger[2][3] |
| Hazard Statements | H312: Harmful in contact with skin.[1] H331/H332: Toxic or harmful if inhaled.[1][3] H360: May damage fertility or the unborn child.[2][3] |
| Acute Toxicity Estimates (ATE) | Oral (Rat LD50): > 2 g/kg[2] Dermal (ATE US): 1100 mg/kg body weight[2] |
Operational and Disposal Plan
This section provides procedural guidance for the safe handling, storage, spill response, and disposal of this compound.
Handling and Storage Protocol
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.[10]
-
Ensure all necessary PPE is available and inspected before use.
-
Verify that an eye-wash station and safety shower are accessible.[10]
Handling:
-
Always wear the appropriate PPE as detailed in the table above.[9]
-
Handle the substance in a manner that avoids dust formation and aerosolization.[1][7][9]
-
Do not eat, drink, or smoke in the designated handling area.[2][9]
-
Wash hands thoroughly with soap and water before donning gloves and after they are removed.[1][6]
-
Avoid all direct contact with skin, eyes, and clothing.[2][9]
Storage:
-
Store this compound in its original, tightly closed container.[9]
-
Keep in a dry, well-ventilated, and secure location, away from incompatible materials such as strong acids and oxidizers.[1][9]
Spill Management Protocol
In the event of a spill, immediate and safe cleanup is critical to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.[2]
-
Don PPE: Wear appropriate PPE, including respiratory protection, double gloves, a protective gown, and eye/face protection.[2][9]
-
Contain Spill: Prevent further leakage or dispersal of the material. Do not let the product enter drains or waterways.[2][9]
-
Clean-Up: For solid spills, carefully sweep or use appropriate tools to place the material into a suitable, labeled waste disposal container.[7][9] Avoid actions that generate dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.
Waste Disposal Protocol
-
Segregation: All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste. Empty containers can retain product residue and remain hazardous.[2]
-
Containment: Place all waste into clearly labeled, sealed, and suitable containers for hazardous materials.[7][9]
-
Disposal: Dispose of the waste through an approved waste disposal plant.[9] Adhere strictly to all local, state, and federal regulations for hazardous waste management.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. us.provepharm.com [us.provepharm.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. abmole.com [abmole.com]
- 11. mskcc.org [mskcc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
